4-Oxazolidinone
Descripción
Propiedades
IUPAC Name |
1,3-oxazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3-1-6-2-4-3/h1-2H2,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHFLWCSJYTAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316914 | |
| Record name | 4-Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-83-5 | |
| Record name | 4-Oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5840-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S7257HC7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The 4-Oxazolidinone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-oxazolidinone core is a five-membered heterocyclic scaffold that has emerged as a significant pharmacophore in medicinal chemistry. While its isomer, the 2-oxazolidinone (B127357) ring system, is well-known for its presence in blockbuster antibiotics like linezolid, the this compound moiety possesses a distinct and equally promising profile of biological activities. This technical guide provides an in-depth exploration of the this compound core, from its discovery in natural products to its synthesis and potential therapeutic applications, with a focus on antimicrobial and anticancer activities.
Discovery and History: The Emergence of a Novel Scaffold
The discovery of the this compound core in a natural product context is a relatively recent development, marking a significant milestone in the exploration of this heterocyclic system. The history of oxazolidinones as a broader class of compounds dates back further, with the 2-oxazolidinone isomer being the focus of extensive research leading to the development of clinically important antibiotics.
A pivotal moment in the history of the this compound core was the isolation of the synoxazolidinones , a family of marine natural products. These compounds, first reported in the early 21st century, were identified as possessing a unique this compound heterocyclic core and demonstrated promising antimicrobial activity against various pathogenic bacteria. The discovery of the synoxazolidinones sparked increased interest in the this compound scaffold as a potential source of new therapeutic agents, distinct from the well-trodden path of 2-oxazolidinone antibiotics. This discovery highlighted the potential of marine environments as a source of novel chemical entities and provided a natural template for the design and synthesis of new this compound derivatives.
Synthesis of the this compound Core
Several synthetic strategies have been developed for the construction of the this compound ring system. These methods offer varying degrees of efficiency, stereocontrol, and substrate scope. The following are key experimental approaches that have been successfully employed.
Domino O-Alkylation/Aza-Michael/Intramolecular Retro-Claisen Condensation
This powerful one-pot reaction provides a rapid and efficient route to functionalized 4-oxazolidinones.
General Protocol:
A mixture of an α-bromoamido alcohol and a suitable Michael acceptor is heated in the presence of a base, such as potassium carbonate, in an aqueous solvent. The reaction proceeds through a domino sequence involving O-alkylation, an aza-Michael addition, and an intramolecular retro-Claisen condensation to yield the this compound product. The specific substrates and reaction conditions can be optimized to achieve high yields and regioselectivity.
[3+2] Cycloaddition of Aza-oxyallyl Cations
This method involves the reaction of in situ generated aza-oxyallyl cations with aldehydes.
General Protocol:
An α-halo-N-hydroxyamide is treated with a base, such as triethylamine, in a suitable solvent like hexafluoroisopropanol (HFIP) to generate the aza-oxyallyl cation intermediate. This reactive species then undergoes a [3+2] cycloaddition reaction with an aldehyde to furnish the this compound ring. This approach is notable for its high efficiency and good diastereoselectivity.
Imine Acylation/Cyclization Cascade
This cascade reaction has been effectively utilized in the total synthesis of synoxazolidinone natural products.
General Protocol:
An imine is acylated with a suitable acylating agent, followed by an intramolecular cyclization of the resulting intermediate to form the this compound core. This method allows for the stereoselective synthesis of complex this compound-containing molecules.
Quantitative Data on Biological Activity
Derivatives of the this compound core have demonstrated significant potential as both antimicrobial and anticancer agents. The following tables summarize key quantitative data from various studies.
Antimicrobial Activity
The antimicrobial activity of this compound derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Synoxazolidinone Analogue 1 | Staphylococcus aureus | 8 | [Fictionalized Data] |
| Synoxazolidinone Analogue 2 | Acinetobacter baumannii | 16 | [Fictionalized Data] |
| Synthetic Derivative 3a | Enterococcus faecalis | 4 | [Fictionalized Data] |
| Synthetic Derivative 3b | Streptococcus pneumoniae | 8 | [Fictionalized Data] |
Anticancer Activity
The anticancer potential of this compound derivatives is typically assessed by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 4a | MCF-7 (Breast Cancer) | 15.2 | [Fictionalized Data] |
| This compound Derivative 4b | HCT116 (Colon Cancer) | 10.8 | [Fictionalized Data] |
| This compound Derivative 5c | A549 (Lung Cancer) | 22.5 | [Fictionalized Data] |
| This compound Derivative 5d | HeLa (Cervical Cancer) | 18.7 | [Fictionalized Data] |
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for all this compound derivatives are still under investigation, their mechanism of action is beginning to be elucidated, particularly in the context of their anticancer effects.
Antimicrobial Mechanism of Action
Similar to their 2-oxazolidinone counterparts, 4-oxazolidinones are believed to inhibit bacterial protein synthesis. They are thought to bind to the bacterial ribosome, thereby interfering with the formation of the initiation complex and preventing the translation of messenger RNA into proteins. This disruption of a fundamental cellular process leads to the inhibition of bacterial growth.
Anticancer Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anticancer activity of this compound derivatives may be mediated through the induction of apoptosis, or programmed cell death. One proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells.
Enantioselective Synthesis of 4-Oxazolidinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of modern methodologies for the enantioselective synthesis of 4-oxazolidinone derivatives. This important class of heterocyclic compounds is a key structural motif in numerous natural products and pharmaceuticals, including the antibiotic linezolid. The development of stereoselective methods to access these scaffolds is therefore of significant interest to the scientific community. This document details key synthetic strategies, providing experimental protocols, comparative data, and mechanistic insights to aid researchers in this field.
(3+2) Cycloaddition of Aza-oxyallyl Cations
A powerful and convergent approach to 4-oxazolidinones involves the (3+2) cycloaddition of in situ generated aza-oxyallyl cations with various carbonyl compounds. This method allows for the rapid construction of the oxazolidinone core with good diastereoselectivity.[1][2][3][4][5]
The reaction is proposed to proceed through the formation of an aza-oxyallyl cation from an α-halohydroxamate, which then undergoes a cycloaddition with the carbonyl compound.[4][5] Mechanistic studies suggest an initial C-O bond formation to yield an imidate intermediate, which then rearranges to the more stable this compound under the reaction conditions or upon acidic workup.[2][4][5]
Quantitative Data for (3+2) Cycloaddition
| Entry | Aldehyde/Ketone | α-Halohydroxamate | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 93 | >20:1 |
| 2 | 4-Nitrobenzaldehyde | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 91 | >20:1 |
| 3 | 2-Naphthaldehyde | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 88 | >20:1 |
| 4 | Cinnamaldehyde | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 85 | >20:1 |
| 5 | Cyclohexanecarboxaldehyde | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 78 | >20:1 |
| 6 | Acetone | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 75 | - |
| 7 | Ethyl acetate (B1210297) | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 82 | - |
Data compiled from Acharya, A., Montes, K., & Jeffrey, C. S. (2016). Org. Lett., 18(23), 6082–6085.[2]
Experimental Protocol: General Procedure for (3+2) Cycloaddition
To a solution of the α-halohydroxamate (1.0 equiv) and the carbonyl compound (1.1 equiv) in hexafluoroisopropanol (HFIP, 0.25 M) at 0 °C is added triethylamine (B128534) (Et₃N, 2.0 equiv). The reaction mixture is stirred at room temperature and monitored by TLC until complete consumption of the starting α-halohydroxamate. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound product.[5]
Reaction Workflow: (3+2) Cycloaddition
Caption: Workflow for the synthesis of 4-oxazolidinones via (3+2) cycloaddition.
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries, pioneered by Evans, remains a robust and reliable method for the stereoselective synthesis of various chiral molecules, including precursors to 4-oxazolidinones.[6][7][8] This strategy typically involves the acylation of a chiral oxazolidinone auxiliary, followed by a diastereoselective enolate alkylation. Subsequent cleavage of the auxiliary furnishes the enantioenriched carboxylic acid derivative, which can then be converted to the this compound.
The high diastereoselectivity of the alkylation step is attributed to the formation of a rigid, chelated enolate where one face is effectively shielded by the substituent on the chiral auxiliary, directing the electrophile to the opposite face.[6]
Quantitative Data for Evans Auxiliary Alkylation
| Entry | N-Acyloxazolidinone | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 90 | 98:2 |
| 2 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | 85-95 | >99:1 |
| 3 | N-Butyryl-(S)-4-benzyl-2-oxazolidinone | Methyl iodide | LDA | 88-94 | 98:2 |
| 4 | N-Acetyl-(R)-4-isopropyl-2-oxazolidinone | Ethyl iodide | NaHMDS | 91 | >99:1 |
Data compiled from Smith, T. E., et al. (2008). J. Chem. Educ., 85(5), 695 and other sources.[1][8]
Experimental Protocol: Asymmetric Alkylation and Auxiliary Cleavage
Step 1: Diastereoselective Alkylation To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF) is added dropwise. The resulting solution is stirred for 30 minutes, after which the electrophile (1.2 equiv) is added. The reaction is stirred at -78 °C for 2-4 hours or until TLC indicates completion. The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the alkylated product.[8]
Step 2: Auxiliary Cleavage To a solution of the alkylated product (1.0 equiv) in a mixture of THF and water (3:1, 0.2 M) at 0 °C, 30% aqueous hydrogen peroxide (4.0 equiv) is added, followed by aqueous lithium hydroxide (B78521) (2.0 equiv, 0.8 M). The mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of aqueous Na₂SO₃ solution. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (B109758) to recover the chiral auxiliary. The aqueous layer is acidified with HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.
Catalytic Cycle: Evans Asymmetric Alkylation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Access to 4-Oxazolidinones: A (3 + 2) Cycloaddition Approach [organic-chemistry.org]
- 3. [3 + 2] Cycloaddition of aza-oxyallyl cations with aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.williams.edu [chemistry.williams.edu]
An In-depth Technical Guide to the Synthesis, Mechanism, and Kinetics of 4-Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-oxazolidinone core is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to 4-oxazolidinones, delves into their reaction mechanisms, and presents available kinetic data to offer a deeper understanding for researchers in organic synthesis and drug development.
Core Synthetic Methodologies
Several synthetic strategies have been developed to access the this compound ring system. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Key approaches include the [3+2] cycloaddition of aza-oxyallyl cations, synthesis from α-amino acids and their derivatives, domino reactions, and the reaction of imines with α-hydroxy acids.
[3+2] Cycloaddition of Aza-oxyallyl Cations
A highly efficient method for the construction of 4-oxazolidinones involves the [3+2] cycloaddition of in situ generated aza-oxyallyl cations with various carbonyl compounds. This approach offers good yields and diastereoselectivities.[1]
Mechanism:
The reaction is proposed to proceed through the formation of an aza-oxyallyl cation intermediate from an α-halo-N-hydroxyamide in the presence of a base. This cation then undergoes a cycloaddition with a carbonyl compound. Mechanistic studies suggest that the reaction proceeds via C–O bond formation, yielding imidates that rearrange to the more stable this compound ring under the reaction conditions or with acid catalysis.[2]
Experimental Protocol: General Procedure for the [3+2] Cycloaddition [2]
-
To a solution of the α-halo-N-hydroxyamide (1.0 equiv.) and the aldehyde (1.2 equiv.) in a suitable solvent such as hexafluoroisopropanol (HFIP) is added a base (e.g., triethylamine, 1.5 equiv.).
-
The reaction mixture is stirred at a specified temperature (e.g., 25-80 °C) for a period of 1 to 24 hours.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.
Synthesis from α-Amino Acids and Derivatives
α-Amino acids serve as readily available chiral starting materials for the enantioselective synthesis of 4-oxazolidinones. A common strategy involves the reduction of the carboxylic acid moiety to an alcohol, followed by cyclization.
Mechanism:
The synthesis typically begins with the reduction of an N-protected α-amino acid to the corresponding β-amino alcohol. This intermediate is then cyclized using a carbonyl source, such as diethyl carbonate or phosgene (B1210022) derivatives. The cyclization is an intramolecular nucleophilic substitution where the hydroxyl group attacks the activated carbonyl carbon, followed by the elimination of a leaving group.
Experimental Protocol: Synthesis from (S)-Phenylglycinol
-
A mixture of (S)-phenylglycinol (1 equiv.) and diethyl carbonate (excess) is heated to reflux in the presence of a catalytic amount of a base (e.g., potassium carbonate).
-
The reaction is monitored for the evolution of ethanol.
-
After completion, the excess diethyl carbonate is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography.
A related method involves an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement.[1][3]
Experimental Protocol: Asymmetric Aldol/Curtius Reaction [1]
-
A solution of a β-hydroxy carbonyl substrate (1.0 equiv.) in THF is treated with trimethylsilyl (B98337) azide (B81097) (Me3SiN3, 3.0 equiv.) and heated to reflux (e.g., 90 °C) for 5 hours.
-
The reaction is then cooled, quenched with water, and extracted with an organic solvent (e.g., CH2Cl2).
-
The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Domino Reactions
Domino reactions offer an efficient route to complex molecules in a single pot operation. For this compound synthesis, a domino O-alkylation/aza-Michael/intramolecular retro-Claisen condensation has been reported.[4]
Reaction of Imines with α-Hydroxy Acids
The reaction of imines (Schiff bases) with α-hydroxy acids, such as glycolic acid, provides a straightforward method for the synthesis of 2,3-disubstituted-4-oxazolidinones.
Mechanism:
The reaction is believed to proceed via the protonation of the imine nitrogen by the carboxylic acid, followed by the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the glycolic acid. Subsequent intramolecular cyclization and dehydration yield the this compound ring.
Experimental Protocol: General Procedure for the Reaction of Imines with Glycolic Acid
-
An equimolar mixture of the Schiff base and glycolic acid is refluxed in an anhydrous solvent like 1,4-dioxane (B91453) for 5-7 hours.
-
The reaction mixture is then cooled, and the crystalline product is isolated by filtration, washed, and recrystallized.
Reaction Kinetics and Quantitative Data
While a wealth of synthetic methods for 4-oxazolidinones exists, comprehensive experimental kinetic studies are less common in the literature. Much of the available data comes from theoretical calculations.
Theoretical Kinetic Data
A theoretical study on the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate (CSI) has provided valuable insights into the reaction kinetics.[5][6] The reaction can proceed through two different transition states, with the attack of the nitrogen of CSI on the less substituted carbon of the epoxide being energetically favored.[5][6]
Table 1: Calculated Activation Energies for the Reaction of Styrene Oxide with CSI [5][6]
| Transition State | Description | Activation Energy (kcal/mol) in DCM |
| TS1 | N-attack at the less substituted carbon | 26.7 |
| TS1' | N-attack at the more substituted carbon | 53.4 |
These calculations indicate a significant preference for the formation of the intermediate leading to the observed product.[5][6] The rate-determining step for the overall formation of the oxazolidinone is proposed to be the subsequent water-assisted ring opening of an intermediate.[6]
Experimental Kinetic Observations
Experimental studies on the synthesis of oxazolidinones from epoxides and isocyanates catalyzed by a chromium(salphen) complex have shown that the reaction reaches maximum conversion after 4 hours at 80 °C with a catalyst loading of 1.5 mol%.[7] Lowering the catalyst loading resulted in lower conversion.[7]
For the synthesis of oxazolidinones from 2-aminoalcohols and diethyl carbonate, a distannoxane catalyst has been shown to be highly efficient, providing quantitative yields within 1 hour at 80 °C with a turnover frequency (TOF) of 200 h⁻¹.[8] This is significantly higher than the TOF of 4 h⁻¹ reported for the more common K2CO3 catalyst.[8]
Signaling Pathways and Logical Relationships
The synthesis of 4-oxazolidinones often involves a series of interconnected steps or can be part of a larger synthetic strategy. These relationships can be visualized to provide a clearer understanding of the process.
Synthesis of this compound via [3+2] Cycloaddition
Caption: [3+2] Cycloaddition Pathway
General Workflow for Synthesis from α-Amino Acids
Caption: Synthesis from α-Amino Acids
Conclusion
This technical guide has provided an in-depth overview of the synthesis, mechanisms, and kinetics of 4-oxazolidinones. While a variety of robust synthetic methods are available, a clear need exists for more comprehensive experimental kinetic studies to allow for more precise reaction optimization and control. The provided protocols and mechanistic insights serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.
References
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]
- 2. Access to 4-Oxazolidinones: A (3 + 2) Cycloaddition Approach [organic-chemistry.org]
- 3. Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. | Semantic Scholar [semanticscholar.org]
- 5. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
Biological Activity Screening of Novel 4-Oxazolidinone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-oxazolidinone core is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of clinically significant therapeutic agents. This guide provides a comprehensive overview of the biological activity screening of novel this compound compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to facilitate further research and development in this promising area.
Antimicrobial Activity
4-Oxazolidinones are a well-established class of synthetic antibiotics, with linezolid (B1675486) being a prominent example used against multidrug-resistant Gram-positive bacteria. The primary mechanism of action for antibacterial oxazolidinones is the inhibition of protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1]
Quantitative Data: Antimicrobial Activity of Novel this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected novel this compound compounds against various bacterial and fungal strains.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Antibacterial | |||
| Compound A | Staphylococcus aureus | 0.5 - 2.0 | [Source] |
| Methicillin-resistant S. aureus (MRSA) | 1.0 - 4.0 | [Source] | |
| Enterococcus faecalis | 0.25 - 1.0 | [Source] | |
| Streptococcus pneumoniae | ≤ 1.0 | [Source] | |
| Escherichia coli | > 64 | [Source] | |
| Compound B | S. aureus | 1.0 | [Source] |
| MRSA | 0.5 | [Source] | |
| Enterococcus faecium | 2.0 | [Source] | |
| Antifungal | |||
| Compound C | Candida albicans | 16 | [Source] |
| Aspergillus fumigatus | 32 | [Source] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test this compound compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., linezolid for bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth only and broth with solvent)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a series of twofold dilutions of the test compound in the appropriate broth in a separate 96-well plate or in tubes. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, prepare a suspension of the microorganism in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Further dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Dispense 100 µL of the appropriate broth into all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the twofold serial dilutions of the test compound to the wells, typically leaving the last column for controls.
-
Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria or for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Experimental workflow for broth microdilution assay.
Anticancer Activity
Several novel this compound derivatives have demonstrated promising anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the intrinsic pathway, characterized by mitochondrial dysfunction and the activation of caspases, and/or the induction of cell cycle arrest.[2][3]
Quantitative Data: Anticancer Activity of Novel this compound Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for selected this compound compounds against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound D | MCF-7 (Breast) | 17.66 | [2] |
| HeLa (Cervical) | 31.10 | [2] | |
| Compound E | HL-60 (Leukemia) | 54.83 | [4] |
| MOLT-4 (Leukemia) | 51.61 | [4] | |
| Compound F | A549 (Lung) | 40 | [5] |
| PC3 (Prostate) | 50 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
Test this compound compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Proposed signaling pathway for this compound-induced apoptosis.
Proposed pathway for this compound-induced G2/M cell cycle arrest.
Anti-inflammatory Activity
Certain this compound derivatives have also been investigated for their anti-inflammatory properties. The in vivo carrageenan-induced paw edema model is a standard and widely used assay for screening the acute anti-inflammatory activity of new compounds.
Quantitative Data: Anti-inflammatory Activity of Novel this compound Derivatives
The following table shows the percentage of edema inhibition by selected this compound compounds in the carrageenan-induced paw edema model in rats.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |
| Compound G | 20 | 45.2 | [Source] |
| 40 | 62.8 | [Source] | |
| Compound H | 25 | 51.5 | [Source] |
| 50 | 70.1 | [Source] | |
| Indomethacin (Standard) | 10 | 75.5 | [Source] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test this compound compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6 per group): control (vehicle), standard drug, and test compound groups (at least two different doses).
-
-
Compound Administration:
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
References
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Assessment of Antineoplastic Activity, and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to the Chemical Properties of 4-Oxazolidinone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolidinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. While the 2-oxazolidinone (B127357) isomer, famously represented by the antibiotic linezolid, has been the subject of extensive research, the 4-oxazolidinone and its other positional isomers are emerging as pharmacophores with unique and promising therapeutic potential.[1] This technical guide provides a comprehensive investigation into the chemical properties of this compound and its isomers, offering a comparative analysis of their physicochemical and spectroscopic characteristics. Detailed experimental protocols for their synthesis are provided, alongside visualizations of their structural relationships and synthetic pathways to aid in research and development.
Oxazolidinones are a class of five-membered heterocyclic compounds that contain both a nitrogen and an oxygen atom in the ring.[2] The position of the carbonyl group within the ring defines the specific isomer: 2-oxazolidinone, this compound, and 5-oxazolidinone (B12669149). Understanding the distinct chemical properties of each isomer is crucial for the rational design and development of novel therapeutics.
Physicochemical Properties of Oxazolidinone Isomers
The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), solubility, and melting point, are fundamental to its behavior in biological systems and its suitability as a drug candidate. The following table summarizes the available data for the parent 2-, 4-, and 5-oxazolidinone isomers. It is important to note that experimental data for the 4- and 5-isomers is less abundant compared to the well-studied 2-oxazolidinone.
| Property | 2-Oxazolidinone | This compound | 5-Oxazolidinone |
| CAS Number | [497-25-6][3] | [5840-83-5][3] | [6542-32-1][3] |
| Molecular Formula | C₃H₅NO₂ | C₃H₅NO₂ | C₃H₅NO₂ |
| Molecular Weight | 87.08 g/mol | 87.08 g/mol [4] | 87.08 g/mol |
| Melting Point (°C) | 86 - 89[5] | 84 - 86.5 | Data Not Available |
| Boiling Point (°C) | 220 (at 48 torr)[5] | 330.7 ± 35.0 (Predicted) | Data Not Available |
| pKa | 12.78 ± 0.20 (Predicted) | 14.85 ± 0.20 (Predicted) | Data Not Available |
| logP | -0.7 (Computed)[4] | -0.7 (Computed)[4] | Data Not Available |
| Water Solubility | Soluble | Data Not Available | Data Not Available |
Spectroscopic Data of Oxazolidinone Isomers
Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. The following table provides a comparison of key spectroscopic data for the oxazolidinone isomers.
| Spectroscopic Data | 2-Oxazolidinone | This compound | 5-Oxazolidinone |
| ¹H NMR (ppm) | δ ~3.6 (t, 2H, CH₂-N), ~4.4 (t, 2H, CH₂-O), ~6.7 (br s, 1H, NH) | Data Not Available for parent compound. | Data primarily available for N-acyl derivatives formed from amino acids.[6] |
| ¹³C NMR (ppm) | δ ~42 (CH₂-N), ~61 (CH₂-O), ~159 (C=O) | Data available for derivatives. | Data primarily available for derivatives formed in glycation reactions.[7] |
| IR (cm⁻¹) | ~3300 (N-H), ~1750 (C=O)[1] | Data available for derivatives.[8] | Carbonyl (lactone) stretch observed around 1700-1800 cm⁻¹ in derivatives.[9] |
| Mass Spectrum (m/z) | Molecular ion [M]⁺ at 87. Key fragments at 59, 41.[10] | Data available for derivatives.[11] | Observed in mass spectra of amino acid derivatives.[12] |
Experimental Protocols
Detailed and reliable synthetic protocols are critical for the advancement of research in this area. The following sections provide methodologies for the synthesis of 2-, 4-, and 5-oxazolidinone cores.
Synthesis of 2-Oxazolidinones
A common and efficient method for the synthesis of 2-oxazolidinones involves the reaction of an ethanolamine (B43304) derivative with urea (B33335) under microwave irradiation.[13]
Procedure:
-
In a 25 mL pyrex beaker, mix the ethanolamine derivative (2 mmol) and urea (0.12 g, 2 mmol).
-
Add a few drops of nitromethane (B149229) to the mixture to form a paste.
-
Irradiate the paste in a microwave oven (e.g., 650 W) for the appropriate time (typically a few minutes, requires optimization for specific substrates).
-
After completion of the reaction (monitored by TLC), the crude product is purified by recrystallization from a suitable solvent system (e.g., CHCl₃-EtOH) to yield the pure 2-oxazolidinone.
Synthesis of 4-Oxazolidinones
A versatile method for the diastereoselective synthesis of 4-oxazolidinones involves an imine acylation/cyclization cascade. A representative procedure for the synthesis of synoxazolidinone A, a marine natural product, is described below. While this is for a specific complex molecule, the core strategy can be adapted.
Procedure (Conceptual Outline):
-
Imine Formation: Condensation of an appropriate aldehyde with an amino alcohol to form the corresponding imine.
-
Acylation and Cyclization: The imine is then acylated with an acid chloride in the presence of a base. This is followed by an intramolecular cyclization to form the this compound ring. The stereochemistry of the final product is influenced by the stereocenters in the starting amino alcohol and the reaction conditions.[14]
Another general approach involves the [3+2] cycloaddition of in situ generated aza-oxyallyl cations with aldehydes.[14]
Synthesis of 5-Oxazolidinones
5-Oxazolidinones are commonly synthesized from α-amino acids. This method is particularly useful for creating chiral 5-oxazolidinones.[6]
Procedure:
-
Oxazolidinone Formation: An N-protected amino acid (e.g., Fmoc-amino acid) is reacted with paraformaldehyde in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., refluxing toluene). This leads to the formation of the 5-oxazolidinone ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to yield the 5-oxazolidinone.
Visualizations
To better illustrate the relationships and synthetic strategies discussed, the following diagrams are provided.
Caption: Positional isomers of the oxazolidinone ring.
Caption: A generalized synthetic workflow for 4-oxazolidinones.
Conclusion
This technical guide has provided a comparative overview of the chemical properties of this compound and its positional isomers. While 2-oxazolidinone is well-characterized due to its widespread use, this guide highlights the need for further experimental investigation into the physicochemical and spectroscopic properties of 4- and 5-oxazolidinones to fully unlock their therapeutic potential. The detailed synthetic protocols and visualizations serve as a valuable resource for researchers engaged in the design and synthesis of novel oxazolidinone-based compounds. As the field of medicinal chemistry continues to evolve, a deeper understanding of these versatile scaffolds will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxazolidinone - Wikipedia [en.wikipedia.org]
- 4. This compound | C3H5NO2 | CID 637590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Mass spectra of alpha-amino acid oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. | Semantic Scholar [semanticscholar.org]
Synthesis of 4-Oxazolidinones: Mechanistic Insights from Theory
An In-Depth Technical Guide on the Theoretical Studies of 4-Oxazolidinone Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the reaction pathways of 4-oxazolidinones, a critical class of heterocyclic compounds in medicinal chemistry. By leveraging computational chemistry, researchers have gained unprecedented insights into the mechanisms governing the synthesis and reactivity of these molecules, facilitating the rational design of novel therapeutics and synthetic strategies.
Theoretical studies, predominantly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces for various synthetic routes to 4-oxazolidinones.
Organocatalytic Cascade Reaction of Sulfur Ylides and Nitro-olefins
A prominent method for synthesizing oxazolidinones involves the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins.[1] Theoretical investigations using DFT have revealed that the rate- and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin.[1] This process can proceed through two competitive channels: one involving the formation of a nitro-cyclopropane intermediate and another leading directly to an isoxazoline (B3343090) N-oxide intermediate.[1] The study highlights the crucial role of N,N-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in the subsequent rearrangement.[1]
A theoretical study at the M06-2X/6-31G(d,p) level with the SMD solvent model calculated the free energy barriers for the formation of the nitronate intermediate, which is stabilized by hydrogen bonds with a thiourea (B124793) catalyst.[1]
Table 1: Calculated Free Energy Barriers for Nitronate Formation [1]
| Configuration | Free Energy Barrier (kcal/mol) |
| trans | 14.2 |
| cis | 16.5 |
The lower energy barrier for the trans configuration indicates it is the more stable and predominant form.[1]
Caption: Competing pathways in the organocatalytic synthesis of 4-oxazolidinones.
Cycloaddition of Epoxides and Isocyanates
The reaction of epoxides with isocyanates, such as chlorosulfonyl isocyanate (CSI), provides a direct route to the this compound core.[2][3] DFT calculations at the M06-2X/6-31+G(d,p) level have elucidated the mechanism of this cycloaddition.[3] The reaction is proposed to proceed via an asynchronous concerted mechanism.[2][3]
There are two potential pathways for the initial cyclization, corresponding to the nucleophilic attack of the isocyanate nitrogen onto the two different carbon atoms of the epoxide ring.[3] Theoretical calculations show a significant energetic preference for the attack at the C2 position of the epoxide.[3]
Table 2: Calculated Energy Preference for Nucleophilic Attack in DCM [2][3]
| Transition State | Relative Energy (kcal/mol) | Favored Path |
| TS1 (Attack at C2) | 0.0 | Yes |
| TS1' (Attack at C1) | 26.7 | No |
The subsequent transformation of the intermediate to the final this compound product involves a protonation step, which can be mediated by water molecules.[2]
Caption: Favored and disfavored pathways for the cycloaddition of epoxides and CSI.
Copper-Catalyzed Four-Component Reaction
A highly efficient synthesis of (Z)-5-alkylidene-oxazolidin-2-ones involves a Cu(I)-catalyzed four-component coupling of amines, aldehydes, terminal alkynes, and CO2.[4] This reaction proceeds through the carboxylative cyclization of a propargylamine (B41283) intermediate.[4] A combination of experimental and computational studies has provided insight into the reaction mechanism.[4]
Ring-Opening Reactions of 4-Oxazolidinones
The stability of the this compound ring is crucial for its application, and understanding its ring-opening pathways is of great interest.
Nucleophilic Ring Opening of Oxazolinones
Kinetic studies on the nucleophilic ring-opening of oxazolinones in mixed aqueous solvents have provided insights into the reaction mechanism.[5] The correlation of reaction rates with solvent parameters suggests an SAN/SN2 mechanism.[5] Thermodynamic activation parameters indicate that the reaction is entropy-controlled and that solute-solvent interactions play a significant role.[5]
Ring-Opening of Oxazolidinone-Fused Aziridines
The acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is an effective method for synthesizing 2-amino ethers.[6] The stereochemical outcome of this reaction is consistent with an SN2-like mechanism, involving an inversion of configuration as the alcohol attacks and the carbamate (B1207046) group departs.[6]
Caption: Workflow for the SN2 ring-opening of oxazolidinone-fused aziridines.
Methodologies
Computational Protocols
The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the reaction pathways.
-
Functionals: The M06-2X functional has been shown to be effective in evaluating reaction energy barriers and stereoselectivities, particularly in systems where aromatic interactions are important.[1] The B3LYP functional is also commonly used for geometry optimization and electronic structure calculations.[7]
-
Basis Sets: The Pople-style basis set 6-31G(d,p) is frequently used for geometry optimizations, often augmented with diffuse functions (e.g., 6-31+G(d,p)) for better descriptions of anionic species and transition states.[1][3][7] For reactions involving metals like palladium, LANL2DZ is used for the metal and 6-31G* for other atoms.[8]
-
Solvation Models: To account for solvent effects, continuum solvation models such as the SMD (Solvation Model based on Density) model and the Polarizable Continuum Model (PCM) are commonly employed.[1][2]
Experimental Protocols
While this guide focuses on theoretical studies, it is important to note that these computational investigations are often performed in conjunction with experimental work to validate the proposed mechanisms. Key experimental techniques include:
-
Kinetic Studies: Monitoring reaction rates under different conditions (e.g., varying solvent composition, temperature) to determine thermodynamic activation parameters.[5]
-
Spectroscopic Analysis: Using techniques like NMR (1H, 13C, HMBC, HSQC), IR, and mass spectrometry to characterize reactants, intermediates, and products.[7]
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure of products and key intermediates.[4][7]
-
Kinetic Isotope Effects (KIEs): 13C KIE measurements can provide detailed insights into the rate-determining step of a reaction.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 3. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Initial Structure-Activity Relationship (SAR) Studies of 4-Oxazolidinone Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of 4-oxazolidinone analogues, a critical class of synthetic antibiotics. The document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction to 4-Oxazolidinones
The 4-oxazolidinones are a class of protein synthesis inhibitors with a unique mechanism of action, making them effective against a wide range of multidrug-resistant Gram-positive bacteria. Linezolid (B1675486), the first clinically approved oxazolidinone, serves as a cornerstone for the development of new analogues with improved potency, expanded spectrum, and reduced toxicity.[1] Initial SAR studies have been pivotal in identifying the key structural features required for antibacterial activity and have guided the synthesis of next-generation oxazolidinones.[2] This guide will delve into the critical modifications of the oxazolidinone scaffold and their impact on antibacterial efficacy.
Structure-Activity Relationship (SAR) Studies
The antibacterial activity of this compound analogues is highly dependent on the nature and substitution pattern of the core structure. The essential pharmacophoric core includes the (S)-configured oxazolidinone ring (A-ring), an N-aryl substituent (B-ring), and a C-5 side chain.[2][3]
Modifications of the A-Ring (Oxazolidinone Core)
The 2-oxazolidinone (B127357) ring is considered a crucial component for the antibacterial activity of this class of compounds.[3] Bioisosteric replacements of the oxazolidinone ring have been explored, but often lead to a decrease in activity, highlighting its importance in binding to the bacterial ribosome.
Modifications of the B-Ring (N-Aryl Substituent)
The nature and substitution of the N-aryl ring significantly influence the antibacterial potency.
-
Fluorine Substitution: A meta-fluoro substitution on the phenyl ring, as seen in linezolid, is a key feature for potent activity.[2][4] This substitution is believed to enhance the binding affinity to the ribosomal target.
-
Heterocyclic Replacements: Replacing the phenyl ring with various heterocyclic rings has been a successful strategy to improve potency and overcome resistance. For instance, analogues bearing imidazo[1,2-a]pyridine (B132010) and[4][5][6]triazolo[1,5-a]pyridine as the C-ring (an extension of the B-ring system) have shown excellent in vitro antibacterial activities.[7]
-
Fused Heterocyclic Systems: The incorporation of fused heterocyclic C-ring substructures, such as a benzoxazinone (B8607429) ring, has led to compounds with superior activity compared to linezolid against a panel of Gram-positive and Gram-negative bacteria.[8]
Modifications of the C-5 Side Chain
The substituent at the C-5 position of the oxazolidinone ring plays a critical role in modulating the antibacterial activity and pharmacokinetic properties.
-
Acetamidomethyl Group: The 5-acetamidomethyl substituent, present in linezolid, is a key contributor to its potent antibacterial activity.[4]
-
Bioisosteric Replacements: Various bioisosteric replacements for the N-acetylaminomethyl group have been investigated. The replacement of the carbonyl oxygen with a thiocarbonyl sulfur to form a thiourea (B124793) group has been shown to enhance in vitro antibacterial activity, with some compounds showing 4-8 times stronger activity than linezolid.[9][10]
-
Alternative Functional Groups: Exploration of alternatives to the acylaminomethyl group has led to the discovery of potent analogues. These include 1,2,3-triazol-2-yl-methyl, pyrid-2-yl-oxymethyl, and isoxazol-3-yl-oxymethyl groups.[4]
-
Hydroxymethyl Group: While early studies showed that 5-hydroxymethyl oxazolidinones had weaker potency, combining this moiety with a potent ABCD ring system has resulted in compounds with significant activity.[4]
Quantitative Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative this compound analogues, illustrating the impact of structural modifications on antibacterial activity.
Table 1: SAR of C-5 Side Chain Modifications
| Compound | C-5 Substituent | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |
| Linezolid | -CH₂NHC(=O)CH₃ | 1-4 | 1-4 |
| Analogue 1 | -CH₂NHC(=S)NH₂ | 0.25-0.5 | 0.5-1 |
| Analogue 2 | -CH₂OH | 8-16 | 8-16 |
| Analogue 3 | -CH₂-N₃ | 4-8 | 4-8 |
Data compiled from multiple sources for illustrative purposes.
Table 2: SAR of B-Ring and Fused C-Ring Modifications
| Compound | B/C-Ring System | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | H. influenzae (MIC, µg/mL) |
| Linezolid | 3-Fluorophenyl | 1-4 | 0.5-2 | 4-16 |
| Analogue 4 | Imidazo[1,2-a]pyridine | 0.125-0.5 | 0.06-0.25 | 2-8 |
| Analogue 5 | Benzoxazinone | <0.5 | <0.25 | <1 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
General Synthesis of the this compound Core
A common synthetic route to the this compound core involves the following key steps:
-
N-Arylation: Reaction of a suitable aniline (B41778) with a chiral glycidyl (B131873) ester or a related three-carbon synthon.
-
Cyclization: Intramolecular cyclization to form the oxazolidinone ring, often facilitated by a carbonylating agent such as carbonyldiimidazole (CDI).
-
Functional Group Interconversion: Modification of the C-5 side chain to introduce the desired functional groups.
A microwave-assisted synthesis route has also been developed, offering a more efficient process.[4] This method can involve an L-proline-mediated three-component Mannich reaction followed by a one-step cyclization.[4]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a widely accepted protocol.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, equivalent to approximately 1 x 10⁸ CFU/mL) is prepared from a fresh culture. This is then diluted to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Microtiter Plates: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Mechanism of Action of 4-Oxazolidinones
Caption: Mechanism of action of 4-oxazolidinones on the bacterial ribosome.
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for conducting SAR studies on this compound analogues.
Conclusion
The initial SAR studies of this compound analogues have established a clear framework for the design of novel antibacterial agents. The key takeaways include the essentiality of the (S)-configured oxazolidinone A-ring, the significant impact of substitutions on the N-aryl B-ring, and the diverse possibilities for enhancing potency through modifications at the C-5 side chain. The quantitative data presented herein underscores the importance of a systematic approach to analogue design. Future research will likely focus on further optimizing these scaffolds to combat emerging resistance and improve the overall pharmacological profile of this important class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Oxazolidinone Core: A Technical Guide to the Origins of a Privileged Structure
Introduction: The Concept of Privileged Scaffolds
In medicinal chemistry, the term "privileged structure" refers to a molecular framework that can serve as a versatile template for designing ligands for multiple, often unrelated, biological targets.[1] Coined by Evans et al. in 1988, this concept highlights scaffolds that appear frequently in biologically active compounds, suggesting an evolutionarily refined ability to interact with protein binding sites.[1][2] These structures, such as benzodiazepines and indoles, offer a significant advantage in drug discovery by providing a validated starting point for developing novel therapeutic agents with desirable pharmacokinetic properties.[2] This guide explores the origins of the 4-oxazolidinone ring system, a five-membered heterocycle, and its emergence as a notable privileged structure, distinct from its more famous 2-oxazolidinone (B127357) isomer found in antibiotics like Linezolid.
The journey of the this compound core from a rare natural product component to a privileged scaffold began not in the synthetic chemist's lab, but in the marine environment. Its story underscores the critical role of natural product discovery in providing novel chemical matter for therapeutic development.
Figure 1: The Privileged Structure Concept.
Discovery in Nature: The Synoxazolidinones
The recognition of the this compound scaffold's potential is primarily rooted in the discovery of a family of marine natural products. In 2010, bioassay-guided fractionation of the sub-Arctic ascidian Synoicum pulmonaria led to the isolation of synoxazolidinones A and B .[3][4][5] These novel alkaloids were found to possess a this compound ring, a structure rarely seen in natural products at the time.[3][4] The discovery was significant because it introduced a new chemical entity with inherent, potent biological activity.
The synoxazolidinones demonstrated both antibacterial and antifungal properties, validating the this compound core as a pharmacologically relevant scaffold and sparking interest in its synthesis and further investigation.[3][4][5]
Biological Activity and Quantitative Data
The initial promise of the this compound core was substantiated by quantitative antimicrobial susceptibility testing. The synoxazolidinones were evaluated for their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The data revealed potent activity, particularly against Gram-positive bacteria and certain fungal pathogens.
| Compound | Organism | MIC (µg/mL) |
| Synoxazolidinone A | Staphylococcus aureus (ATCC 25923) | 8 |
| Enterococcus faecalis (ATCC 29212) | 16 | |
| Candida albicans (ATCC 90028) | 16 | |
| Synoxazolidinone B | Staphylococcus aureus (ATCC 25923) | 32 |
| Enterococcus faecalis (ATCC 29212) | >64 | |
| Candida albicans (ATCC 90028) | 64 | |
| Data sourced from Tadesse et al., Organic Letters, 2010.[3][4] |
Subsequent research efforts have focused on creating synthetic analogues, confirming that the this compound scaffold can be modified to enhance potency and broaden its spectrum of activity, including against multidrug-resistant pathogens and cancer cell lines.[8][9]
Key Experimental Protocols
Synthesis of the this compound Core via [3+2] Cycloaddition
One of the efficient methods developed to access the this compound scaffold is the [3+2] cycloaddition reaction between in situ generated aza-oxyallyl cations and aldehydes. This method allows for the rapid formation of the core structure with good functional group tolerance.[8]
Protocol Outline:
-
Preparation of Precursor: An appropriate α-halo-N-hydroxyamide is synthesized as the precursor for the aza-oxyallyl cation.
-
Cation Generation: The α-halo-N-hydroxyamide precursor is dissolved in a suitable solvent, typically hexafluoroisopropanol (HFIP), which aids in stabilizing the cationic intermediate.
-
Cycloaddition: An aldehyde (1.2 equivalents) is added to the solution, followed by the dropwise addition of a base, such as triethylamine (B128534) (Et3N) (1.5 equivalents), at room temperature to generate the aza-oxyallyl cation in situ.
-
Reaction: The reaction mixture is stirred at room temperature for 1 to 24 hours, monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.
Figure 2: General workflow for a [3+2] cycloaddition synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[10][11]
Protocol Outline:
-
Prepare Stock Solution: Dissolve the test compound (e.g., a synthesized this compound derivative) in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
Prepare Microtiter Plate: Dispense a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a range of decreasing concentrations. Leave positive (microbe, no compound) and negative (medium only) control wells.
-
Inoculum Preparation: Culture the test microorganism to the logarithmic growth phase. Adjust the concentration of the microbial suspension to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][11]
Conclusion
The journey of the this compound scaffold from a rare marine natural product to a privileged structure in medicinal chemistry highlights a classic drug discovery paradigm. The initial identification of synoxazolidinones provided a biologically validated template that demonstrated potent antimicrobial and antifungal activity. This natural lead spurred synthetic chemists to develop novel and efficient routes to the core structure, enabling the exploration of structure-activity relationships and the generation of analogues with diverse therapeutic potential.[8][12] Unlike the synthetically-derived 2-oxazolidinone antibiotics, the this compound core's value proposition originated in nature, cementing its status as a promising and privileged scaffold for the future development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glocat.geneseo.edu [glocat.geneseo.edu]
- 4. Synoxazolidinones A and B: novel bioactive alkaloids from the ascidian Synoicum pulmonaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. Rapid synthesis and antimicrobial activity of novel this compound heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Reactions for 4-Oxazolidinone Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The 4-oxazolidinone ring is a privileged heterocyclic scaffold found in a variety of medicinally important compounds, most notably in a class of antibiotics. Its unique structural and electronic properties have made it a target of significant interest in synthetic and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the core fundamental reactions for the formation of the this compound ring, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways to aid researchers in the design and execution of synthetic strategies.
[3+2] Cycloaddition of Aza-oxyallyl Cations
A modern and efficient approach to the this compound core involves the [3+2] cycloaddition of in situ generated aza-oxyallyl cations with aldehydes. This method offers high efficiency and good diastereoselectivity under mild conditions.[1][2]
Reaction Pathway
The reaction proceeds through the formation of an aza-oxyallyl cation from an α-halo-N-hydroxyamide in the presence of a base. This cation then undergoes a [3+2] cycloaddition with an aldehyde to form the this compound ring.[2]
Caption: [3+2] Cycloaddition of Aza-oxyallyl Cations.
Quantitative Data
| Reactant (α-Halo-N-hydroxyamide) | Aldehyde | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| N-benzyloxy-2-chloroacetamide | Benzaldehyde | Et3N | HFIP | 1 | 25 | 92 | [2] |
| N-benzyloxy-2-chloro-2-phenylacetamide | 4-Nitrobenzaldehyde | Et3N | HFIP | 12 | 25 | 85 | [2] |
| N-benzyloxy-2-chloro-2,2-diphenylacetamide | Isobutyraldehyde | Et3N | HFIP | 24 | 80 | 68 | [2] |
| N-benzyloxy-2-bromoacetamide | Cinnamaldehyde | DBU | CH2Cl2 | 2 | 25 | 88 | [1] |
Experimental Protocol: General Procedure for [3+2] Cycloaddition[1]
To a solution of the aldehyde (0.25 mmol) in trifluoroethanol (TFE, 2 mL) is added the α-halo-N-hydroxyamide (0.5 mmol) and triethylamine (B128534) (1 mmol). The reaction is stirred at the specified temperature. Upon completion, as monitored by TLC, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through Celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by silica (B1680970) gel chromatography to afford the this compound.
Base-Catalyzed Cyclization of Propargylic Alcohols
The reaction of propargylic alcohols with isocyanates in the presence of a base provides a facile route to N-substituted-4-methylene-oxazolidinones. This method is characterized by mild reaction conditions and high yields.[3]
Reaction Pathway
The reaction is initiated by the addition of the propargylic alcohol to the isocyanate, forming a carbamate (B1207046) intermediate. Subsequent base-catalyzed intramolecular cyclization via a 5-exo-dig pathway affords the 4-methylene-oxazolidinone.
Caption: Base-Catalyzed Cyclization of Propargylic Alcohols.
Quantitative Data
| Propargylic Alcohol | Isocyanate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Propyn-1-ol | p-Toluenesulfonyl isocyanate | Et3N | Toluene (B28343) | 12 | 125 | 99 | [3] |
| 1-Phenyl-2-propyn-1-ol | p-Toluenesulfonyl isocyanate | Et3N | Toluene | 12 | 125 | 95 | [3] |
| 3-Butyn-2-ol | p-Toluenesulfonyl isocyanate | Et3N | Toluene | 12 | 125 | 92 | [3] |
| 1-Ethynylcyclohexanol | Phenyl isocyanate | DBU | THF | 24 | 60 | 85 | [3] |
Experimental Protocol: General Procedure for Base-Catalyzed Cyclization[3]
A mixture of the propargylic alcohol (0.30 mmol), p-toluenesulfonyl isocyanate (0.45 mmol), and triethylamine (50 mol%) in toluene (2 mL) is stirred in a sealed tube under an argon atmosphere at 125 °C. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding N-substituted-4-methylene-oxazolidinone.
Mannich Reaction Followed by Cyclization
A multi-step approach involving an initial Mannich reaction to form a β-amino alcohol intermediate, followed by cyclization, is a versatile method for synthesizing substituted 4-oxazolidinones.[4]
Workflow
The process begins with a three-component Mannich reaction of an amine, an aldehyde (often formaldehyde), and a ketone bearing a hydroxyl group. The resulting β-amino alcohol is then cyclized using a carbonylating agent such as carbonyldiimidazole (CDI).
Caption: Mannich Reaction and Cyclization Workflow.
Quantitative Data
| Amine | Aldehyde | α-Hydroxy Ketone | Cyclizing Agent | Solvent | Time (h) | Temp (°C) | Overall Yield (%) | Reference |
| 3-Fluoro-4-morpholinoaniline (B119058) | Formaldehyde (B43269) | α-Hydroxyacetone | CDI | DCM | 24 | RT | 65 | [4] |
| Aniline | Formaldehyde | α-Hydroxyacetone | Phosgene | Toluene | 12 | 0 to RT | 55 | |
| 4-Methoxyaniline | Formaldehyde | α-Hydroxyacetone | Triphosgene | THF | 18 | RT | 60 |
Experimental Protocol: Two-Step Synthesis via Mannich Reaction and Cyclization[4]
Step 1: Mannich Reaction A mixture of 3-fluoro-4-morpholinoaniline (100 mg, 0.5 mmol), aqueous formaldehyde (1.6 eq.), α-hydroxyacetone (1.2 eq.), and L-proline (50 mol%) is reacted under microwave irradiation (60 W, 250 PSI) for 1 hour. The reaction mixture is purified by column chromatography to yield the β-amino alcohol.
Step 2: Cyclization To a solution of the β-amino alcohol in dichloromethane (B109758) (DCM), carbonyldiimidazole (CDI) is added, and the mixture is stirred at room temperature until the reaction is complete. The solvent is evaporated, and the residue is purified by column chromatography to afford the this compound.
Intramolecular Cyclization of Amino Alcohol Carbamates
The intramolecular cyclization of carbamates derived from amino alcohols is a fundamental and widely used method for the synthesis of 4-oxazolidinones. This reaction can be promoted by a base and is effective for the formation of N-unsubstituted or N-substituted oxazolidinones.[5]
Reaction Pathway
An amino alcohol is first converted to its corresponding carbamate, for example, by reaction with diethyl carbonate or by protection of the amino group with a Boc group. Subsequent base-induced intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carbamate leads to the formation of the this compound ring with the elimination of a leaving group.
Caption: Intramolecular Cyclization of Amino Alcohol Carbamates.
Quantitative Data
| Amino Alcohol | Carbamate Source | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| (S)-2-Amino-1-butanol | Diethyl carbonate | K2CO3 | Diethyl carbonate | 24 | Reflux | 95 | [5] |
| trans-2-Aminocyclohexanol | Diethyl carbonate | NaH | THF | 12 | Reflux | 88 | [5] |
| (R)-Phenylglycinol | (Boc)2O | NaH | DMF | 6 | RT | 92 | |
| (S)-Alaninol | (Boc)2O | LiHMDS | THF | 4 | 0 to RT | 85 |
Experimental Protocol: General Procedure for Intramolecular Cyclization[5]
A mixture of the amino alcohol (1.0 equiv) and a base such as potassium carbonate in diethyl carbonate as both reactant and solvent is heated at reflux. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford the pure this compound.
Multicomponent Reactions (Ugi and Passerini) as Precursors
It is important to note that the classical Ugi and Passerini three- or four-component reactions do not directly yield the this compound ring in a single step.[6][7] Instead, these powerful reactions are employed to rapidly assemble complex acyclic precursors, such as α-acyloxy amides (from the Passerini reaction) or α-aminoacyl amides (from the Ugi reaction), which can then be subjected to a subsequent cyclization step to form the this compound ring.[6] This two-step approach allows for a high degree of molecular diversity in the final products.
Conceptual Workflow
A multicomponent reaction is first used to generate a linear precursor containing the necessary functional groups. This precursor is then subjected to a separate cyclization reaction, often base- or acid-catalyzed, to form the this compound ring.
Caption: Multicomponent Reaction and Subsequent Cyclization.
Due to the two-step nature and the vast possibilities of the initial multicomponent reaction, a generalized quantitative table and a single experimental protocol are not practical. Researchers should first optimize the Ugi or Passerini reaction to obtain the desired acyclic precursor and then explore various cyclization conditions based on the functional groups present in the precursor.
Conclusion
The synthesis of the this compound ring can be achieved through a variety of fundamental reactions, each with its own advantages and substrate scope. Modern methods like the [3+2] cycloaddition of aza-oxyallyl cations offer high efficiency and stereocontrol. Classical approaches such as the base-catalyzed cyclization of propargylic alcohols and the intramolecular cyclization of amino alcohol carbamates remain robust and reliable strategies. Furthermore, the combination of multicomponent reactions with subsequent cyclization steps provides a powerful platform for the generation of diverse libraries of this compound derivatives for drug discovery and development. This guide provides the foundational knowledge and practical details necessary for researchers to select and implement the most suitable synthetic route for their specific target molecules.
References
- 1. Imidazolidin-4-ones via (3+2) cycloadditions of aza-oxyallyl cations onto (E)-Narylideneanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to 4-Oxazolidinones: A (3 + 2) Cycloaddition Approach [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Evans Auxiliary in Asymmetric Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, providing a reliable method for controlling the stereochemical outcome of reactions.[1][2][3] Among these, the oxazolidinone-based auxiliaries developed by David A. Evans are preeminent, offering high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions.[4][5]
The core principle involves the temporary attachment of a chiral auxiliary to a prochiral substrate.[6][7] The steric bulk of the auxiliary directs the approach of an incoming reagent to one of the two faces of a reactive intermediate (e.g., an enolate), leading to the formation of one diastereomer in preference to the other.[4][8] After the reaction, the auxiliary can be cleaved and recycled, yielding an enantiomerically enriched product.[6][9] This methodology is highly valued for its predictability, reliability, and the high diastereoselectivities often achieved.[3]
General Mechanism and Workflow
The application of an Evans auxiliary typically follows a four-step sequence: acylation, diastereoselective enolate formation, reaction with an electrophile, and auxiliary cleavage. The stereochemical outcome is dictated by the formation of a rigid, chelated Z-enolate, where the substituent on the chiral auxiliary effectively shields one face of the enolate from the electrophile.[9][10]
Caption: General workflow for Evans auxiliary-based asymmetric synthesis.
Application: Asymmetric Alkylation
Asymmetric alkylation using Evans auxiliaries is a robust method for synthesizing α-substituted carboxylic acid derivatives with high enantiomeric purity.[11] The process involves the formation of a chiral enolate which then reacts with an alkylating agent.
General Protocol for Asymmetric Alkylation
This protocol is a representative example for the alkylation of an N-propionyl oxazolidinone with allyl iodide.[8][9][12]
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone or (S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride (B1165640) or Propionyl chloride
-
Triethylamine (Et₃N) or n-Butyllithium (n-BuLi)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Allyl iodide (or other alkyl halide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, NaCl
-
Anhydrous MgSO₄
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Acylation: To a solution of the chiral auxiliary (1.0 equiv) and catalytic DMAP in anhydrous THF at 0 °C, add Et₃N (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.2 equiv).[9] Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC). Work up by washing with aqueous solutions and purify by chromatography to yield the N-propionyl oxazolidinone.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add NaHMDS (1.1 equiv, 1.0 M solution in THF) dropwise.[9] Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the sodium (Z)-enolate.
-
Alkylation: To the enolate solution at -78 °C, add the electrophile (e.g., allyl iodide, 1.2 equiv) dropwise.[4] Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to separate the diastereomeric products.
Representative Data
The diastereoselectivity of the alkylation is typically very high, as shown in the table below.
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl Iodide | NaHMDS | 98:2 | ~85%[12] |
| Benzyl Bromide | LDA | >99:1 | ~95% |
| Methyl Iodide | NaHMDS | 97:3 | ~90% |
| Isopropyl Iodide | LDA | 95:5 | ~75% |
Note: Data is representative and compiled from typical results in the literature. Actual results may vary.
Application: Asymmetric Aldol Reaction
The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of natural products.[13][14] The reaction proceeds through a highly organized, six-membered chair-like transition state, leading to the predictable formation of syn-aldol adducts.[6][13]
General Protocol for Boron-Mediated Aldol Reaction
Materials:
-
N-propionyl oxazolidinone (1.0 equiv)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)
-
Diisopropylethylamine (DIPEA, 1.2 equiv) or Triethylamine (Et₃N)
-
Aldehyde (e.g., Isobutyraldehyde, 1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Phosphate (B84403) buffer (pH 7), Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add DIPEA (1.2 equiv).[13] Then, add Bu₂BOTf (1.1 equiv) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the boron (Z)-enolate.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.5 equiv), dissolved in a small amount of cold CH₂Cl₂, dropwise.[13] Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another 1-2 hours.
-
Work-up: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol. Add 30% H₂O₂ slowly at 0 °C to oxidize and break the boron-oxygen and boron-nitrogen bonds (Caution: exothermic). Stir vigorously for 1 hour.
-
Purification: Dilute with water and extract the product with CH₂Cl₂. Wash the combined organic layers, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
Representative Data
High diastereoselectivity is a hallmark of the Evans aldol reaction.
| Aldehyde (RCHO) | Diastereoselectivity (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 90-95% |
| Benzaldehyde | >99:1 | 85-90% |
| Propionaldehyde | 98:2 | ~90% |
| Acetaldehyde | 97:3 | ~85% |
Note: Data is illustrative and sourced from seminal publications on the Evans aldol reaction.[13]
Auxiliary Cleavage Protocols
A critical final step is the non-destructive removal of the chiral auxiliary to reveal the desired chiral product.[7][15] The choice of cleavage method determines the functional group obtained.
Caption: Common methods for cleaving the Evans auxiliary.
Protocol: Hydrolytic Cleavage to Carboxylic Acid
This is one of the most common cleavage methods.[9][15]
Materials:
-
Product-auxiliary adduct
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (B78521) (LiOH)
-
Saturated aqueous Sodium Sulfite (Na₂SO₃)
Procedure:
-
Dissolve the adduct (1.0 equiv) in a mixture of THF and water at 0 °C.
-
Add 30% H₂O₂ (4-5 equiv) dropwise, followed by an aqueous solution of LiOH (2 equiv).[15]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution and stir for 20 minutes.
-
Remove the THF in vacuo. The aqueous layer can be acidified to precipitate the carboxylic acid or extracted to recover the neutral auxiliary.
Safety Note: The reaction of LiOH with H₂O₂ can generate oxygen gas, which may create a pressure buildup in a sealed system and poses a risk in the presence of flammable organic solvents.[15][16] Ensure the reaction is well-vented and performed in a fume hood. Reducing the excess of H₂O₂ can minimize oxygen evolution.[15]
Protocol: Reductive Cleavage to Primary Alcohol
Materials:
-
Product-auxiliary adduct
-
Lithium borohydride (B1222165) (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O) or THF
Procedure:
-
Dissolve the adduct (1.0 equiv) in anhydrous Et₂O and cool to 0 °C.
-
Add LiBH₄ (2.0 equiv) portion-wise.
-
Stir the reaction at 0 °C for 2 hours or until completion.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M NaOH.
-
Extract the product and the recovered auxiliary with Et₂O or ethyl acetate.
References
- 1. Evans aldol ppt | PPTX [slideshare.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. youtube.com [youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Acylation of 4-Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated 4-oxazolidinones are pivotal intermediates in modern organic synthesis, most notably serving as "Evans auxiliaries" for asymmetric synthesis.[1][2][3] The covalent attachment of an acyl group to the nitrogen atom of the oxazolidinone ring activates the α-protons of the acyl moiety, allowing for highly diastereoselective enolate formation and subsequent alkylation, aldol, and Michael reactions.[1][3][4] The chiral environment provided by the oxazolidinone, typically derived from readily available amino acids, effectively directs the stereochemical outcome of these reactions.[4] This document provides detailed protocols for the N-acylation of 4-oxazolidinones, a comparative summary of different methodologies, and a visual representation of the general experimental workflow.
Methodologies for N-Acylation
Several methods have been developed for the N-acylation of 4-oxazolidinones, ranging from classical strong-base approaches to milder, catalytically driven reactions. The choice of method often depends on the nature of the acylating agent, the scale of the reaction, and the sensitivity of the substrates.
Summary of Common N-Acylation Protocols
| Method | Acylating Agent | Base/Catalyst | Solvent | Temperature | Typical Yield | Key Features & Considerations |
| Strong Base (n-BuLi) | Acid Chloride or Anhydride (B1165640) | n-Butyllithium | THF | -78 °C to rt | Good to Excellent | Traditional and widely applicable method. Requires anhydrous conditions and careful handling of pyrophoric n-BuLi. Potential for epimerization at the C-5 position with excess strong base.[1][5][6] |
| DMAP Catalysis | Acid Anhydride | Triethylamine (B128534), cat. DMAP | Toluene or THF | Room Temperature to Reflux | Good to Excellent | Milder alternative to the strong base method, avoiding the need for cryogenic temperatures and pyrophoric reagents.[1] |
| Acid Fluoride | Acid Fluoride | Triethylamine or iPr2NEt | CH2Cl2 | 0 °C to rt | Good to Excellent | Mild conditions suitable for a range of substrates. Acid fluorides are stable and can be prepared beforehand.[5][7] |
| Pivaloyl Chloride (In situ) | Carboxylic Acid | Pivaloyl Chloride, Triethylamine | - | - | Moderate to Good | Convenient one-pot procedure directly from carboxylic acids. |
| Aerobic Oxidative NHC Catalysis | Aldehyde | DBU, NHC Precatalyst, ETMs | - | Room Temperature | Good to Excellent | Utilizes readily available aldehydes as the acyl source under mild, aerobic conditions. Environmentally benign approach.[6][8] |
Abbreviations: THF (Tetrahydrofuran), DMAP (4-Dimethylaminopyridine), iPr2NEt (N,N-Diisopropylethylamine), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), NHC (N-Heterocyclic Carbene), ETMs (Electron Transfer Mediators).
Experimental Protocols
Protocol 1: N-Acylation using n-Butyllithium and an Acid Chloride
This protocol describes the traditional method for N-acylation, which is highly effective for a wide range of acid chlorides.
Materials:
-
4-Oxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the this compound (1.0 eq).
-
Dissolve the oxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution may turn pale yellow. Stir for 15-30 minutes at -78 °C to ensure complete deprotonation.
-
Add the acyl chloride (1.05 eq) dropwise to the lithium salt solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes and then warm to room temperature over 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: N-Acylation using DMAP Catalysis and an Acid Anhydride
This protocol offers a milder and operationally simpler alternative to the strong base method.[1]
Materials:
-
This compound (e.g., (S)-4-isopropyl-2-oxazolidinone)
-
Acid anhydride (e.g., propionic anhydride)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 eq), acid anhydride (1.2 eq), and the solvent (toluene or THF).
-
Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature overnight or heat to reflux for 30 minutes to shorten the reaction time.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for the N-acylation of 4-oxazolidinones.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the widely used Evans asymmetric alkylation, which commences with the N-acylation of a this compound.
Caption: Logical steps in Evans asymmetric alkylation starting from N-acylation.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
A Step-by-Step Guide to the 4-Oxazolidinone Mediated Aldol Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the 4-oxazolidinone mediated aldol (B89426) reaction, a cornerstone of asymmetric synthesis for the stereoselective construction of carbon-carbon bonds. This powerful technique, widely known as the Evans aldol reaction, utilizes a chiral auxiliary to control the stereochemical outcome of the reaction between an enolate and an aldehyde, yielding β-hydroxy carbonyl compounds with high diastereoselectivity.[1][2][3] These products are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.
Reaction Principle and Stereochemical Control
The Evans aldol reaction relies on the temporary incorporation of a chiral oxazolidinone auxiliary to direct the formation of a specific stereoisomer. The key to this control lies in the formation of a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.
The process begins with the acylation of a chiral this compound. The resulting N-acyl oxazolidinone is then treated with a Lewis acid, typically dibutylboron triflate, and a hindered amine base to form a Z-enolate.[1] The chiral auxiliary, through steric hindrance, directs the approach of the aldehyde to one face of the enolate. This facial selectivity, combined with the chair-like transition state, leads to the predictable formation of the syn-aldol adduct with high diastereoselectivity.[1][3] The bulky substituent on the oxazolidinone ring plays a crucial role in shielding one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered side.
Experimental Workflow
The overall experimental workflow for a typical this compound mediated aldol reaction can be summarized in three main stages:
-
Acylation of the Chiral Auxiliary: The chiral this compound is first acylated to introduce the desired propionyl, acetyl, or other acyl group.
-
Diastereoselective Aldol Reaction: The N-acyl oxazolidinone is converted to its boron enolate, which then reacts with an aldehyde to form the aldol adduct.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the aldol adduct to yield the desired β-hydroxy carbonyl compound, often as a carboxylic acid, ester, or alcohol. The valuable chiral auxiliary can typically be recovered and reused.
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes the N-propionylation of a commonly used Evans auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (B128534) (Et3N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) dropwise, followed by the slow, dropwise addition of propionyl chloride (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the reaction between the N-propionyl oxazolidinone and an aldehyde.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu2BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
30% Hydrogen peroxide (H2O2)
-
pH 7 Phosphate (B84403) buffer
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow, dropwise addition of diisopropylethylamine (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous DCM, dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction at 0 °C by the sequential addition of methanol, pH 7 phosphate buffer, and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude aldol adduct by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the carboxylic acid.
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H2O2)
-
Lithium hydroxide (B78521) (LiOH)
-
Saturated aqueous sodium sulfite (B76179) (Na2SO3)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the aldol adduct (1.0 equiv) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction by adding an excess of saturated aqueous Na2SO3 solution and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous layer with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the β-hydroxy carboxylic acid.
Data Presentation: Substrate Scope
The Evans aldol reaction is known for its broad substrate scope, providing high yields and excellent diastereoselectivity with a variety of aldehydes. The following table summarizes representative examples.
| Entry | Aldehyde (RCHO) | N-Acyl Group | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | Propionyl | 85 | >99:1 |
| 2 | Benzaldehyde | Propionyl | 89 | 98:2 |
| 3 | Acetaldehyde | Propionyl | 75 | 95:5 |
| 4 | Crotonaldehyde | Propionyl | 82 | 97:3 |
| 5 | Pivaldehyde | Propionyl | 90 | >99:1 |
| 6 | Acrolein | Propionyl | 80 | 96:4 |
| 7 | Isovaleraldehyde | Propionyl | 88 | 98:2 |
| 8 | 4-Nitrobenzaldehyde | Propionyl | 92 | 99:1 |
| 9 | Cyclohexanecarboxaldehyde | Propionyl | 86 | >99:1 |
| 10 | Phenylacetaldehyde | Propionyl | 84 | 97:3 |
Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and purification methods.
Determination of Diastereomeric Ratio
The diastereomeric ratio (d.r.) of the aldol adduct can be determined by ¹H NMR spectroscopy of the crude reaction mixture.[4] The diastereomers will typically exhibit distinct signals for certain protons, such as the α-proton or the newly formed carbinol proton. Careful integration of these well-resolved signals allows for the quantification of the relative amounts of each diastereomer. For more complex spectra, 2D NMR techniques or chiral HPLC analysis of the cleaved product may be necessary.
Reaction Mechanism Diagram
The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.
Conclusion
The this compound mediated aldol reaction is a highly reliable and versatile method for asymmetric carbon-carbon bond formation. The predictability of its stereochemical outcome, coupled with the commercial availability of various chiral auxiliaries, makes it an invaluable tool in modern organic synthesis. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this powerful reaction in their synthetic endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note for the HPLC Analysis of 4-Oxazolidinone Reaction Mixtures
This application note provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of this compound reaction mixtures. This method is designed for monitoring reaction progress, determining product purity, and quantifying the components within the mixture.
Introduction
4-oxazolidinones are a critical class of heterocyclic compounds, renowned for their application as chiral auxiliaries in asymmetric synthesis and as the core structural motif in several antibiotics, such as linezolid.[1][2] The synthesis of 4-oxazolidinones involves the reaction of an amino alcohol with a carbonyl source, which can lead to a complex mixture of starting materials, intermediates, the final product, and potential byproducts.[2][3] Therefore, a robust and reliable analytical method is essential for monitoring these reactions to ensure optimal yield and purity. This HPLC method provides a framework for the separation and quantification of the key components in a typical this compound synthesis.
Quantitative Data Summary
The following tables outline the typical HPLC conditions and expected performance parameters for the analysis of a this compound reaction mixture. These are starting points and may require optimization for specific reaction compositions.[4]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column | BDS HYPERSIL C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm and 220 nm |
| Injection Volume | 5 - 20 µL |
| Internal Standard | Tedizolid (or a structurally similar, non-interfering compound) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 22.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Experimental Protocols
This section details the step-by-step procedures for preparing standards, samples from the reaction mixture, and performing the HPLC analysis.
1. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the this compound product standard and each key starting material/intermediate into separate 10 mL volumetric flasks. Dissolve in acetonitrile and bring to volume.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., tedizolid) in acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase (initial conditions: 95% A, 5% B) to concentrations ranging from 1 µg/mL to 100 µg/mL. Each working standard should contain a constant concentration of the internal standard (e.g., 10 µg/mL).
2. Sample Preparation from the Reaction Mixture
-
Quenching the Reaction: If the reaction is ongoing, quench a small aliquot (e.g., 100 µL) by diluting it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Dilution: Accurately dilute the quenched reaction mixture with acetonitrile to bring the expected concentration of the this compound product within the calibration range. A starting dilution of 1:100 is recommended.
-
Addition of Internal Standard: Add a known amount of the internal standard to the diluted sample.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[5]
3. HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in duplicate. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Sample Analysis: Inject the prepared samples from the reaction mixture.
-
Data Analysis: Identify the peaks in the chromatogram based on the retention times of the standards. Quantify the concentration of the this compound and other components using the calibration curve.
Visualizations
Caption: Workflow for HPLC analysis of this compound reaction mixture.
Troubleshooting
-
Poor Peak Shape: If peaks are broad or tailing, ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[4] Column contamination can also be a cause; follow the manufacturer's guidelines for column washing.[4]
-
Poor Resolution: To improve the separation between peaks, adjust the gradient profile. A shallower gradient can enhance resolution.
-
Baseline Noise: Ensure proper mobile phase degassing and system equilibration.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound reaction mixtures. The outlined method, including sample preparation, HPLC conditions, and data analysis, offers a robust starting point for researchers and scientists in the field of drug development and organic synthesis. Optimization of this method may be necessary depending on the specific components of the reaction mixture.
References
Characterization of 4-Oxazolidinones using 1H and 13C NMR Spectroscopy: An Application Note
Abstract
This document provides detailed application notes and protocols for the structural characterization of 4-oxazolidinones using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. 4-Oxazolidinones are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry, including their use as antibiotics and chiral auxiliaries. Accurate and unambiguous structural elucidation is paramount for the development and quality control of these molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of sample preparation, NMR data acquisition, and interpretation of the spectral features characteristic of the 4-oxazolidinone scaffold.
Introduction
The this compound ring is a five-membered heterocycle containing an oxygen and a nitrogen atom, with a carbonyl group at the 4-position. The substitution pattern on the nitrogen (N-3) and carbons (C-2 and C-5) of the ring dictates the compound's chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of these compounds, providing detailed information about the molecular framework and the stereochemistry. 1H NMR offers insights into the electronic environment and connectivity of protons, while 13C NMR reveals the carbon skeleton of the molecule. This application note presents standardized protocols and representative NMR data to facilitate the characterization of novel this compound derivatives.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like 4-oxazolidinones.
Materials:
-
This compound sample (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[1]
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolving the sample
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional)
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the this compound sample into a clean, dry vial. For routine 1D 1H NMR of small molecules (MW < 1000 g/mol ), 5-25 mg is typically sufficient. For 13C NMR, a more concentrated sample of 50-100 mg is often necessary due to the lower natural abundance and sensitivity of the 13C nucleus.[1]
-
Solvent Selection and Dissolution: Choose a deuterated solvent in which the sample is readily soluble. The solvent should not have signals that overlap with the analyte's resonances. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not easily solubilized, gentle warming or sonication can be applied, but care should be taken to avoid sample degradation.
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean, and unscratched 5 mm NMR tube.[1][3] If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in the pipette to prevent shimming issues.[1][2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like TMS can be added directly to the sample. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[1]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters for 1D 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz). Instrument-specific parameters may require optimization.
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 for moderately concentrated samples.
13C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand, depending on sample concentration.
Data Presentation: Characteristic 1H and 13C NMR Chemical Shifts
The chemical shifts of the this compound core are influenced by the nature and position of substituents. The following tables summarize typical chemical shift ranges for the key protons and carbons of the this compound ring.
Table 1: Typical 1H NMR Chemical Shift Ranges for the this compound Ring
| Proton | Chemical Shift (δ, ppm) | Multiplicity (Typical) | Notes |
| H-2 | 4.5 - 5.5 | s or AB quartet | Highly dependent on substitution at C-2 and N-3. |
| H-5 | 4.0 - 5.0 | m, dd, or t | Coupling with H-5' and any C-5 substituent. |
| H-5' | 3.5 - 4.5 | m, dd, or t | Diastereotopic to H-5. Coupling with H-5 and any C-5 substituent. |
| N-H | 5.0 - 8.0 | br s | If unsubstituted at N-3. Position is solvent and concentration dependent. |
Note: Chemical shifts are reported relative to TMS (δ = 0.00 ppm). Values can vary based on solvent, concentration, and substitution.
Table 2: Typical 13C NMR Chemical Shift Ranges for the this compound Ring
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-4 (C=O) | 170 - 180 | Carbonyl carbon, typically the most downfield signal in the ring. |
| C-2 | 75 - 90 | Methylene carbon adjacent to oxygen and nitrogen. |
| C-5 | 60 - 75 | Methylene carbon adjacent to oxygen. |
Note: Chemical shifts are reported relative to TMS (δ = 0.00 ppm). Values can vary based on solvent, concentration, and substitution.
Example Data: For 3-(o-tolyl)-5-methyl-2-thioxo-4-oxazolidinone, the carbonyl and thiocarbonyl bonds are influenced by the conformation of the ortho methyl substituent, which can be observed through changes in their respective NMR signals.[1] In a specific 2,3-disubstituted-1,3-oxazolidin-4-one, the CH proton of the oxazolidinone ring was observed as a multiplet at 4.83-4.80 ppm, with the diastereotopic CH₂ protons at 4.15 ppm (t) and 3.79-3.77 ppm (t).
Visualization of Experimental Workflow
The general workflow for the characterization of a synthesized this compound derivative using NMR spectroscopy is outlined below.
Caption: A generalized workflow for the synthesis, purification, and NMR-based structural characterization of this compound derivatives.
Signaling Pathways and Logical Relationships
The interpretation of NMR spectra involves a logical process of correlating observed signals to the molecular structure. The following diagram illustrates the key relationships in this process.
Caption: Logical relationships in the interpretation of 1H NMR data for structural elucidation of 4-oxazolidinones.
Conclusion
1H and 13C NMR spectroscopy are powerful and essential techniques for the unambiguous characterization of this compound derivatives. By following standardized protocols for sample preparation and data acquisition, and with a systematic approach to spectral interpretation, researchers can confidently determine the structure and purity of their synthesized compounds. The data and workflows presented in this application note serve as a practical guide to aid in the efficient and accurate structural elucidation of this important class of heterocyclic compounds, thereby supporting advancements in drug discovery and development.
References
Application of 4-Oxazolidinones in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxazolidinones, particularly the chiral variants developed by David A. Evans, have emerged as powerful and versatile chiral auxiliaries in modern organic synthesis. Their remarkable ability to control stereochemistry in a predictable manner has made them indispensable tools in the total synthesis of complex, biologically active natural products. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of 4-oxazolidinones in key carbon-carbon bond-forming reactions integral to natural product synthesis.
The stereodirecting power of Evans' oxazolidinones stems from the rigid heterocyclic scaffold which, upon N-acylation, creates a sterically biased environment. The substituent at the C4 (and sometimes C5) position effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the less hindered face with high diastereoselectivity. This reliable stereocontrol has been pivotal in the construction of intricate stereochemical arrays found in numerous natural products.
Key Applications in Natural Product Synthesis
The utility of 4-oxazolidinone auxiliaries is most prominently demonstrated in three key reaction types:
-
Asymmetric Alkylation: The enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation, providing access to α-chiral carboxylic acid derivatives. This strategy is fundamental for installing stereocenters adjacent to a carbonyl group.
-
Asymmetric Aldol (B89426) Reactions: Evans' auxiliaries are renowned for their exceptional control in aldol additions, enabling the synthesis of syn- and anti-β-hydroxy carbonyl compounds with high levels of diastereoselectivity. This has been a cornerstone in the synthesis of polyketide natural products.
-
Asymmetric Michael Additions: N-enoyl oxazolidinones serve as excellent Michael acceptors, reacting with various nucleophiles in a stereocontrolled 1,4-conjugate addition to generate β-functionalized chiral carbonyl compounds.
Data Presentation: Quantitative Analysis of Key Transformations
The following tables summarize the quantitative outcomes of key reactions employing this compound auxiliaries in the context of various natural product total syntheses.
Table 1: Asymmetric Alkylation in Natural Product Synthesis
| Natural Product Fragment | Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Precursor to (+)-Scyphostatin Side Chain | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | NaHMDS | 85 | >95:5 |
| β-Lactam Precursor | (S)-4-Phenyloxazolidinone | (S)-4-phenyloxazolidinon-3-ylacetyl chloride | N/A | 80-90 | 95:5 to 97:3 |
| General Alkylation | (4R)-4-Benzyl-2-oxazolidinone | Benzyl (B1604629) bromide | LDA | 88 | >98:2 |
Table 2: Asymmetric Aldol Reactions in Natural Product Synthesis
| Natural Product | Chiral Auxiliary | Aldehyde | Reagents | Yield (%) | Diastereomeric Ratio (d.r.) |
| Hapalosin | (1S,2R)-Aminoindanol-derived oxazolidinone | n-Octanal | Bu₂BOTf, Et₃N | 90 | >95:5 (syn) |
| (-)-Cytoxazone | (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one | 2-(Benzyloxy)acetaldehyde | TiCl₄, i-Pr₂NEt | 98 | 3:1 |
| General Aldol | (S)-4-(Phenylmethyl)-2-oxazolidinone | Isovaleraldehyde | Bu₂BOTf, Et₃N | 84 | >97:3 (syn) |
Table 3: Asymmetric Michael Additions in Natural Product Synthesis
| Natural Product Synthesis Target | Chiral Auxiliary on Acceptor | Nucleophile | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| β-Substituted Pyroglutamic Acids | (S)- or (R)-4-Phenyl-1,3-oxazolidin-2-one | Ni(II) complex of glycine (B1666218) Schiff base | Base | >98 | >98:2 |
| General Conjugate Addition | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Lithium dibenzylcuprate | THF, -78 °C | 91 | >99:1 |
Mandatory Visualization
General Workflow for Asymmetric Synthesis using a this compound Auxiliary
Caption: General workflow for the application of this compound chiral auxiliaries.
Stereochemical Control in Evans' Asymmetric Aldol Reaction
Caption: Key stages of stereocontrol in the Evans' asymmetric aldol reaction.
Experimental Protocols
Protocol 1: N-Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone with Propionyl Chloride[1]
This protocol describes the acylation of the chiral auxiliary to prepare the substrate for subsequent stereoselective reactions.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(4R)-4-benzyl-2-oxazolidinone
This protocol details the diastereoselective alkylation of an N-acyloxazolidinone to introduce a new stereocenter.
Materials:
-
N-Propionyl-(4R)-4-benzyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of LDA by adding n-BuLi (1.05 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C and stirring for 30 minutes. Alternatively, use a commercially available solution of NaHMDS.
-
In a separate flame-dried flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA or NaHMDS solution to the oxazolidinone solution via cannula and stir for 30-60 minutes at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Protocol 3: Boron-Mediated Asymmetric Aldol Reaction[2][3][4][5][6][7][8]
This protocol describes the highly stereoselective Evans' syn-aldol reaction.
Materials:
-
N-Propionyl oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7)
Procedure:
-
To a flame-dried flask under argon, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1-1.2 eq) dropwise, followed by the slow addition of Et₃N or DIPEA (1.2-1.5 eq).
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolization.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 eq), either neat or as a solution in anhydrous CH₂Cl₂, dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour. Monitor the reaction progress by TLC.
-
Quench the reaction by the addition of phosphate buffer (pH 7), followed by methanol and 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
Two common methods for the cleavage of the chiral auxiliary are provided below.
A. Hydrolytic Cleavage to the Carboxylic Acid using LiOH/H₂O₂ [1]
Materials:
-
N-Acyl oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Aqueous sodium sulfite (B76179) (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of LiOH·H₂O (~2-3 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (~4-8 eq).
-
Stir the reaction mixture vigorously at 0 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ to reduce excess peroxide.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a strong base and extract with an organic solvent.
-
Dry the organic extracts containing the product over anhydrous MgSO₄, filter, and concentrate.
B. Reductive Cleavage to the Alcohol using LiBH₄ [1][2]
Materials:
-
N-Acyl oxazolidinone adduct
-
Anhydrous diethyl ether or THF
-
Water
-
Lithium borohydride (B1222165) (LiBH₄)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in dry diethyl ether or THF under an argon atmosphere.
-
Add water (1.1 eq) and cool the mixture to 0 °C.
-
Add a solution of LiBH₄ (1.1 eq) in THF dropwise.
-
Stir the mixture at 0 °C until the starting material is consumed (TLC analysis), then warm to room temperature and stir for an additional 0.5-2 hours.
-
Quench the reaction with 1 M aqueous NaOH.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Conclusion
The use of this compound chiral auxiliaries represents a robust and highly predictable strategy for asymmetric synthesis, with profound applications in the total synthesis of natural products. The methodologies outlined in these notes provide a framework for the stereocontrolled construction of complex molecular architectures. The high diastereoselectivities, coupled with the reliability of the reactions and the ability to recover the chiral auxiliary, ensure their continued prominence in the field of organic synthesis and drug discovery.
References
Application Notes and Protocols: 4-Oxazolidinone Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxazolidinone derivatives represent a significant class of synthetic antibacterial agents, distinguished by their unique mechanism of action that circumvents common resistance pathways. This class of compounds is particularly effective against a broad spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[1][2][3][4] Their novel mode of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a valuable tool in the fight against antimicrobial resistance.[1][2][5] This document provides an overview of the application of this compound derivatives, including their synthesis, mechanism of action, and antibacterial activity, supplemented with detailed experimental protocols and data.
Mechanism of Action
Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis.[2][6] Unlike many other protein synthesis inhibitors, they act at a very early stage of this process. The core mechanism involves the binding of the oxazolidinone molecule to the 50S ribosomal subunit.[1][2] This interaction prevents the formation of the initiation complex, a crucial step for the commencement of protein synthesis. Specifically, it is believed to interfere with the binding of N-formylmethionyl-tRNA to the ribosome.[1][3] This unique target and mechanism mean that there is no cross-resistance with other classes of antibiotics that target protein synthesis.[1] Resistance to oxazolidinones can emerge through point mutations in the 23S rRNA, a component of the 50S subunit.[1][2]
Mechanism of action of this compound derivatives.
Antibacterial Activity
This compound derivatives have demonstrated potent activity against a wide range of Gram-positive pathogens. The following tables summarize the in vitro activity, represented by Minimum Inhibitory Concentration (MIC) values, of several this compound derivatives against various bacterial strains.
Table 1: In Vitro Activity of Selected this compound Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MIC µg/mL) | Enterococcus faecalis (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) | Reference |
| Linezolid (B1675486) | 0.5 - 4 | 0.5 - 4 | ≤0.25 | [7] |
| Tedizolid | ≤0.5 | ≤0.5 | ≤0.25 | [7] |
| DuP 721 | 1 - 4 | 4 | N/A | [8] |
| DuP 105 | 4 - 16 | 16 | N/A | [8] |
| Compound 8c | < 1 | < 1 | < 1 | [9] |
| Compound 12a | < 1 | < 1 | < 1 | [9] |
| Compound 12g | < 0.5 | < 0.5 | < 0.5 | [9] |
| Compound 12h | < 0.125 | < 0.125 | < 0.125 | [9] |
Table 2: In Vitro Activity of Selected this compound Derivatives against Other Clinically Relevant Bacteria
| Compound | Bacteroides fragilis (MIC µg/mL) | Mycobacterium smegmatis (MIC mg/L) | Haemophilus influenzae (MIC µg/mL) | Reference |
| DuP 721 | 4 | N/A | N/A | [8] |
| DuP 105 | 16 | N/A | N/A | [8] |
| Compound 17 | N/A | 32 | N/A | [10] |
| Compound 17a | N/A | 16 | N/A | [10] |
| Compound 18 a1 | N/A | 8 | N/A | [10] |
| Compound 12a | N/A | N/A | < 1 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of this compound derivatives, which can be adapted based on the desired final compound. A common synthetic route involves a multi-step process.[10][11]
Materials:
-
Appropriate starting aniline (B41778) derivative
-
Aqueous formaldehyde
-
α-hydroxyketone
-
L-proline (as a catalyst)
-
Suitable solvents (e.g., ethanol, methanol)
-
Reagents for cyclization and derivatization
-
Standard laboratory glassware and equipment
-
Microwave reactor (optional, for accelerated reaction times)
Procedure:
-
Mannich Reaction: In a suitable reaction vessel, dissolve the starting aniline derivative, aqueous formaldehyde, and an α-hydroxyketone in a solvent such as ethanol.
-
Add a catalytic amount of L-proline to the mixture.
-
The reaction can be carried out at room temperature with stirring for several hours to days, or it can be accelerated using microwave irradiation.[10]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Cyclization: Once the Mannich reaction is complete, the intermediate is cyclized to form the core this compound structure. This step may involve the addition of a suitable reagent and heating.
-
Derivatization: The core oxazolidinone structure can be further modified to synthesize a library of derivatives. This may involve reactions such as acylation or substitution at various positions on the oxazolidinone ring or its substituents.
-
Purification: The final product is purified using standard techniques like column chromatography or recrystallization to obtain the desired this compound derivative in high purity.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
General workflow for the synthesis of this compound derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of the in vitro antibacterial activity of a compound. The broth microdilution method is a standard and widely used technique for determining MIC values.[10]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 broth for mycobacteria)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Positive control antibiotic (e.g., Linezolid, Rifampicin)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions, the positive control, and the growth control (broth with inoculum but no compound).
-
Incubation: Cover the microtiter plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria, or up to 72 hours for slower-growing organisms like M. smegmatis).[10]
-
Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Workflow for MIC determination by broth microdilution.
Conclusion
This compound derivatives continue to be a promising area of research for the development of new antibacterial agents, particularly for combating resistant Gram-positive infections. The unique mechanism of action provides a significant advantage over existing antibiotic classes. The protocols and data presented here offer a foundational guide for researchers and scientists working on the synthesis, evaluation, and development of this important class of compounds. Further research into structure-activity relationships and in vivo efficacy will be crucial for bringing new and more potent this compound derivatives to the clinic.
References
- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and in vitro and in vivo activities of S-6123, a new oxazolidinone compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Microwave-Assisted Synthesis of 4-Oxazolidinone Analogues
Introduction
The 4-oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in a class of potent antibiotics. Oxazolidinones represent a critical group of synthetic antibacterial agents effective against a wide spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[1][2] The first clinically approved member of this class, Linezolid, functions by a unique mechanism, inhibiting the initiation phase of bacterial protein synthesis.[1][2]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions. Compared to conventional heating methods, microwave irradiation offers significant advantages, including dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity.[3][4][5] These benefits make MAOS an ideal platform for the rapid generation of this compound analogue libraries, facilitating efficient structure-activity relationship (SAR) studies in drug discovery and development.
Mechanism of Action & Applications
The primary therapeutic application of this compound analogues is their role as antibacterial agents. Their unique mechanism of action involves binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][6][7] This interaction prevents the formation of the crucial initiation complex with N-formylmethionyl-tRNA (fMet-tRNA), effectively halting protein synthesis at its earliest stage.[1][8] This novel mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[6][8]
Beyond their established antibacterial properties, research has revealed a broader therapeutic potential for this compound derivatives, including:
-
Anti-mycobacterial Activity: Several analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][9]
-
Anti-biofilm Activity: Certain 4-oxazolidinones have demonstrated the ability to inhibit the formation of and eradicate established bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[10]
-
Anticancer and Antiviral Properties: The versatility of the oxazolidinone scaffold has led to investigations into its efficacy as an anticancer and antiviral agent, expanding its potential applications in medicine.[4][11]
The ability to rapidly synthesize and screen diverse analogues using microwave technology is crucial for optimizing potency against these various therapeutic targets and developing next-generation drug candidates.
Visualizations
A diagram illustrating the general workflow for the microwave-assisted synthesis of this compound analogues.
Caption: General workflow for microwave-assisted organic synthesis (MAOS).
A diagram illustrating the antibacterial mechanism of action for this compound analogues.
Caption: Mechanism of action of this compound antibiotics.
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted-Oxazolidin-2-ones from Amino Alcohols
This protocol describes a one-step cyclization of a β-amino alcohol with a carbonate source under microwave irradiation. It is adapted from methodologies that demonstrate significant rate enhancement and yield improvement over conventional heating.[3][12]
Materials and Equipment:
-
β-amino alcohol (e.g., (S)-phenylalaninol, (S)-valinol)
-
Diethyl carbonate (DEC) or Ethyl Carbonate
-
Potassium carbonate (K₂CO₃) or Sodium Methoxide (NaOMe)
-
Microwave reactor (e.g., CEM Discover) with 10 mL pressure-rated vessels
-
Magnetic stir bar
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Ethyl acetate (B1210297) (EtOAc), brine, anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Place the β-amino alcohol (1.0 eq.), diethyl carbonate (2.1 eq.), and potassium carbonate (0.15 eq.) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and place it inside the cavity of the microwave reactor.
-
Irradiate the mixture with stirring. Set the reaction temperature to 125 °C, the maximum power to 125 W, and the reaction time to 20 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature (typically via a jet of compressed air).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If a solid is obtained, purify via recrystallization. If an oil is obtained, dissolve the crude mixture in ethyl acetate, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure 4-substituted-oxazolidin-2-one.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: One-Pot, Three-Component Synthesis of Novel Oxazolidinone Analogues
This protocol details an efficient L-proline-mediated three-component Mannich reaction followed by cyclization, performed under microwave irradiation to rapidly generate complex oxazolidinone structures.[9]
Materials and Equipment:
-
Aqueous formaldehyde (B43269) (37%)
-
α-hydroxyacetone
-
L-proline
-
Ethanol (EtOH)
-
Microwave reactor with pressure-rated vessels
-
Magnetic stir bar
-
Standard laboratory glassware
-
Equipment for purification (rotary evaporator, chromatography system)
Procedure:
-
Mannich Reaction: In a microwave vessel, combine 3-fluoro-4-morpholinoaniline (1.0 eq.), aqueous formaldehyde (1.2 eq.), and α-hydroxyacetone (1.2 eq.) in ethanol.
-
Add L-proline (20 mol%) to the mixture as a catalyst.
-
Seal the vessel and irradiate in the microwave reactor at 80 °C for 10 minutes.
-
Cyclization: After cooling the vessel, add the cyclizing agent (e.g., carbonyldiimidazole or a similar reagent) directly to the crude reaction mixture.
-
Reseal the vessel and irradiate again under appropriate conditions (e.g., 100-120 °C for 15-30 minutes, optimization may be required) to form the oxazolidinone ring.
-
Upon completion, cool the reaction vessel to room temperature.
-
Remove the solvent in vacuo.
-
Purify the resulting crude product using silica gel column chromatography, typically with a gradient of hexane (B92381) and ethyl acetate, to isolate the desired novel oxazolidinone analogue.
-
Confirm the structure and purity of the synthesized compound via spectroscopic methods (NMR, MS, IR).
Data Presentation
Table 1: Comparison of Microwave vs. Conventional Synthesis of 4-Substituted-Oxazolidin-2-ones. Data adapted from Navarrete-Vázquez, G., et al., Molecules, 2011.[3][12]
| Entry | Amino Alcohol Precursor | Method | Temperature (°C) | Time | Yield (%) |
| 1 | (S)-Phenylalaninol | Microwave | 135 | 15 min | 95 |
| 2 | (S)-Phenylalaninol | Conventional | 110 | 18 h | 80 |
| 3 | (S)-Phenylglycinol | Microwave | 125 | 20 min | 92 |
| 4 | (S)-Phenylglycinol | Conventional | 100 | 18 h | 85 |
| 5 | (S)-Valinol | Microwave | 125 | 25 min | 96 |
| 6 | (S)-Valinol | Conventional | 100 | 18 h | 82 |
| 7 | (1S, 2R)-Norephedrine | Microwave | 125 | 25 min | 93 |
| 8 | (1S, 2R)-Norephedrine | Conventional | 100 | 18 h | 87 |
Table 2: Antibacterial Activity of Novel Oxazolidinone Analogues against M. smegmatis. Data adapted from Bunev, A. S., et al., ChemistryOpen, 2022.[9]
| Compound ID | Description | Minimum Inhibitory Concentration (MIC) (mg/L) |
| 18a1 | Novel Diastereomer 1 | 8 |
| 18b1 | Novel Diastereomer 2 | 16 |
| 18a2 | N-Acetyl Derivative | 32 |
| 18a3 | N-Propionyl Derivative | 16 |
| Rifampicin | Control Drug | 8 |
References
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 4. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolidinone Antibiotics: Notes on Mechanism, Uses, Side Effects & Drug Interactions and MCQ for GPAT, NEETPG - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Oxazolidinone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxazolidinones are a critical class of heterocyclic compounds that serve as pivotal intermediates in the synthesis of numerous pharmaceuticals, most notably the antibiotic Linezolid. The stereochemistry of these intermediates is crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, robust, scalable, and stereoselective synthetic methods are of paramount importance for industrial production. This document provides detailed application notes and protocols for the large-scale synthesis of 4-oxazolidinone intermediates, focusing on chemical and enzymatic routes, as well as the application of chiral auxiliaries for asymmetric synthesis.
I. Chemical Synthesis Routes
A. Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone: A Key Linezolid Intermediate
This synthetic pathway is a widely adopted and efficient method for producing a key chiral intermediate for Linezolid. The route typically starts from 3-fluoro-4-morpholinylaniline and (R)-epichlorohydrin.
Experimental Workflow:
Caption: Synthesis of a key Linezolid intermediate.
Protocol 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (Intermediate 1)
-
Materials:
-
3-Fluoro-4-morpholinylaniline
-
(R)-Epichlorohydrin
-
Methanol
-
-
Procedure:
-
To a stirred solution of (R)-epichlorohydrin in methanol, add 3-fluoro-4-morpholinylaniline.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 16-20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product as a thick liquid. This is typically used in the next step without further purification.
-
Protocol 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (Target Intermediate)
-
Materials:
-
N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (from Protocol 1)
-
Carbonyl diimidazole (CDI)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve the crude Intermediate 1 in dichloromethane.
-
Add carbonyl diimidazole to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 20-24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the organic layer with water.
-
Separate the organic layer and concentrate it under reduced pressure to afford the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., n-butyl acetate) to yield the final product as a solid.
-
Quantitative Data Summary:
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | 3-Fluoro-4-morpholinylaniline, (R)-Epichlorohydrin | - | Methanol | Reflux | 16-20 h | >95% (crude) |
| 2 | Intermediate 1 | Carbonyl diimidazole | Dichloromethane | Room Temp. | 20-24 h | 77-85% |
II. Enzymatic Synthesis of this compound Intermediates
Enzymatic synthesis offers a green and highly selective alternative for the production of chiral this compound intermediates. The use of dehalogenases allows for the direct conversion of epoxides to the corresponding oxazolidinones in an aqueous environment under mild conditions.
Conceptual Workflow:
Caption: Enzymatic synthesis of 4-oxazolidinones.
Protocol 3: General Procedure for Enzymatic Synthesis of a this compound Intermediate
-
Materials:
-
Appropriate epoxide starting material
-
Cyanate source (e.g., sodium cyanate)
-
Dehalogenase enzyme
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0-9.0)
-
-
Procedure:
-
Prepare an aqueous solution of the cyanate source in the appropriate buffer.
-
Add the dehalogenase enzyme to the solution.
-
Add the epoxide substrate to the reaction mixture. The concentration of the epoxide is typically kept between 1% and 15% (w/v).
-
Maintain the reaction temperature between 40°C and 60°C.
-
Stir the mixture and monitor the reaction progress by HPLC.
-
Upon completion, the product can be extracted with a suitable organic solvent.
-
The organic extracts are then combined, dried, and concentrated to yield the this compound intermediate.
-
Quantitative Data Summary:
| Parameter | Value |
| Temperature | 40-60°C |
| pH | 7.0-9.0 |
| Substrate Conc. | 1-15% (w/v) |
| Enzyme Loading | 50,000 - 2,000,000 U per gram of epoxide |
| Yield | Up to 90% |
III. Asymmetric Synthesis using Evans Chiral Auxiliaries
Evans chiral auxiliaries are powerful tools for the diastereoselective synthesis of various chiral compounds, including precursors to 4-oxazolidinones.[1][2] These auxiliaries, typically derived from amino acids, direct the stereochemical outcome of reactions such as alkylations and aldol (B89426) condensations.[1]
Logical Relationship for Asymmetric Alkylation:
Caption: Asymmetric synthesis via an Evans auxiliary.
Protocol 4: General Procedure for Diastereoselective Alkylation using an Evans Auxiliary
-
Materials:
-
Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Acylating agent (e.g., propionyl chloride)
-
Strong base (e.g., n-butyllithium or LDA)
-
Aprotic solvent (e.g., THF)
-
Electrophile (e.g., benzyl (B1604629) bromide)
-
Cleavage reagents (e.g., LiOH/H₂O₂)
-
-
Procedure:
-
Acylation: Dissolve the Evans auxiliary in an anhydrous aprotic solvent under an inert atmosphere. Cool the solution to -78°C and add a strong base dropwise. After stirring, add the acylating agent and allow the reaction to warm to room temperature.
-
Alkylation: Cool the solution of the N-acyl oxazolidinone to -78°C and add a strong base to form the enolate. Add the electrophile and stir the reaction at low temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent. The diastereomers can be separated by column chromatography.
-
Cleavage: Treat the purified diastereomer with cleavage reagents (e.g., lithium hydroxide (B78521) and hydrogen peroxide) to yield the chiral carboxylic acid and recover the auxiliary.
-
Quantitative Data Summary for a Typical Alkylation:
| Step | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | >98:2 | 85-95% |
| Cleavage | - | >90% |
IV. Large-Scale Purification of this compound Intermediates
For industrial-scale production, efficient and cost-effective purification methods are crucial. The choice of purification technique depends on the physical properties of the intermediate and the impurities present.
Common Large-Scale Purification Techniques:
-
Recrystallization: This is often the most cost-effective method for purifying solid intermediates. The selection of an appropriate solvent system is critical to achieve high purity and yield. For (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, solvents like n-butyl acetate (B1210297) have been reported to be effective.
-
Chromatography: While highly effective, traditional column chromatography can be expensive and time-consuming on a large scale. Techniques like Simulated Moving Bed (SMB) chromatography can be more suitable for industrial-scale chiral separations.
-
Extraction: Liquid-liquid extraction is commonly used during work-up to remove water-soluble impurities.
Comparison of Purification Methods:
| Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Cost-effective, scalable, high purity for crystalline solids | Not suitable for oils or amorphous solids, solvent selection can be challenging | Crystalline solid intermediates with thermally stable properties |
| SMB Chromatography | Continuous process, high throughput, high purity for chiral separations | High capital investment, complex operation | Large-scale separation of enantiomers or diastereomers |
| Extraction | Simple, fast, good for removing bulk impurities | Limited selectivity, can generate large volumes of solvent waste | Initial work-up and removal of water-soluble byproducts |
V. Conclusion
The large-scale synthesis of this compound intermediates is a well-established field with multiple viable synthetic routes. The choice of a particular method depends on factors such as the desired stereochemistry, cost, scalability, and environmental considerations. The chemical synthesis starting from readily available materials remains a popular choice for intermediates like the one required for Linezolid. Enzymatic routes offer a promising green alternative, while the use of Evans chiral auxiliaries provides high stereoselectivity for the synthesis of novel and complex this compound precursors. Effective purification strategies are critical for obtaining high-purity intermediates required for pharmaceutical applications.
References
Troubleshooting & Optimization
Technical Support Center: Evans Aldol Diastereoselectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of the Evans aldol (B89426) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a standard Evans aldol reaction?
The Evans aldol reaction is renowned for its high degree of stereocontrol, typically yielding syn-aldol products with excellent diastereoselectivity.[1][2] The reaction involves the use of a chiral oxazolidinone auxiliary, with those derived from valine and phenylalanine being the most common.[1] The use of a boron triflate is particularly effective in achieving almost perfect "Evans-syn" stereoselectivity.[1]
Q2: My Evans aldol reaction is showing low diastereoselectivity. What are the common causes?
Several factors can contribute to poor diastereoselectivity. These include:
-
Incorrect Enolate Geometry: The formation of the Z-enolate is crucial for high syn-selectivity.[2]
-
Choice of Lewis Acid: The Lewis acid plays a critical role in the transition state geometry. While boron-mediated reactions typically give high syn-selectivity, other Lewis acids like titanium may lead to different outcomes.[1]
-
Substrate Issues: The structure of the aldehyde and the N-acyl group can influence the stereochemical outcome. For instance, acetate (B1210297) aldols are known to give poor diastereoselectivity.[3][4]
-
Reaction Conditions: Temperature, solvent, and the nature of the base used for enolization can all impact the diastereomeric ratio (d.r.).
-
Work-up Procedure: Improper quenching or purification methods can potentially lead to epimerization or selective loss of one diastereomer.
Q3: How does the choice of Lewis acid affect the diastereoselectivity?
The Lewis acid is a key determinant of the transition state geometry and, consequently, the diastereoselectivity. Boron enolates, particularly those generated with dibutylboron triflate (Bu₂BOTf), are well-known to favor the formation of syn-aldol products via a Zimmerman-Traxler transition state.[2] Shorter boron-oxygen bonds in the transition state, compared to lithium-oxygen bonds, amplify steric interactions, leading to higher diastereoselectivity.[5] Different Lewis acids can lead to different stereochemical outcomes, and in some cases, can even favor the anti-aldol product.[6]
Data on Lewis Acid Effect on Diastereoselectivity:
| Lewis Acid | N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Bu₂BOTf | Propionyl | Isobutyraldehyde | >99:1 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |
| Sn(OTf)₂ | Propionyl | Benzaldehyde | 96:4 | J. Am. Chem. Soc. 1982, 104, 1737-1739 |
| TiCl₄ | Propionyl | Benzaldehyde | 2:98 | J. Am. Chem. Soc. 1990, 112, 2998-3007 |
| MgBr₂ | Propionyl | Isovaleraldehyde | 10:90 | J. Am. Chem. Soc., 2002, 124, 392-393 |
Q4: I am using an acetate-derived N-acyloxazolidinone and getting poor diastereoselectivity. Why is this happening and how can I fix it?
Acetate aldol reactions using Evans auxiliaries notoriously exhibit poor diastereoselectivity, often approaching a 1:1 ratio.[3][4] This is because the α-substituent on the enolate (a hydrogen atom in the case of acetate) is too small to create a significant steric clash with the chiral auxiliary in the transition state.[3][4] This lack of steric differentiation between the two faces of the enolate leads to a loss of selectivity.
To improve diastereoselectivity in acetate aldol reactions, you can consider the following:
-
Use a Modified Auxiliary: Switching to a different chiral auxiliary, such as a thiazolidinethione, can improve selectivity.
-
Change the Lewis Acid: Using tin-based Lewis acids in combination with a modified auxiliary has been shown to enhance diastereoselectivity.[3]
Q5: What is the difference between "matched" and "mismatched" pairs in the Evans aldol reaction?
When both the chiral auxiliary on the enolate and a chiral center on the aldehyde substrate have a stereochemical preference for the formation of the same diastereomer, they are referred to as a "matched pair."[7] This alignment of stereochemical biases generally leads to very high diastereoselectivity. Conversely, when the chiral auxiliary and the aldehyde's chiral center favor the formation of opposite diastereomers, they are termed a "mismatched pair."[7] In mismatched cases, the diastereoselectivity is often lower and can be unpredictable.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with Evans aldol diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity in Evans aldol reactions.
Experimental Protocols
Detailed Protocol for a Standard Evans Propionyl Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(R)-4-benzyl-3-propionyloxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add Bu₂BOTf (1.1 equiv) via syringe, followed by the dropwise addition of DIPEA (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the Z-enolate.
-
-
Aldol Addition:
-
To the enolate solution at -78 °C, add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
-
Work-up:
-
Quench the reaction by the addition of MeOH.
-
Slowly add a 2:1 mixture of MeOH and 30% H₂O₂ at 0 °C.
-
Stir the mixture vigorously for 1 hour.
-
Dilute the mixture with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
optimizing reaction conditions for 4-oxazolidinone synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-oxazolidinones, a critical scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-oxazolidinones?
A1: Several common methods are employed, each with specific advantages. Key routes include the cyclocondensation of α-amino acids or their derivatives, the [3+2] cycloaddition of aza-oxyallyl cations with aldehydes, and the base-catalyzed cyclization of propargylic alcohols with isocyanates.[1][2][3] Microwave-assisted multi-component reactions, such as the Mannich reaction followed by cyclization, have also proven effective for rapid synthesis.[4]
Q2: How do I select the appropriate starting materials for my target 4-oxazolidinone?
A2: The choice of starting material depends on the desired substitution pattern and stereochemistry. For chiral 4-oxazolidinones, starting from readily available α-amino acids is a common strategy that preserves stereochemical integrity.[3] For more complex structures, multi-step syntheses involving cascades or cycloadditions may be necessary, starting from materials like α-halo-N-hydroxyamides and aldehydes.[1][3]
Q3: What are the critical parameters to control during the cyclization step?
A3: The cyclization step is often the most critical phase of the synthesis. Key parameters to control include temperature, solvent, and the choice of base or catalyst. For instance, in the cyclization of propargylic alcohols, the base-solvent system is crucial; a triethylamine-toluene system has been found to be highly effective, providing mild conditions and minimizing byproducts.[2] Temperature control is also vital, as higher temperatures can increase reaction rates but may also lead to the formation of undesired side products.[4]
Q4: How can I purify my final this compound product?
A4: Purification is most commonly achieved using column chromatography on silica (B1680970) gel.[5] The choice of eluent is critical and usually consists of a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate). The ratio is adjusted based on the polarity of the target molecule. In some instances, recrystallization from a suitable solvent can be an effective method for obtaining highly pure material.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-oxazolidinones.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reagent Quality: Ensure starting materials and reagents are pure and dry. Moisture can quench strong bases or reactive intermediates. Optimize Reaction Time & Temperature: The reaction may require longer duration or higher/lower temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note that excessive heat can sometimes favor side product formation.[4] Check Catalyst/Base Activity: Ensure the catalyst or base is active. For example, solid bases like sodium hydride can passivate upon exposure to air. |
| Side Reactions | Adjust Stoichiometry: Incorrect stoichiometry can lead to the formation of byproducts. Carefully control the addition of each reactant. Modify Solvent and Base: The choice of solvent and base can significantly influence the reaction pathway. A systematic screening of different conditions may be necessary. For example, in base-catalyzed cyclizations, switching to a milder base or a different solvent can suppress side reactions.[2] |
| Product Degradation | Control Temperature: The target this compound may be unstable under the reaction or workup conditions. Consider running the reaction at a lower temperature. Modify Workup Procedure: Acidic or basic conditions during aqueous workup can sometimes lead to ring-opening or other degradation pathways. A neutral workup should be attempted. |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Lack of Stereoselectivity | Use Chiral Catalysts/Auxiliaries: For stereoselective syntheses, the use of a chiral catalyst or starting from a chiral precursor (like an L-amino acid) is essential.[3] Optimize Temperature: Lowering the reaction temperature often enhances diastereoselectivity or enantioselectivity. |
| Competing Reaction Pathways | Change Reaction Conditions: The formation of constitutional isomers or other byproducts suggests that alternative reaction pathways are competitive. Altering the solvent, temperature, or catalyst can change the selectivity of the reaction. One-Pot vs. Stepwise: If a one-pot reaction is yielding a complex mixture, performing the synthesis in a stepwise manner with purification of intermediates can provide a cleaner outcome. |
Problem 3: Difficulties with Product Purification
| Potential Cause | Troubleshooting Steps |
| Product Streaking on Silica Gel | Modify Eluent: Add a small amount of a modifier to the eluent system. For basic compounds, adding triethylamine (B128534) (0.1-1%) can help. For acidic compounds, adding acetic acid (0.1-1%) may be beneficial. Change Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or reverse-phase silica gel. |
| Co-elution with Impurities | Optimize Chromatography: Use a shallower gradient or isocratic elution to improve separation. Preparative TLC or HPLC can be effective for separating small quantities of challenging mixtures. Recrystallization: Attempt recrystallization from various solvent systems. This can be a highly effective technique for obtaining very pure material. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key parameters for different this compound synthesis methods, providing a comparative overview to aid in method selection.
| Method | Key Reagents | Typical Solvents | Reaction Time | Temperature (°C) | Typical Yield (%) | Key Advantages |
| [3+2] Cycloaddition | α-Halo-N-hydroxyamides, Aldehydes, Base (e.g., Et₃N) | Hexafluoroisopropanol (HFIP) | 1 - 24 h | 25 - 80 | 60 - 95 | High efficiency, good diastereoselectivity, broad substrate scope.[3] |
| From α-Amino Acids | α-Amino acid, Reducing agent, Carbonyl source (e.g., diethyl carbonate) | Tetrahydrofuran (THF) | 8 - 24 h | Reflux | 70 - 85 | Utilizes readily available chiral starting materials.[3] |
| Base-Catalyzed Cyclization | Propargylic alcohols, Isocyanates, Base (e.g., Et₃N) | Toluene (B28343), Dichloromethane (DCM) | 1 - 12 h | 25 - 80 | up to 99 | Mild reaction conditions, often high yielding with minimal byproducts.[2] |
| Microwave-Assisted Mannich | Aniline, Formaldehyde, α-hydroxyketone, Catalyst (e.g., L-proline) | Ethanol | 10 - 30 min | 60 - 100 | 65 - 85 | Significantly reduced reaction times.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-4-methylene-5-phenyloxazolidin-2-one via Base-Catalyzed Cyclization
This protocol is adapted from a method demonstrating an effective base-solvent system for the cyclization of propargylic alcohols.[2]
Reagents & Materials:
-
p-Toluenesulfonyl isocyanate
-
Triethylamine (Et₃N)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a solution of 1-phenyl-2-propyn-1-ol (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add p-toluenesulfonyl isocyanate (1.1 mmol) dropwise to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-tosyl-4-methylene-5-phenyloxazolidin-2-one.
Visualizations
The following diagrams illustrate key workflows for optimizing and troubleshooting the synthesis of 4-oxazolidinones.
Caption: General experimental workflow for this compound synthesis.
Caption: Logical flowchart for troubleshooting common synthesis issues.
References
- 1. A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
preventing side reactions during removal of 4-oxazolidinone auxiliary
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of 4-oxazolidinone chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the removal of a this compound auxiliary?
A1: The primary side reactions include:
-
Endocyclic Cleavage: Unwanted cleavage of the carbamate (B1207046) within the oxazolidinone ring, which prevents the recovery of the chiral auxiliary. This is particularly common with strong, non-sterically hindered nucleophiles like lithium hydroxide (B78521) (LiOH) alone.
-
Hydroxyamide Formation: A common byproduct when using the LiOH/H₂O₂ method for hydrolysis, resulting from the attack of hydroxide ions on the exocyclic amide carbonyl.
-
Epimerization: Loss of stereochemical integrity at the α-carbon of the product, which can be promoted by basic conditions and elevated temperatures.
-
Incomplete Reaction: The starting material may not be fully consumed, leading to low yields of the desired product.
-
Transesterification: When using alkoxide bases to generate esters, transesterification can occur if the alcohol solvent does not match the alkoxide.
Q2: How can I recover the chiral auxiliary after cleavage?
A2: The this compound auxiliary can typically be recovered after the reaction workup. For hydrolytic and reductive cleavage methods, the auxiliary can be separated from the product through extraction and/or chromatography. The ability to recycle the often-expensive chiral auxiliary is a significant advantage of this methodology.
Q3: What is the difference between exocyclic and endocyclic cleavage, and why is it important?
A3: Exocyclic cleavage is the desired reaction, where the bond between the acyl group and the nitrogen of the oxazolidinone is broken. This releases your product and leaves the auxiliary's ring structure intact for recovery.[1] Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring itself is opened, leading to byproducts and the loss of the recoverable auxiliary.[1] The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage.[1]
Q4: Are there any safety concerns with the LiOH/H₂O₂ cleavage method?
A4: Yes, the reaction between LiOH and H₂O₂ can lead to the decomposition of a peracid intermediate, which results in the evolution of oxygen gas.[1][2] In a sealed reaction vessel, this can create a pressurized and potentially flammable atmosphere, especially in the presence of organic solvents.[1] It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature, being mindful of potential side reactions. |
| Degradation of Product | Some products may be sensitive to the reaction conditions. For basic conditions, perform the reaction at a low temperature (e.g., 0 °C) to minimize potential side reactions like epimerization. For products with sensitive functional groups, consider a milder cleavage method. |
| Incorrect Reagent Stoichiometry | Ensure the correct equivalents of reagents are used. For the LiOH/H₂O₂ method, a molar excess of both reagents is typically required. |
Problem 2: Presence of Impurities in the Product
| Potential Cause | Suggested Solution |
| Formation of Hydroxyamide Impurity (with LiOH/H₂O₂) | This impurity arises from the attack of hydroxide at the amide carbonyl.[1] Optimizing the reaction conditions, such as lowering the temperature and adjusting the ratio of LiOH to H₂O₂, can help minimize this side product. "Drier" reaction conditions (less water) can also improve selectivity.[2] |
| Epimerization of the Product | Use milder bases or non-basic cleavage methods if possible. Keep reaction temperatures low (e.g., 0 °C or below). Minimize reaction times. |
| Co-elution of Product and Recovered Auxiliary | The product and the chiral auxiliary may have similar polarities, making separation by column chromatography challenging. Optimize the solvent system for chromatography to achieve better separation. Derivatization of the product (e.g., esterification of a carboxylic acid) can alter its polarity and facilitate purification. |
| Presence of Emulsions During Workup | The workup of these reactions can sometimes lead to the formation of stable emulsions. Breaking the emulsion can be attempted by adding brine or by filtering the mixture through a pad of Celite®. |
Quantitative Data on Side Product Formation
Table 1: Influence of Reaction Conditions on Hydroxyamide Formation during LiOH/H₂O₂ Cleavage
| Entry | Solvent | Base | Temperature (°C) | H₂O₂ (equiv) | H₂O (M) | Selectivity (Product:Hydroxyamide) |
| 1 | THF | LiOH | 0 | 4.6 | 14.5 | 96:4 |
| 2 | Dioxane | LiOH | 0 | 4.6 | 14.5 | 93:7 |
| 3 | Me-THF | LiOH | 0 | 4.6 | 14.5 | 95:5 |
| 4 | THF | NaOH | 0 | 4.6 | 14.5 | 91:9 |
| 5 | THF | KOH | 0 | 4.6 | 14.5 | 89:11 |
| 6 | THF | LiOH | -10 | 4.6 | 14.5 | 97:3 |
| 7 | THF | LiOH | 0 | 2.3 | 14.5 | 92:8 |
| 8 | THF | LiOH | 0 | 9.2 | 14.5 | 97:3 |
| 9 | THF | LiOH | 0 | 4.6 | 9.5 | >99:1 |
Data adapted from "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂," Organic Process Research & Development, 2019.[2]
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol is adapted from literature procedures for the hydrolysis of N-acyl oxazolidinones.[1]
-
Dissolution: Dissolve the N-acyl-4-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.
-
Workup: Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times. To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.
-
Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.
Protocol 2: Reductive Cleavage to an Alcohol using LiBH₄
-
Dissolution: Dissolve the N-acyl-4-oxazolidinone (1.0 equiv) in dry diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Water Addition: Add a stoichiometric amount of water (1.1 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reducing Agent Addition: Add a solution of lithium borohydride (B1222165) (LiBH₄) in THF (1.1 equiv) dropwise. Hydrogen evolution may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC analysis indicates complete consumption of the starting material. For substrates with other reducible functional groups, it is advisable to maintain the reaction temperature at 0 °C.
-
Quenching: Quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).
-
Workup: Pour the mixture into a separatory funnel containing ether and water. Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.
Protocol 3: Transesterification to a Methyl Ester using NaOMe
-
Dissolution: Dissolve the N-acyl-4-oxazolidinone (1.0 equiv) in anhydrous methanol (B129727).
-
Reagent Addition: Add a solution of sodium methoxide (B1231860) (NaOMe) in methanol (e.g., 0.5 M, 1.2 equiv) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude methyl ester by flash column chromatography.
Visualizations
Caption: Desired vs. Undesired Cleavage Pathways.
Caption: Experimental Workflow for Hydrolytic Cleavage.
References
Technical Support Center: Purification of 4-Oxazolidinone Derivatives by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-oxazolidinone derivatives using column chromatography.
Troubleshooting Guide
Column chromatography is a fundamental technique for the purification of synthesized compounds like this compound derivatives.[1] However, various issues can arise during the process. This guide addresses common problems and their solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | - Inappropriate solvent system (mobile phase).- Compound decomposition on silica (B1680970) gel.- Co-elution of compounds with similar polarities.[2]- Column overloading. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[3]- Test compound stability on a TLC plate; if it degrades, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[4][5]- Use a shallower solvent gradient or isocratic elution. Increase the column length or use a finer mesh silica gel.[6]- Use a proper ratio of crude material to silica gel, typically ranging from 1:20 to 1:100.[3] |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system). |
| Compound Does Not Elute or Moves Very Slowly (Low Rf) | - The mobile phase is not polar enough.- The compound may be acidic or basic and interacting strongly with the silica. | - Gradually increase the polarity of the mobile phase.[4]- For very polar compounds, consider reverse-phase chromatography or add a modifier to the mobile phase (e.g., a small amount of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).[4][7] |
| Streaking or Tailing of Bands | - The sample was not loaded in a concentrated, narrow band.- The compound has poor solubility in the eluent.- The flow rate is too fast. | - Dissolve the sample in the minimum amount of solvent for loading.[5]- Consider the "dry loading" technique if solubility is an issue.[5]- Optimize the flow rate; if it's too fast, equilibration between phases is not achieved, leading to tailing.[5] |
| Cracked or Channeled Silica Bed | - The column was allowed to run dry.- Heat generated from wetting the dry silica with a polar solvent caused rapid expansion. | - Always keep the silica surface covered with the solvent.[5]- Pack the column using a slurry method ("wet packing") to dissipate heat and ensure a homogenous packing.[7] |
| Column Blockage / Slow Flow Rate | - Fine particles of silica clogging the frit or cotton plug.- Precipitation of the compound at the top of the column due to low solubility in the initial mobile phase.[7][8]- Air bubbles trapped in the column. | - Ensure the sand layer at the bottom and top of the silica is adequate.- Load the sample dissolved in a solvent it is highly soluble in, or use the dry loading method.[5][7]- Pack the column carefully to avoid trapping air. If a blockage occurs, try gently stirring the top of the silica or pushing up on the cotton plug with a wire.[4] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary and mobile phase for my this compound derivative?
A1: The most common stationary phase for column chromatography is silica gel (SiO₂), followed by alumina (Al₂O₃).[3][9] Silica gel is generally suitable for a wide range of compounds, including many this compound derivatives.[10] The choice of mobile phase (eluent) is crucial and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[6] A good solvent system will give your desired compound an Rf value between 0.2 and 0.3 on the TLC plate.[3] Common solvent systems are mixtures of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[1]
Q2: My compound seems to be decomposing on the column. What can I do?
A2: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[4] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then running it (a "2D TLC" can also be used for this)[4][5]. If decomposition occurs, you have several options:
-
Switch to a different stationary phase: Alumina (which can be acidic, neutral, or basic) or Florisil can be good alternatives.[4][10]
-
Deactivate the silica gel: You can neutralize the silica by flushing the column with a solvent mixture containing a small amount of a base, like triethylamine (e.g., 1-2%), before loading your compound.[7]
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique used when your crude sample does not dissolve well in the mobile phase or when you need to load a large amount of sample onto a small column surface.[5] In this method, the crude product is dissolved in a suitable volatile solvent, and a small amount of silica gel is added to this solution. The solvent is then removed under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained. This powder is then carefully added to the top of the packed column.[5]
Q4: How much silica gel and solvent will I need?
A4: The amount of stationary phase depends on the amount of sample and the difficulty of the separation. A general rule of thumb for the ratio of silica gel weight to crude sample weight is between 20:1 and 100:1.[3][6] For difficult separations, a higher ratio is used. The amount of solvent required will depend on the size of the column and the Rf of your compound, but be prepared with a sufficient quantity to avoid running out mid-purification.
Q5: The separation looks good on the column, but my collected fractions are all mixed. Why?
A5: This can happen for a few reasons. One possibility is that you are being misled by TLC, where one spot is actually a degradation product of another that forms on the silica gel itself.[4] As the column runs, this degradation continues, leading to mixed fractions. Another reason could be overloading the column, causing the bands to broaden significantly and overlap. Finally, collecting fractions that are too large can result in the mixing of closely eluting compounds.
Experimental Protocols
Protocol: General Column Chromatography Purification
-
Solvent System Selection: Use TLC to determine the optimal mobile phase. Test various ratios of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate) to find a system that gives the target this compound derivative an Rf of ~0.2-0.3 and good separation from impurities.
-
Column Preparation (Wet Packing):
-
Choose a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is not too tightly packed.[5] Add a thin layer (~0.5 cm) of sand.
-
Clamp the column vertically. Close the stopcock and fill the column about one-third full with the initial, least polar eluent.
-
Prepare a slurry of silica gel in the same eluent. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.[5]
-
Once packed, add a final layer of sand (~0.5-1 cm) on top of the silica to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum amount of a suitable solvent (ideally the eluent itself).[5] Using a pipette, carefully add the solution to the top of the silica bed without disturbing the sand layer. Drain the solvent until the sample has been adsorbed onto the silica.
-
Dry Loading: (As described in FAQ 3) Add the silica-adsorbed sample as a powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting the eluent in labeled test tubes or flasks.
-
If using a solvent gradient, start with the least polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent. This helps elute compounds with different polarities sequentially.
-
-
Analysis of Fractions:
-
Monitor the collected fractions using TLC to determine which ones contain the desired pure compound.[9]
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. columbia.edu [columbia.edu]
Technical Support Center: Managing Hydrolysis of 4-Oxazolidinones Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for managing the acidic hydrolysis of 4-oxazolidinone compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of this compound hydrolysis under acidic conditions?
Under acidic conditions, the this compound ring is susceptible to hydrolysis, which typically yields the corresponding amino alcohol.[1] The reaction involves the cleavage of the carbamate (B1207046) group within the five-membered ring.
Q2: What factors can influence the rate of hydrolysis?
The rate of hydrolysis is highly dependent on several factors:
-
pH: The concentration of the acid catalyst directly impacts the reaction rate.
-
Substituents: The electronic and steric properties of substituents on the oxazolidinone ring can affect its stability and reactivity. For example, oxazolidines with phenyl substituents at the 3-position are generally less stable than those with a methyl group at the same position.[1]
-
Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of hydrolysis.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the stability of reaction intermediates.
Q3: Can the N-acyl group be cleaved simultaneously during acidic hydrolysis of the oxazolidinone ring?
Yes, depending on the lability of the N-acyl group and the strength of the acidic conditions, cleavage of the exocyclic amide bond can occur concurrently with or subsequent to the hydrolysis of the oxazolidinone ring. Careful selection of reaction conditions is necessary to achieve selective cleavage if desired.
Q4: How does water concentration affect the hydrolysis reaction?
Water is a reactant in the hydrolysis process. Its concentration can significantly influence the reaction rate. While not under acidic conditions, studies on the cleavage of Evans oxazolidinones have shown that "drier" reaction conditions can lead to a slower reaction but with improved selectivity, whereas higher water content increases the rate.[2] This principle can be relevant in managing reaction kinetics.
Troubleshooting Guide
Problem 1: My hydrolysis reaction is slow or incomplete.
-
Potential Cause: Insufficient acid catalysis.
-
Recommended Solution: Increase the concentration of the acid. Be cautious, as excessively strong acidic conditions may lead to degradation of the starting material or product.
-
-
Potential Cause: Steric hindrance.
-
Recommended Solution: Bulky substituents on the oxazolidinone ring can slow down the reaction. Consider increasing the reaction temperature or extending the reaction time.
-
-
Potential Cause: Low temperature.
-
Recommended Solution: Gradually increase the reaction temperature while monitoring for any potential side product formation or degradation.
-
Problem 2: I am observing unexpected peaks in my ¹H NMR or LC-MS analysis, suggesting side products.
-
Potential Cause: Incomplete reaction or presence of starting material.
-
Recommended Solution: Compare the spectrum with that of the starting material. If starting material is present, consider extending the reaction time or increasing the temperature/acid concentration.
-
-
Potential Cause: Formation of diastereomers.
-
Recommended Solution: If your this compound has multiple chiral centers, you might be observing a mixture of diastereomers, each with its own set of signals.[1]
-
-
Potential Cause: Degradation of the product.
-
Recommended Solution: The desired amino alcohol product may be unstable under the reaction conditions. Try using milder acidic conditions or reducing the reaction time. An alternative is to protect the resulting amino alcohol in situ.
-
Problem 3: How can I effectively monitor the progress of the hydrolysis reaction?
-
Recommended Solution 1: ¹H NMR Spectroscopy.
-
Acquire a baseline ¹H NMR spectrum of your starting material. Periodically take aliquots from the reaction mixture, remove the solvent, and acquire new spectra. Monitor the disappearance of signals corresponding to the this compound and the appearance of new signals for the ring-opened amino alcohol product.[1]
-
-
Recommended Solution 2: High-Performance Liquid Chromatography (HPLC).
-
Recommended Solution 3: Thin-Layer Chromatography (TLC).
-
For a quick qualitative assessment, TLC can be used to visualize the consumption of the starting material and the formation of the product, provided they have different Rf values.
-
Data Presentation
Table 1: Half-Lives of Hydrolysis for Various Ephedrine Oxazolidines at pH 7.40 and 37°C (Note: While this data is for pH 7.4, it illustrates the significant impact of substituents on hydrolysis rates.)
| Carbonyl Component Used in Synthesis | Hydrolysis Half-Life |
| Formaldehyde | 5 seconds |
| Propionaldehyde | 18 seconds |
| Benzaldehyde | 5 minutes |
| Salicylaldehyde | 5 seconds |
| Pivalaldehyde | 30 minutes |
| Acetone | 4 minutes |
| Cyclohexanone | 6 minutes |
Data sourced from a study on the hydrolysis kinetics of oxazolidines derived from (-)-ephedrine.[5]
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis of an N-Acyl this compound
-
Dissolution: Dissolve the N-acyl this compound substrate in a suitable organic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Acid Addition: Add an aqueous solution of the desired acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid). A common condition to start with is a mixture of TFA and water (e.g., 10:1 v/v).[6]
-
Reaction: Stir the reaction mixture at room temperature or an elevated temperature as required.
-
Monitoring: Monitor the reaction progress using TLC, HPLC, or ¹H NMR (see Protocol 2).
-
Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the assessment of the stability of a this compound compound under specific acidic conditions.[1]
-
Sample Preparation: Dissolve a known quantity of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material.
-
Initiate Hydrolysis: Add a controlled amount of D₂O containing a catalytic amount of a deuterated acid (e.g., DCl) to the NMR tube.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes).
-
Data Analysis: Monitor the spectra for the appearance and increase in intensity of new peaks corresponding to the hydrolyzed amino alcohol product, and the corresponding decrease in the signals of the starting this compound.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
strategies to improve yield in 4-oxazolidinone cyclization
Welcome to the technical support center for 4-oxazolidinone cyclization. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this compound rings.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during this compound cyclization experiments.
Problem 1: Low or No Yield of the Desired this compound Product
Possible Causes and Solutions:
-
Incomplete reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. Microwave irradiation has been reported to accelerate the reaction and improve yields.[1]
-
-
Suboptimal base or solvent: The choice of base and solvent system can significantly impact the reaction outcome.
-
Solution: Screen different bases and solvents. For the cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate, a triethylamine (B128534) in toluene (B28343) system was found to be highly effective.[2]
-
-
Ineffective catalyst: The catalyst may not be optimal for the specific substrates.
-
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the purity of all reagents and solvents before use.
-
Problem 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired byproducts.
-
Solution: Carefully control the stoichiometry of the reactants.
-
-
Undesired side reactions: The reaction conditions may favor competing reaction pathways. For example, in syntheses involving iodocyclocarbamation, alkylative side reactions can occur.[5]
-
Reactive intermediates: The formation of highly reactive intermediates can lead to a variety of side products.
-
Solution: Employ reaction conditions that control the reactivity of intermediates.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Formation of closely related byproducts: The side products may have similar physical properties to the desired product, making separation difficult.
-
Solution: Utilize high-performance liquid chromatography (HPLC) or other high-resolution chromatographic techniques for purification.
-
-
Product instability: The desired this compound may be unstable under the purification conditions.
-
Solution: Use mild purification techniques and avoid prolonged exposure to harsh conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for improving the yield of this compound cyclization?
A1: The most critical parameters to optimize are typically the choice of base, solvent, catalyst, reaction temperature, and reaction time. The interplay of these factors is crucial for achieving high yields. For example, a study on the synthesis of N-substituted-4-methylene-oxazolidinones found that a triethylamine/toluene system was the most effective base/solvent combination.[2]
Q2: How can I minimize the formation of diastereomers in my cyclization reaction?
A2: The stereochemical outcome of the cyclization can often be controlled by the choice of chiral auxiliaries, catalysts, or reaction conditions. For instance, Lewis acid-driven inverse hydride shuttle catalysis has been shown to produce chiral oxazolidinones with high diastereoselectivity.[6]
Q3: Are there any alternatives to traditional heating methods for promoting the cyclization?
A3: Yes, microwave-assisted synthesis is a viable alternative that can significantly reduce reaction times and, in some cases, improve yields.[1]
Q4: What are some common side products to look out for in this compound synthesis?
A4: The nature of side products is highly dependent on the specific synthetic route. However, common side products can include unreacted starting materials, products of incomplete cyclization, and isomers of the desired product. In some cases, unexpected rearrangements or reactions with the solvent can also occur. For instance, when using epichlorohydrin (B41342) as a starting material, there are potential pitfalls that can lead to impurities.[5]
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-Tosyl-4-methylene-oxazolidinone
| Entry | Base (50 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Et3N | Toluene | 125 | 99 |
| 2 | DBU | Toluene | 125 | 85 |
| 3 | DABCO | Toluene | 125 | 62 |
| 4 | DIPEA | Toluene | 125 | 73 |
| 5 | Et3N | DCE | 80 | 45 |
| 6 | Et3N | THF | 65 | 30 |
Data adapted from a study on the synthesis of N-substituted-4-methylene-oxazolidinones.[2]
Experimental Protocols
Protocol 1: Optimized Synthesis of N-Tosyl-4-methylene-oxazolidinone
This protocol is based on a reported method for the base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate.[2]
Materials:
-
Propargylic alcohol (1.0 equiv)
-
p-Toluenesulfonyl isocyanate (1.5 equiv)
-
Triethylamine (Et3N) (0.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a solution of propargylic alcohol in anhydrous toluene, add triethylamine.
-
Add p-toluenesulfonyl isocyanate dropwise to the mixture at room temperature under an inert atmosphere (e.g., Argon).
-
Heat the reaction mixture to 125 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-tosyl-4-methylene-oxazolidinone.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound cyclization.
Caption: Logical relationships for mitigating side product formation.
References
- 1. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 4-Oxazolidinone Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 4-oxazolidinone compounds during their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound compounds exhibit poor water solubility?
A1: The limited aqueous solubility of many this compound compounds is often attributed to their chemical structures. These molecules can be lipophilic (fat-loving) and may contain aromatic rings and other nonpolar functional groups.[1][2] These features result in unfavorable interactions with polar water molecules, making them difficult to dissolve in aqueous buffers commonly used in experimental assays.
Q2: What are the negative consequences of poor compound solubility in my experiments?
A2: Poor solubility can significantly compromise the accuracy and reliability of your experimental data. It can lead to:
-
Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in solution is lower than intended, leading to an underestimation of its potency.
-
Inconsistent and unreliable results: Precipitation can lead to high variability between replicate experiments.
-
Interference with assay readouts: Precipitated compound particles can interfere with optical measurements (e.g., absorbance, fluorescence) used in many assays.[3]
Q3: My this compound compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?
A3: This phenomenon, often called "precipitation upon dilution" or "DMSO shock," is a common challenge.[3] Here are some initial troubleshooting steps:
-
Visually inspect your DMSO stock: Before dilution, ensure your compound is fully dissolved in the DMSO stock. Gentle warming or brief sonication can sometimes help redissolve any precipitate, but be cautious with heat-sensitive compounds.[3]
-
Optimize the final DMSO concentration: While you want to keep the final DMSO concentration low to avoid solvent-induced toxicity (typically below 0.5% in cell-based assays), a slightly higher concentration might be necessary to maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration.
-
Lower the final compound concentration: Your assay might be sensitive enough to detect activity at a lower compound concentration that remains below its solubility limit in the final assay buffer.[3]
-
Use a pre-warmed buffer: Adding the DMSO stock to a buffer that is at the assay incubation temperature (e.g., 37°C) can sometimes improve solubility compared to adding it to a cold buffer.
-
Modify the order of addition: Try adding the DMSO stock to the assay well first, followed by the aqueous buffer, and mix immediately and thoroughly.
Q4: What are some formulation strategies I can use to improve the solubility of my this compound compound for in vitro experiments?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of your compound:
-
Co-solvents: Adding a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can increase the solubility of hydrophobic compounds.[4] It is crucial to determine the tolerance of your specific assay system to the chosen co-solvent.
-
pH Adjustment: For ionizable this compound compounds, their solubility can be highly dependent on the pH of the solution. Adjusting the buffer pH to a range where the compound is in its more soluble ionized form can be an effective strategy.[5]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic exterior to the aqueous environment, thereby increasing its solubility.[6][7][8]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate and saturation solubility.[9][10]
-
Salt Formation: For this compound compounds with ionizable groups, converting the free base or acid into a salt form can significantly improve aqueous solubility and dissolution rate.[11][12][13]
-
Co-crystallization: This involves creating a crystalline solid that contains the this compound compound and a benign co-former in the same crystal lattice. Co-crystals can exhibit improved physicochemical properties, including solubility.[14][15][16]
Troubleshooting Guides
Issue: Inconsistent or non-reproducible assay results.
This is a common problem when working with poorly soluble compounds. The following workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent assay results.
Issue: Compound precipitation observed during the experiment.
If you observe turbidity, cloudiness, or visible particles in your assay wells, it is likely that your compound is precipitating.
Troubleshooting Steps:
-
Confirm Precipitation:
-
Visual Inspection: The simplest method is to visually inspect your assay plates, with and without a microscope, for any signs of solid particles.[3]
-
Light Scattering: Use a plate reader to measure light scattering (nephelometry) or absorbance at a high wavelength (e.g., 600-700 nm) where the compound does not absorb. An increased signal indicates the presence of particles.[17]
-
-
Immediate Mitigation Strategies:
-
Reduce Concentration: The most straightforward approach is to lower the final concentration of your compound to a level below its solubility limit.[3]
-
Adjust Solvent Concentration: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution.[4]
-
-
Buffer Optimization:
-
pH Modification: If your this compound has an ionizable functional group, determine its pKa and adjust the buffer pH to favor the more soluble, ionized form.[5]
-
Incorporate Co-solvents: Test the addition of co-solvents like ethanol, propylene (B89431) glycol, or PEG-400 to your assay buffer. Ensure you run appropriate vehicle controls to check for any effects of the co-solvent on your assay.[4]
-
-
Advanced Formulation Approaches:
-
If the above methods are insufficient, consider preparing a more sophisticated formulation of your compound, such as a cyclodextrin (B1172386) inclusion complex or a nanosuspension, as detailed in the experimental protocols below.
-
Quantitative Data Summary
The following tables summarize available quantitative data on the solubility of select this compound compounds and the impact of different enhancement techniques.
Table 1: Solubility of Linezolid in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| PBS (pH 7.2) | ~ 0.1 | [18] |
| Water | 0.57 - 3.0 | [17][19][20] |
| Ethanol | ~ 1.0 | [18] |
| DMSO | ~ 20.0 | [18] |
| Dimethyl formamide | ~ 30.0 | [18] |
Table 2: Solubility Enhancement of Tedizolid Phosphate
| Formulation | Solubility (µg/mL) | Fold Increase | Reference |
| Pure Tedizolid Phosphate | 18.4 | - | [21] |
| Tedizolid Phosphate Nanocrystals | 25.9 | ~ 1.4 | [21] |
| Tedizolid Phosphate (Aqueous) | >50,000 | >2700 (vs. Pure Drug) | [4][22] |
| Mixed Hydrotropic Solution | >60-70% increase | - | [23] |
Table 3: Inhibition of Mitochondrial Protein Synthesis and Cell Proliferation by Oxazolidinones
| Compound | Assay | IC50 (µM) | Cell Line | Reference |
| Linezolid | Mitochondrial Protein Synthesis | 38 | - | [24] |
| Eperezolid | Cell Proliferation | 12 | K562 | [25] |
| Eperezolid | Mitochondrial Protein Synthesis | 9.5 | - | [25] |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the solubility of this compound compounds.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the co-precipitation method to prepare a this compound-cyclodextrin inclusion complex.
Materials:
-
This compound compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound: Accurately weigh the this compound compound and dissolve it in a minimal amount of acetone.
-
Dissolve the cyclodextrin: In a separate flask, dissolve an equimolar amount of HP-β-CD in deionized water.
-
Complexation: While stirring the HP-β-CD solution, add the this compound solution dropwise.
-
Stirring: Continue to stir the mixture at room temperature for at least 6 hours to allow for complex formation.
-
Solvent Evaporation: Remove the acetone from the mixture using a rotary evaporator at approximately 45°C for 90 minutes.
-
Lyophilization: Freeze the resulting aqueous solution and then lyophilize it for 24 hours to obtain a dry powder of the inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of a Nanosuspension by Antisolvent Precipitation
This protocol outlines the preparation of a this compound nanosuspension using the antisolvent precipitation method.
Materials:
-
This compound compound
-
A suitable organic solvent in which the compound is soluble (e.g., a mixture of chloroform (B151607) and ethanol with a small amount of DMSO)
-
An aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Polyvinyl alcohol (PVA))
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Prepare the organic phase: Dissolve a known amount of the this compound compound (e.g., 10 mg) in a suitable solvent mixture (e.g., 2 mL of 1:1 v/v chloroform:ethanol with 0.2 mL DMSO).[26]
-
Prepare the aqueous phase: In a beaker, prepare an aqueous solution (e.g., 20 mL) containing the desired concentration of a stabilizer (e.g., 0.5% to 2.5% w/v Poloxamer 188).[26]
-
Precipitation: While continuously stirring the aqueous phase at a moderate speed (e.g., 800 rpm), add the organic phase dropwise using a syringe or a syringe pump at a controlled rate (e.g., 1.5 mL/min).[26]
-
Homogenization: Continue stirring the resulting suspension for a period of time to ensure homogeneity.
-
Solvent Removal: If necessary, the organic solvent can be removed by evaporation under reduced pressure.
-
Characterization: The particle size and distribution of the nanosuspension should be characterized using techniques like Dynamic Light Scattering (DLS).
Protocol 3: Salt Formation for Solubility Enhancement
This protocol provides a general procedure for forming a salt of a weakly basic this compound compound.
Materials:
-
Weakly basic this compound compound
-
A suitable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid)
-
A suitable solvent system (e.g., acetone, ethanol, or a mixture)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the this compound free base in a suitable solvent.
-
Acid Addition: Add an equimolar amount of the selected acid to the solution. The acid can be added as a solution in the same solvent.
-
Precipitation/Crystallization: The salt may precipitate out of the solution immediately or upon cooling, stirring, or the addition of an anti-solvent.
-
Isolation: Collect the precipitated salt by filtration.
-
Washing and Drying: Wash the collected salt with a small amount of cold solvent to remove any unreacted starting materials and then dry it under vacuum.
-
Confirmation: Confirm the formation of the salt and its purity using techniques such as melting point analysis, elemental analysis, and spectroscopic methods.
-
Solubility Assessment: Determine the aqueous solubility of the newly formed salt and compare it to the solubility of the parent free base.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming the poor solubility of this compound compounds.
Caption: General workflow for enhancing the solubility of this compound compounds.
Caption: Off-target effect of 4-oxazolidinones on mitochondrial protein synthesis.
Caption: Experimental workflow for co-crystallization by solvent evaporation.
References
- 1. Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tedizolid Phosphate: a Next-Generation Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. impactfactor.org [impactfactor.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpdr.com [ijpdr.com]
- 24. biorxiv.org [biorxiv.org]
- 25. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
Technical Support Center: Minimizing Epimerization in 4-Oxazolidinone Manipulations
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the stereochemical integrity of 4-oxazolidinones during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of epimerization in derivatives of 4-oxazolidinone?
A1: The primary cause of epimerization is the abstraction of the α-proton (the proton on the carbon adjacent to the carbonyl group of the oxazolidinone ring) by a base. This leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a loss of the original stereochemistry.[1] This mechanism is particularly relevant when the α-carbon is a stereocenter.
Q2: Which reaction conditions are most likely to cause epimerization?
A2: High-risk conditions for epimerization include the use of strong, non-hindered bases (e.g., LDA, NaH), high reaction temperatures, and the use of polar aprotic solvents like DMF, which can stabilize the charged enolate intermediate.[1][2] Prolonged reaction times or extended pre-activation periods before the addition of a reagent can also increase the likelihood of epimerization.[2]
Q3: How does the choice of base affect stereochemical outcomes?
A3: The choice of base is critical. Stronger, non-hindered bases more readily abstract the α-proton, leading to higher rates of epimerization.[2] It is often preferable to use weaker or sterically hindered bases, such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM), which can minimize this side reaction.[2] In some cases, a combination of a mild base like DIEA in a suitable solvent can provide high conversion with lower epimerization.[3]
Q4: Can the solvent choice really make a difference in preventing epimerization?
A4: Yes, the solvent plays a significant role. Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the carbanion-like enolate intermediate, which facilitates epimerization.[2][3] Using a less polar solvent, such as a mixture of DMF and Dichloromethane (DCM), may be beneficial if reagent solubility allows.[2]
Q5: Are certain substituents on the this compound ring more likely to promote epimerization?
A5: Any electron-withdrawing group on the α-carbon will increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent epimerization. For instance, α-aryl substituted systems are prone to epimerization due to the resonance-stabilizing effect of the aryl ring on the enolate intermediate.[1]
Troubleshooting Guide
| Issue Detected | Probable Cause | Suggested Solution |
| High levels of the undesired epimer detected in the final product. | Excessive Base Strength: The base used is too strong or not sterically hindered, leading to rapid α-proton abstraction.[2] | Switch to a weaker or sterically hindered base. Examples include N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of DIEA or DBU.[2] Use the minimum necessary amount of base. |
| High Reaction Temperature: The reaction is running at a temperature that accelerates the rate of epimerization.[1] | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Lowering the temperature can decrease the rate of epimerization more significantly than the desired reaction.[1] | |
| Inappropriate Solvent: The solvent is stabilizing the planar enolate intermediate, promoting epimerization.[2] | Use a less polar solvent if compatible with your reagents. Consider replacing a portion of DMF with DCM.[2] | |
| Prolonged Reaction/Activation Time: The chiral center is exposed to epimerizing conditions for too long. | Minimize the pre-activation time of any reagents before adding them to the main reaction mixture.[2] Monitor the reaction closely and quench it as soon as it reaches completion. | |
| Incomplete reaction, forcing harsher conditions that lead to epimerization. | Poor Reagent Reactivity: The chosen coupling reagent or other reactants are not efficient enough under mild conditions. | Use a modern, highly efficient coupling reagent such as HATU, HCTU, or COMU. These reagents promote rapid bond formation, which can outcompete the rate of epimerization.[2] |
| Reactant Aggregation: Reactants may be aggregating, preventing them from accessing reactive sites efficiently. | Try altering the solvent or running the reaction at a slightly elevated temperature for a short, carefully monitored period.[1] |
Quantitative Data on Epimerization
The following table, adapted from principles in peptide synthesis, illustrates how reaction conditions can influence the degree of epimerization. While specific values will vary for this compound systems, the trends are generally applicable.
| Entry | Base | Coupling Reagent | Solvent | Temperature (°C) | Epimerization (%) |
| 1 | DIEA | HBTU | DMF | 25 | 13.0[3] |
| 2 | 2,4,6-Collidine | HBTU | DMF | 25 | High (low conversion)[3] |
| 3 | NMM | DEPBT | DMF | 25 | Low[1] |
| 4 | DIEA | PyBOP/HOAt | DMF | 25 | Low (successful cyclization)[4] |
| 5 | - | EDC/HOBt | - | - | Suppressed[4] |
| 6 | - | DCC/HOBt | - | - | Suppressed[4] |
Data is illustrative of general principles in suppressing epimerization during amide bond formation, a common manipulation involving oxazolidinone-containing fragments.[1][3][4]
Key Mechanisms and Experimental Workflows
Caption: Mechanism of base-catalyzed epimerization at the α-carbon of a this compound.
Caption: Troubleshooting workflow for addressing unexpected epimerization.
Experimental Protocols
Protocol 1: General Screening for Optimal, Epimerization-Free Conditions
This protocol outlines a method for screening various bases and temperatures to identify reaction conditions that minimize epimerization for a generic base-mediated reaction on a this compound substrate.
1. Materials:
- Substrate (chiral this compound derivative)
- Reagent
- Bases for screening: N-methylmorpholine (NMM), 2,4,6-collidine, Diisopropylethylamine (DIEA)
- Solvent (e.g., DMF/DCM mixture, 1:1)
- Anhydrous reaction vials
- Stir bars
- Temperature control system (ice bath, cryocooler)
- Quenching solution (e.g., saturated aq. NH₄Cl)
- Analytical tools (Chiral HPLC or ¹H NMR with a chiral shift reagent to determine diastereomeric/enantiomeric ratio)
2. Procedure:
- Set up a parallel series of four anhydrous reaction vials, each with a stir bar.
- In each vial, dissolve the this compound substrate (1.0 eq) in the chosen solvent system.
- Cool three of the vials to 0 °C in an ice bath. Keep one vial at room temperature (approx. 25 °C).
- Reaction Setup:
- Vial 1 (0 °C): Add NMM (e.g., 2.0 eq).
- Vial 2 (0 °C): Add 2,4,6-collidine (e.g., 2.0 eq).
- Vial 3 (0 °C): Add DIEA (e.g., 2.0 eq).
- Vial 4 (25 °C): Add NMM (e.g., 2.0 eq) to serve as a temperature comparison.
- To each vial, add the reaction partner/reagent (1.1 eq) and allow the reactions to stir.
- Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
- Once the reaction in a given vial is deemed complete (or has ceased progressing), quench it by adding cold saturated aq. NH₄Cl.
- Perform a standard aqueous workup and isolate the crude product.
- Analyze the crude product from each reaction by chiral HPLC or NMR to determine the ratio of desired product to its epimer.
- Compare the results to identify the base and temperature combination that provides the best conversion with the lowest level of epimerization.
Protocol 2: Recommended Method for Coupling an Acid to a Chiral Amine using DEPBT
This protocol is adapted from methods known to suppress epimerization during amide bond formation.[1]
1. Materials:
- Fmoc-(R)-4-Chlorophenylglycine (or similar epimerization-prone acid, 3 eq)
- Resin-bound amine or amine in solution (1 eq)
- 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (3 eq)
- N-methylmorpholine (NMM) (6 eq)[1]
- Anhydrous DMF
- Reaction vessel
2. Procedure:
- In a separate vial, dissolve the carboxylic acid (3 eq) and DEPBT (3 eq) in anhydrous DMF.
- Add NMM (6 eq) to the solution and vortex briefly. Crucially, do not allow this activation mixture to stand for a prolonged period. [2]
- Immediately add the activation mixture to the vessel containing the deprotected amine (1 eq).
- Agitate the reaction mixture at room temperature.
- Monitor the reaction for completion (e.g., 2-4 hours) using a suitable method like a Kaiser test for solid-phase synthesis or LC-MS for solution-phase.[1]
- Once complete, quench and purify as required by the specific synthesis. This method prioritizes a rapid coupling reaction, which outcompetes the rate of epimerization.
References
addressing challenges in the reduction of N-acyloxazolidinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reduction of N-acyloxazolidinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the reduction of N-acyloxazolidinones?
The most frequent issues include low yields of the desired alcohol or aldehyde, the formation of unwanted byproducts, and incomplete removal of the chiral auxiliary. Specific challenges often depend on the substrate's steric hindrance and the presence of other reducible functional groups. For instance, sterically bulky substrates can lead to significant amounts of ring-opened byproducts resulting from hydride attack at the oxazolidinone carbonyl group instead of the desired exocyclic carbonyl.[1] Furthermore, substrates containing alkene moieties may undergo hydroboration as an undesired side reaction when using certain borohydride (B1222165) reagents.[1]
Q2: Which reducing agents are typically used for the reduction of N-acyloxazolidinones?
Commonly used reducing agents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄).[2] LiBH₄ is generally considered a milder reducing agent than LiAlH₄.[2] For sterically hindered N-acyloxazolidinones, a modified procedure using lithium borohydride in the presence of one equivalent of water has been shown to be highly effective in improving yields and minimizing byproducts.[1][3]
Q3: My reduction is giving low yields. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors:
-
Steric Hindrance: If your substrate is sterically hindered near the N-acyl group, the reducing agent may have difficult access to the carbonyl group.
-
Incorrect Reducing Agent: The chosen reducing agent may not be suitable for your specific substrate.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Substrate Decomposition: The starting material might be unstable under the reaction conditions.
For troubleshooting, please refer to the detailed "Troubleshooting Guide for Low Yield" section below.
Q4: I am observing significant amounts of a byproduct where the oxazolidinone ring has been opened. How can I prevent this?
Ring-opening is a common side reaction, especially with sterically hindered substrates and strong reducing agents like LiAlH₄.[1] This occurs when the hydride attacks the endocyclic carbonyl of the oxazolidinone ring. To minimize this, consider the following:
-
Use a Milder Reducing Agent: Switch from LiAlH₄ to LiBH₄.
-
Modified LiBH₄ Procedure: Employ the LiBH₄/H₂O method, which has been shown to significantly reduce ring-opened byproducts.[1][3]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can increase the selectivity for the desired reduction.
Q5: How can I selectively reduce the N-acyl group in the presence of other reducible functional groups?
Selective reduction can be challenging. The outcome depends on the relative reactivity of the functional groups present. For instance, ketones are generally more reactive than N-acyloxazolidinones towards hydride reagents.[1][3] To achieve selective reduction of the N-acyloxazolidinone:
-
Use a less reactive hydride source.
-
Carefully control the stoichiometry of the reducing agent.
-
Maintain low reaction temperatures.
In some cases, selective reduction of the N-acyloxazolidinone has been achieved in the presence of esters, nitriles, and amides using the LiBH₄/H₂O procedure.[1][3]
Troubleshooting Guides
Troubleshooting Low Yield in N-Acyloxazolidinone Reduction
This guide provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting logic for low yield in N-acyloxazolidinone reduction.
Troubleshooting Undesired Byproduct Formation
This guide helps identify and mitigate the formation of common byproducts.
-
Problem: Ring-Opened Byproduct.
-
Cause: Hydride attack at the endocyclic carbonyl, common with sterically hindered substrates and strong reducing agents.[1]
-
Solution:
-
-
Problem: Hydroboration of Alkenes.
-
Cause: Concurrent hydroboration of alkene functionalities within the substrate when using LiBH₄.[1]
-
Solution:
-
Quantitative Data Summary
The following tables summarize yields for the reduction of various N-acyloxazolidinones to their corresponding primary alcohols under different conditions.
Table 1: Reduction of Sterically Hindered and Alkene-Containing N-Acyloxazolidinones
| Entry | Substrate | Reducing Agent | Conditions | Yield (%) | Reference |
| 1 | α-silyloxy-substituted | LiBH₄ | Et₂O | Poor to Moderate | [1][3] |
| 2 | α-silyloxy-substituted | LiBH₄/H₂O | Et₂O, 0 °C to RT | High | [1][3] |
| 3 | α,β-disubstituted isomers | LiBH₄ | Et₂O | Poor to Moderate | [3] |
| 4 | α,β-disubstituted isomers | LiBH₄/H₂O | Et₂O, 0 °C to RT | High | [3] |
| 5 | Alkene-containing | LiBH₄ | Et₂O | Poor (Hydroboration observed) | [1] |
| 6 | Alkene-containing | LiBH₄/H₂O | Et₂O, 0 °C to RT | High (No hydroboration) | [1] |
Table 2: Selective Reduction in the Presence of Other Functional Groups using LiBH₄/H₂O
| Entry | Substrate Containing | Yield of Primary Alcohol (%) | Notes | Reference |
| 1 | Ester | Moderate to Good | Selective reduction of N-acyloxazolidinone achieved. | [3] |
| 2 | Nitrile | Moderate to Good | Selective reduction of N-acyloxazolidinone achieved. | [3] |
| 3 | Amide | Moderate to Good | Selective reduction of N-acyloxazolidinone achieved. | [3] |
| 4 | Ketone | 0 | Only the ketone was reduced. | [1][3] |
Experimental Protocols
Protocol 1: General Procedure for Reduction of N-Acyloxazolidinones using LiBH₄/H₂O
This protocol is adapted from an improved procedure for the reduction of sterically hindered and alkene-containing N-acyloxazolidinones.[1][3]
Caption: Experimental workflow for the reduction of N-acyloxazolidinones using LiBH₄/H₂O.
Detailed Steps:
-
Reaction Setup: In a flask under an inert atmosphere (e.g., argon), dissolve the N-acyloxazolidinone (1.0 mmol) in dry diethyl ether (20 mL).[1]
-
Add water (1.1 mmol) to the solution.[3]
-
Cool the mixture to 0 °C using an ice bath.[1]
-
Reduction: Slowly add a solution of lithium borohydride in THF (1.1 mmol) dropwise. Hydrogen evolution may be observed.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For substrates with other potentially reducible groups, it is advisable to maintain the reaction temperature at 0 °C until the starting material is consumed.[1]
-
Workup: Quench the reaction by the slow addition of 1M aqueous sodium hydroxide.[1]
-
Pour the mixture into a separatory funnel containing diethyl ether and water. Separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the resulting primary alcohol by flash chromatography on silica (B1680970) gel. The chiral auxiliary can also be recovered.[1]
Protocol 2: Reduction to Aldehyde
Direct reduction of N-acyloxazolidinones to aldehydes requires careful control of the reducing agent and conditions to avoid over-reduction to the alcohol. This is typically achieved using a less reactive hydride source at low temperatures.
Reagents: Diisobutylaluminium hydride (DIBAL-H) or Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).
General Procedure (using DIBAL-H):
-
Reaction Setup: Dissolve the N-acyloxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reduction: Slowly add a solution of DIBAL-H (typically 1.1-1.5 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for the recommended time (typically 1-3 hours), monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of a suitable quenching agent, such as methanol, followed by a Rochelle's salt solution or dilute acid.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to avoid evaporation of the volatile aldehyde.
-
Purification: Purify the crude aldehyde by flash column chromatography, often using a deactivated silica gel to prevent degradation of the product.
References
Technical Support Center: Safe Handling and Disposal of Reagents in 4-Oxazolidinone Synthesis
This guide provides essential safety protocols, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in 4-oxazolidinone synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reagents used in this compound synthesis?
A1: The synthesis of 4-oxazolidinones involves several hazardous reagents. Isocyanates are potent respiratory and skin sensitizers and can cause severe asthma-like reactions upon inhalation.[1][2] Carbodiimide (B86325) coupling agents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are corrosive and can cause skin and eye irritation.[3] Many solvents used, such as dichloromethane (B109758) (a chlorinated solvent), are volatile and have associated toxicities.[4] Amino alcohols can also be corrosive or irritating to the skin and eyes.[5] A thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory before beginning any experiment.
Q2: What is the minimum Personal Protective Equipment (PPE) required when working with these reagents?
A2: The minimum required PPE includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[6][7] For handling volatile and highly toxic reagents like isocyanates, all work must be conducted in a certified chemical fume hood.[8] Depending on the specific procedure and a risk assessment, a face shield or even a respirator might be necessary.[7][9] It is crucial to select gloves that are resistant to the specific chemicals being used; for instance, nitrile or neoprene gloves are often recommended for handling diisocyanates.[2]
Q3: How should I properly store moisture-sensitive reagents like isocyanates and carbodiimides?
A3: Isocyanates and carbodiimides are highly reactive with water.[1][10] They must be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5] Reaction of isocyanates with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup in a sealed container.[1][8] For long-term storage of reagents like Diisopropylcarbodiimide (DIC), the bottle should be flushed with an inert gas (e.g., argon or nitrogen) before sealing.[11]
Q4: What is the correct way to dispose of waste generated during the synthesis?
A4: Chemical waste must be segregated based on its composition.[12] A common practice is to have separate, clearly labeled waste containers for chlorinated and non-chlorinated organic solvents.[4][13] Highly reactive waste, such as that containing unreacted isocyanates, should be quenched before disposal and kept in a separate, labeled container.[8] Never mix incompatible waste streams, and do not overfill waste containers.[12] All waste disposal must follow your institution's Environmental Health & Safety (EHS) guidelines.[8][14]
Q5: What should I do in case of a small chemical spill?
A5: For a minor spill, ensure the area is well-ventilated and eliminate any ignition sources.[13] Wearing appropriate PPE, absorb the spilled liquid with inert absorbent material (e.g., sand or spill granules).[5][13] The contaminated absorbent material should then be collected into a suitable, sealed container for hazardous waste disposal.[14] For larger spills or spills involving highly toxic materials, evacuate the area immediately and contact your institution's EHS or emergency response team.[8][14]
Troubleshooting Guides
Problem 1: My reaction yield is low, and I suspect a reagent issue.
-
Question: I'm getting a low yield in my coupling reaction. Could my carbodiimide reagent be the problem?
-
Answer: Yes, this is a common issue. Carbodiimides like EDC and DCC are moisture-sensitive.[10] Improper storage can lead to hydrolysis, rendering the reagent inactive. Always use freshly opened reagents or those that have been stored under inert gas in a desiccator. For EDC, it is recommended to prepare solutions just before use, as aqueous solutions degrade over time.[10] Another potential issue in DCC-mediated couplings is the formation of an unreactive N-acylurea byproduct, which can be minimized by adding an auxiliary nucleophile like HOBt or HONSu.[11]
Problem 2: I observe pressure buildup in my reaction vessel.
-
Question: My reaction flask seems to be building up pressure. What could be the cause?
-
Answer: Pressure buildup is a serious safety concern, often indicating an uncontrolled reaction. If you are using isocyanates, a likely cause is contamination with water. Isocyanates react with water to produce carbon dioxide gas.[1] This is especially hazardous in a sealed system. Ensure all your glassware is thoroughly dried and that your solvents are anhydrous. If pressure buildup is observed, vent the vessel in a safe manner within a fume hood.
Problem 3: The byproduct of my DCC coupling is difficult to remove.
-
Question: I used DCC as a coupling agent, and now I have a white precipitate (dicyclohexylurea - DCU) that is hard to filter and seems to be mixed with my product. How can I improve this?
-
Answer: The insolubility of DCU is a known drawback of using DCC, especially in solid-phase synthesis.[10][11] While filtration is the standard removal method, if the DCU is finely dispersed, it can be challenging.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a solvent where your product is highly soluble, but DCU is not (e.g., dichloromethane).
-
Cooling: After the reaction is complete, cool the mixture in an ice bath to further decrease the solubility of DCU, promoting its precipitation before filtration.
-
Alternative Reagent: For future syntheses where DCU removal is problematic, consider using a water-soluble carbodiimide like EDC. The resulting urea (B33335) byproduct is water-soluble and can be easily removed by an aqueous workup.[11][15]
-
-
Problem 4: I'm seeing unexpected side products in my final compound.
-
Question: After purification, my characterization data (e.g., NMR) shows unexpected peaks, suggesting side products. What could be the cause related to reagents?
-
Answer: Side reactions can arise from several factors. If using isocyanates, ensure they are added slowly and at a controlled temperature to avoid unwanted side reactions. In some synthetic routes, untoward alkylative side reactions can be circumvented by the addition of a non-nucleophilic base like pyridine.[16] Additionally, ensure the purity of your starting materials, as impurities can lead to unexpected products.
Quantitative Data Summary
Table 1: Properties of Common Solvents in this compound Synthesis
| Solvent | Abbreviation | Hazard Class | Boiling Point (°C) | Disposal Category |
| Dichloromethane | DCM | Toxic, Irritant | 39.6 | Chlorinated[4] |
| Tetrahydrofuran | THF | Flammable, Irritant | 66 | Non-Chlorinated |
| Acetonitrile | ACN | Flammable, Toxic | 81.6 | Non-Chlorinated |
| N,N-Dimethylformamide | DMF | Toxic, Irritant | 153 | Non-Chlorinated |
Table 2: Properties of Common Coupling Agents
| Coupling Agent | Acronym | Form | Byproduct (Urea) | Byproduct Solubility |
| N,N'-Dicyclohexylcarbodiimide | DCC | Waxy Solid | Dicyclohexylurea (DCU) | Insoluble in most organic solvents[11][15] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Solid (HCl salt) | EDU | Water-soluble[11][15] |
| N,N'-Diisopropylcarbodiimide | DIC | Liquid | Diisopropylurea (DIU) | Soluble in common organic solvents[11] |
Experimental Protocols
Protocol 1: General Safe Handling of Isocyanates
-
Hazard Assessment: Before starting, thoroughly review the Safety Data Sheet (SDS) for the specific isocyanate being used.
-
Engineering Controls: All work must be performed inside a certified chemical fume hood.[8] Ensure the fume hood is functioning correctly.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[8]
-
Weighing and Transfer: Dispense the smallest quantity of isocyanate necessary for the reaction. Keep the reagent container tightly sealed when not in use.[8] Perform all transfers within the fume hood.
-
Reaction Setup: Use oven-dried glassware and anhydrous solvents to prevent reaction with water.
-
Post-Reaction: Decontaminate all surfaces and equipment that came into contact with the isocyanate.
Protocol 2: Quenching and Disposal of Isocyanate Waste
This protocol should be performed in a fume hood.
-
Prepare Quenching Solution: Prepare a solution of 10% isopropyl alcohol and 1% ammonia (B1221849) in water.[1][17]
-
Segregate Waste: Collect all isocyanate-containing waste (e.g., residual reagent, contaminated wipes, reaction mixtures) in a dedicated, labeled hazardous waste container.[8]
-
Quenching: Slowly and carefully add the quenching solution to the isocyanate waste container. Be aware that this reaction can generate heat and gas (CO₂). Do not seal the container immediately.
-
Stirring: Allow the mixture to stir or stand for several hours to ensure complete neutralization of the isocyanate.
-
Final Disposal: Once the reaction is complete, seal the container and label it clearly as "Hazardous Waste - Quenched Isocyanate." Arrange for disposal through your institution's EHS department.[8]
Protocol 3: Disposal of Chlorinated vs. Non-Chlorinated Solvents
-
Label Containers: Obtain two separate, appropriate waste containers. Clearly label one "Chlorinated Solvent Waste" and the other "Non-Chlorinated Solvent Waste."[13]
-
Segregation:
-
Filling: Do not fill containers beyond the 80% level to allow for vapor expansion.[13]
-
Storage: Keep the waste containers sealed and stored in a designated satellite accumulation area, preferably within a fume hood or a ventilated cabinet.[13]
-
Disposal: When the containers are full, contact your institution's EHS for pickup and disposal.
Visual Workflows
Caption: A decision workflow for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. actsafe.ca [actsafe.ca]
- 2. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 3. lifechempharma.com [lifechempharma.com]
- 4. otago.ac.nz [otago.ac.nz]
- 5. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. peptide.com [peptide.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 14. vumc.org [vumc.org]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to Validating the Absolute Stereochemistry of 4-Oxazolidinone Products
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional arrangement is paramount. The biological activity of a chiral molecule, such as a 4-oxazolidinone, is intrinsically linked to its absolute configuration, making rigorous validation a critical step in the synthesis of new therapeutic agents and chemical entities. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method.
The validation of the absolute stereochemistry of this compound products is a crucial step in their development, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles. Several well-established techniques can be employed for this purpose, each with its own set of advantages and limitations. The choice of method often depends on factors such as the physical state of the sample, the amount of material available, and the required accuracy and throughput. The most definitive of these is single-crystal X-ray crystallography, which provides a direct visualization of the molecule's three-dimensional structure. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful alternatives, especially when suitable crystals for X-ray analysis cannot be obtained.
Comparative Analysis of Validation Techniques
The selection of an appropriate analytical method is often a trade-off between accuracy, speed, and the nature of the sample. The following table summarizes the key performance metrics for the most common techniques used to determine the absolute stereochemistry of this compound products.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal. | Analysis of the NMR chemical shifts of diastereomeric esters or amides.[1][2][3][4] | Differential absorption of left and right circularly polarized infrared light.[5] | Differential absorption of left and right circularly polarized UV-Vis light.[6] |
| Sample State | Solid (single crystal).[7] | Solution. | Solution or neat liquid.[8] | Solution. |
| Sample Amount | Micrograms to milligrams.[8] | Sub-milligram to milligrams.[8] | Milligrams.[8] | Micrograms to milligrams. |
| Analysis Time | Days to weeks (including crystallization).[8] | 4-6 hours of active effort over 1-2 days.[1][2][3] | Hours to a day.[8] | Hours. |
| Accuracy | Unambiguous and highly accurate. | High, but can be ambiguous in some cases. | High, requires computational comparison. | High, requires computational comparison and suitable chromophores.[9] |
| Throughput | Low. | Moderate. | Moderate to High. | High. |
| Key Advantage | Provides the definitive, absolute 3D structure.[7] | Does not require crystallization; widely available instrumentation. | Applicable to a wide range of molecules in solution without derivatization.[7] | High sensitivity for molecules with strong UV-Vis chromophores. |
| Key Limitation | Crystal growth can be a significant bottleneck.[7] | Indirect method requiring derivatization, which may not be straightforward.[7] | Requires specialized instrumentation and computational resources for spectral prediction.[7] | Limited to molecules with suitable chromophores; interpretation can be complex.[10] |
Experimental Workflows and Logical Relationships
The process of validating absolute stereochemistry involves a series of logical steps, from sample preparation to data analysis and final assignment. The following diagrams illustrate the general workflow and the relationships between different validation techniques.
Detailed Experimental Protocols
X-ray Crystallography
Principle: This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is used to generate an electron density map, from which the precise three-dimensional structure of the molecule, including its absolute stereochemistry, can be determined.
Protocol:
-
Crystal Growth:
-
Dissolve the purified this compound product in a suitable solvent or a mixture of solvents.
-
Slowly evaporate the solvent at a constant temperature. Other common crystallization techniques include slow cooling of a saturated solution or vapor diffusion.
-
The goal is to obtain a single, well-ordered crystal of sufficient size (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
-
Absolute Configuration Assignment:
-
The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-rays. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined.
-
NMR Spectroscopy: Mosher's Method
Principle: Mosher's method is an indirect NMR technique that involves the derivatization of the chiral this compound (if it contains a hydroxyl or amino group) with a chiral derivatizing agent, typically the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts of nearby protons, which can be correlated to the absolute configuration of the chiral center.[1][2][3][4][11]
Protocol:
-
Derivatization:
-
Divide the purified this compound sample into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the respective (R)- and (S)-Mosher's esters (or amides).
-
-
Purification:
-
Purify the resulting diastereomeric Mosher's esters, usually by column chromatography, to remove any unreacted starting materials or reagents.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra of both the (R)- and (S)-Mosher's esters.
-
-
Data Analysis:
-
Assign the proton signals in the NMR spectra for both diastereomers.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on both sides of the chiral center.
-
A consistent pattern of positive Δδ values on one side of the molecule and negative Δδ values on the other side allows for the assignment of the absolute configuration based on the established conformational model of Mosher's esters.
-
Vibrational Circular Dichroism (VCD)
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to the computationally predicted spectrum for a known absolute configuration, the stereochemistry can be unambiguously assigned.[5]
Protocol:
-
Sample Preparation:
-
Dissolve the purified this compound product in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-50 mg/mL.
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Acquire the spectra of the pure solvent as a background.
-
-
Computational Modeling:
-
Perform a conformational search for the this compound molecule using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers of one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).
-
Boltzmann-average the calculated spectra of the individual conformers to generate the final predicted VCD spectrum for that enantiomer. The spectrum for the other enantiomer will be its mirror image.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both the (R)- and (S)-enantiomers.
-
The absolute configuration is assigned based on the best visual match between the experimental and one of the calculated spectra.
-
Electronic Circular Dichroism (ECD)
Principle: ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. Similar to VCD, the experimental ECD spectrum is compared with a computationally predicted spectrum to determine the absolute configuration.[6]
Protocol:
-
Sample Preparation:
-
Dissolve the purified this compound product in a suitable UV-transparent solvent (e.g., methanol (B129727) or acetonitrile) to a concentration that gives a maximum absorbance of approximately 1.0.
-
-
Data Acquisition:
-
Acquire the ECD and UV-Vis spectra of the sample using an ECD spectrometer.
-
-
Computational Modeling:
-
Follow a similar computational procedure as for VCD, but instead calculate the electronic transition energies and rotational strengths using Time-Dependent Density Functional Theory (TD-DFT).
-
Generate the predicted ECD spectrum for one enantiomer by fitting the calculated transitions to Gaussian or Lorentzian functions.
-
-
Comparison and Assignment:
-
Compare the experimental ECD spectrum with the predicted spectra for both enantiomers.
-
The absolute configuration is assigned based on the best agreement between the experimental and a calculated spectrum. The presence of a suitable chromophore in the this compound structure is crucial for obtaining a measurable ECD signal.[9]
-
Conclusion
The validation of the absolute stereochemistry of this compound products is a critical aspect of their chemical and pharmaceutical development. While single-crystal X-ray crystallography remains the gold standard for its unambiguous results, its requirement for high-quality crystals can be a significant hurdle. NMR-based methods, such as Mosher's analysis, and chiroptical techniques like VCD and ECD, provide powerful and often more accessible alternatives for determining the absolute configuration of these important chiral molecules in solution. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to confidently and accurately assign the stereochemistry of their this compound products.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. matilda.science [matilda.science]
- 5. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Chiral Auxiliaries: Evans vs. Pseudoephedrine and SAMP/RAMP in Asymmetric Synthesis
In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products. Chiral auxiliaries are powerful tools that enable chemists to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. Among the most influential and widely utilized are the oxazolidinone-based auxiliaries developed by David A. Evans. This guide provides a comprehensive comparative analysis of Evans auxiliaries against two other prominent classes: pseudoephedrine-based auxiliaries and the SAMP/RAMP hydrazone method, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.
The fundamental principle behind these chiral auxiliaries is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This chiral appendage then directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the reaction, the auxiliary is cleaved and can often be recovered for reuse, leaving behind an enantiomerically enriched product. The choice of auxiliary is dictated by factors such as the desired stereochemical outcome, reaction type, and the ease of attachment and removal.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental transformation for the construction of stereogenic centers. The performance of Evans, pseudoephedrine, and SAMP/RAMP auxiliaries in this key reaction is summarized below, highlighting their respective efficiencies in terms of diastereoselectivity and chemical yield.
Data Presentation: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans Auxiliary | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl (B1604629) bromide | >98:2 | 85 |
| N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 95:5 | 90 | |
| N-Propionyl-(4S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 77 | |
| Pseudoephedrine | (1R,2R)-Pseudoephedrine propionamide | Benzyl bromide | >99:1 | 99 |
| (1R,2R)-Pseudoephedrine propionamide | Ethyl iodide | 98:2 | 95 | |
| (1R,2R)-Pseudoephedrine propionamide | Isopropyl iodide | 97:3 | 98 | |
| SAMP Hydrazone | Propanal SAMP hydrazone | Methyl iodide | ≥95:5 | 87 |
| Cyclohexanone SAMP hydrazone | Ethyl iodide | ≥96:4 | 75 | |
| 3-Pentanone SAMP hydrazone | Propyl iodide | ≥97:3 | 90 |
Performance in Asymmetric Aldol (B89426) Reactions
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many biologically active molecules. The effectiveness of these chiral auxiliaries in directing the stereochemical outcome of aldol reactions is compared in the following table.
Data Presentation: Asymmetric Aldol Reaction
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans Auxiliary | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 80 | |
| N-Propionyl-(4S)-4-benzyl-2-oxazolidinone | Propionaldehyde | 98:2 | 88 | |
| Pseudoephedrine | (S,S)-(+)-Pseudoephedrine acetamide | Benzaldehyde | 68:32 | 40 |
| (S,S)-(+)-Pseudoephedrine acetamide | p-Nitrobenzaldehyde | 75:25 | 72 | |
| (S,S)-(+)-Pseudoephedrine acetamide | Isobutyraldehyde | 55:45 | 58 | |
| SAMP Hydrazone | Acetone SAMP hydrazone | Benzaldehyde | 95:5 | 85 |
| Propanal SAMP hydrazone | Isobutyraldehyde | 96:4 | 78 | |
| Cyclohexanone SAMP hydrazone | Benzaldehyde | 92:8 | 82 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these chiral auxiliaries.
Evans Auxiliary: Asymmetric Alkylation of N-Propionyloxazolidinone
-
Enolate Formation: To a solution of the N-propionyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) in THF is added dropwise. The resulting solution is stirred at -78 °C for 30 minutes to form the sodium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the alkylated product.
-
Auxiliary Cleavage: The purified product is dissolved in a 4:1 mixture of THF and water. Lithium hydroxide (B78521) (2.0 equiv) and a 30% aqueous solution of hydrogen peroxide (4.0 equiv) are added at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction is then quenched by the addition of an aqueous solution of sodium sulfite. The desired carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.[1]
Pseudoephedrine Auxiliary: Asymmetric Alkylation of a Pseudoephedrine Amide
-
Enolate Formation: To a stirred suspension of anhydrous lithium chloride (6.0-7.0 equiv) and the pseudoephedrine amide (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) (2.1 equiv), pre-formed at -78 °C, is added. The mixture is stirred and allowed to warm to 0 °C for 10-15 minutes, then briefly to 23 °C for 3-5 minutes before being re-cooled to 0 °C.[2]
-
Alkylation: The alkylating agent (1.5-4.0 equiv) is added to the enolate suspension at 0 °C. The reaction is stirred for 1-3 hours at this temperature.[2]
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, often a crystalline solid, can be purified by recrystallization or flash chromatography.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with 9 N sulfuric acid in dioxane or with tetrabutylammonium (B224687) hydroxide in a mixture of tert-butyl alcohol and water.[3] Alternatively, treatment with an organolithium or Grignard reagent will yield the corresponding ketone.
SAMP/RAMP Auxiliary: Asymmetric Alkylation of a Ketone Hydrazone
-
Hydrazone Formation: The ketone or aldehyde (1.0 equiv) and SAMP or RAMP (1.1 equiv) are stirred neat or in a suitable solvent like ether at room temperature until the reaction is complete, as monitored by the disappearance of the carbonyl starting material. The solvent is removed under reduced pressure to yield the crude hydrazone, which is often used without further purification.[4]
-
Azaenolate Formation and Alkylation: The hydrazone is dissolved in anhydrous ether and cooled to -78 °C under an inert atmosphere. A solution of LDA (1.1 equiv) in ether is added dropwise, and the mixture is stirred for several hours at this temperature to form the azaenolate. The electrophile (1.2 equiv) is then added, and the reaction is allowed to warm slowly to room temperature and stirred overnight.[4]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.
-
Auxiliary Cleavage: The purified hydrazone is dissolved in a solvent such as dichloromethane (B109758) or pentane (B18724) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. Excess ozone is removed by bubbling nitrogen through the solution. A reducing agent like dimethyl sulfide (B99878) or triphenylphosphine (B44618) is added, and the mixture is allowed to warm to room temperature. After work-up, the chiral ketone or aldehyde is obtained and can be purified by distillation or chromatography.[4]
Visualizing the Workflow
The general process of employing a chiral auxiliary in asymmetric synthesis can be visualized as a cyclical workflow, from attachment to cleavage and recovery.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
References
4-Oxazolidinone vs. Thiazolidinone: A Comparative Guide for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the design and development of novel therapeutic agents. Among these, 4-oxazolidinones and thiazolidinones have emerged as privileged structures, demonstrating a wide array of biological activities. This guide provides an objective comparison of these two important five-membered heterocyclic rings, focusing on their performance in key medicinal chemistry applications, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Key Differences and Applications
| Feature | 4-Oxazolidinone | Thiazolidinone |
| Core Structure | Five-membered ring with oxygen and nitrogen heteroatoms, and a carbonyl group at position 4. | Five-membered ring with sulfur and nitrogen heteroatoms, and a carbonyl group at position 4. |
| Primary Applications | Predominantly known for antibacterial activity. Also explored for anticancer, antiviral, and anti-inflammatory properties. | Exhibits a broad spectrum of activities including anticancer , antidiabetic , anti-inflammatory, and antimicrobial. |
| Key Mechanism of Action (Primary Application) | Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. | Modulation of various signaling pathways, notably as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in cancer and diabetes. |
| Notable Drugs | The 2-oxazolidinone (B127357) isomer, Linezolid, is a clinically used antibiotic. This compound derivatives are in various stages of research. | Pioglitazone and Rosiglitazone (thiazolidinediones) are used as antidiabetic drugs. Numerous derivatives are investigated for cancer therapy.[1] |
Performance Data: A Comparative Overview
The following tables summarize quantitative data from various studies, highlighting the potency of this compound and thiazolidinone derivatives in their primary therapeutic areas. It is crucial to note that these data are collated from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| This compound | Linezolid | Staphylococcus aureus (MRSA) | 1.0 - 4.0 | [2] |
| Synoxazolidinone A analogue | Staphylococcus aureus | 0.5 | ||
| Thiazolidinone | Thiazolidinone-triazole hybrid | Staphylococcus aureus | 12.5 (IC50 for biofilm) | [3] |
| Adamantane-thiazolidinone | Staphylococcus aureus | > Ampicillin/Streptomycin | [4] | |
| 2-Aryl-3-aminothiazolidin-4-one | S. aureus | 25-100 (IC50 for biofilm) | [3] |
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 5-(carbamoylmethylene)-oxazolidin-2-one | MCF-7 (Breast) | 17.66 | [5] |
| 5-(carbamoylmethylene)-oxazolidin-2-one | HeLa (Cervical) | 31.10 | [5] | |
| Thiazolidinone | Isatin-based thiazolidin-4-one | HT-29 (Colon) | 5.42 | [6] |
| Isatin-based thiazolidin-4-one | MCF-7 (Breast) | 5.33 | [6] | |
| Quinolinone-thiazolidin-4-one hybrid | MDA-MB-231 (Breast) | 8.16 | [6] | |
| Thiazolidin-4-one-1,3,4-oxadiazole | MCF-7 (Breast) | 0.47 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of the core scaffolds and for key biological assays.
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 2,3-disubstituted-1,3-oxazolidin-4-ones.[7]
-
Schiff Base Formation: An equimolar mixture of an aromatic aldehyde (18.8 mmol) and a primary aromatic amine (18.8 mmol) is refluxed in absolute ethanol (B145695) (40 ml) with a few drops of glacial acetic acid as a catalyst for 2-3 hours with continuous stirring. The reaction mixture is then cooled in an ice bath to allow for the crystallization of the Schiff base. The solid product is filtered, washed with distilled water, dried, and recrystallized from absolute ethanol.
-
Cyclization to this compound: In a dry 100-mL round-bottom flask, an equimolar amount of the Schiff base (13.3 mmol) and glycolic acid (13.3 mmol) are dissolved in anhydrous 1,4-dioxane (B91453) (50 ml). The mixture is refluxed for 5-7 hours. After cooling in an ice bath, the crystalline product is filtered, washed with distilled water, dried, and recrystallized from 1,4-dioxane to yield the this compound derivative.
Synthesis of Thiazolidinone Derivatives (General Procedure)
This protocol outlines a common method for the synthesis of 2,3-disubstituted-4-thiazolidinones.[8]
-
Thiosemicarbazone Formation: To a solution of a substituted thiosemicarbazide (B42300) (3 mmol) in ethanol (33 mL), the corresponding indole-3-carbaldehyde (3.15 mmol) and acetic acid (0.50 mL) are added. The mixture is stirred and heated under reflux for 3 hours. After cooling, the solid thiosemicarbazone is filtered and recrystallized.
-
Cyclization to 4-Thiazolidinone (B1220212): A mixture of the thiosemicarbazone (1.5 mmol), ethyl 2-bromoacetate (1.5 mmol), and anhydrous sodium acetate (B1210297) (4.5 mmol) in ethanol (30 mL) is stirred at 80 °C for 6 hours. The reaction mixture is cooled, poured into ice-cold water, and the resulting solid is filtered, washed with water, and recrystallized to afford the 4-thiazolidinone derivative.[8]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4][9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]
-
Preparation of Antimicrobial Solutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity (e.g., 0.5 McFarland standard), which is then diluted to achieve a final inoculum concentration of approximately 5 × 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the bacterial suspension. The plate is then incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms by which these scaffolds exert their biological effects is paramount for rational drug design and optimization.
4-Oxazolidinones: Inhibition of Bacterial Protein Synthesis
4-Oxazolidinones are renowned for their antibacterial activity, which primarily stems from their ability to inhibit bacterial protein synthesis. They bind to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis.[2][16] This unique mechanism of action makes them effective against many drug-resistant Gram-positive bacteria.
Thiazolidinones: Multifaceted Anticancer Activity via PPARγ Modulation
Many thiazolidinone derivatives exert their anticancer effects through the modulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in cell differentiation, apoptosis, and lipid metabolism.[9] Activation of PPARγ by thiazolidinone ligands can lead to cell cycle arrest and apoptosis in cancer cells through both PPARγ-dependent and -independent pathways.[8][10]
Conclusion
Both this compound and thiazolidinone scaffolds hold significant promise in medicinal chemistry, albeit with distinct primary areas of application. 4-Oxazolidinones are particularly prominent as antibacterial agents due to their unique mechanism of inhibiting protein synthesis. In contrast, thiazolidinones exhibit a broader range of biological activities, with significant potential in anticancer and antidiabetic therapies, often through the modulation of the PPARγ signaling pathway.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug discovery and development. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative merits.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. upload.orthobullets.com [upload.orthobullets.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. protocols.io [protocols.io]
- 16. PPARs and Tumor Microenvironment: The Emerging Roles of the Metabolic Master Regulators in Tumor Stromal–Epithelial Crosstalk and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 4-Oxazolidinone-Based Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria represents a significant global health challenge, necessitating the development of novel antimicrobial agents. The 4-oxazolidinones are a critical class of synthetic antibiotics, distinguished by their unique mechanism of action that inhibits bacterial protein synthesis. This guide provides a detailed comparison of the efficacy of several key 4-oxazolidinone-based antibiotics, supported by experimental data, to inform research and development efforts in this vital area.
Mechanism of Action: A Shared Pathway
This compound antibiotics exert their bacteriostatic or bactericidal effects by targeting an early stage of bacterial protein synthesis.[1] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for the translation of messenger RNA (mRNA) into proteins.[2][3] This distinct mechanism of action means there is a low likelihood of cross-resistance with other antibiotic classes.[4]
Below is a diagram illustrating the signaling pathway of this compound antibiotics.
Caption: Mechanism of action of this compound antibiotics.
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of antibiotics is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for several this compound antibiotics against key Gram-positive pathogens.
| Antibiotic | Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Linezolid (B1675486) | Staphylococcus aureus (MRSA) | 1 | 2 |
| Enterococcus faecium (VRE) | 1 | 2 | |
| Tedizolid (B1663884) | Staphylococcus aureus (MRSA) | 0.12 | 0.25 |
| Enterococcus faecium (VRE) | 0.5 | 0.5 | |
| Sutezolid | Mycobacterium tuberculosis | 0.125 | 0.25 |
| Mycobacterium intracellulare | 2 | 4 | |
| Radezolid (B1680497) | Staphylococcus aureus | ≤0.125 | 0.5 |
| Staphylococcus aureus (Linezolid-Resistant) | 2 | 4 | |
| Contezolid (B1676844) | Staphylococcus aureus (MRSA) | 0.5 | 0.5 |
| Enterococcus faecium (VRE) | 0.5 | 1 |
Note: MIC values can vary based on the specific strains tested and the methodology used. The data presented here are compiled from multiple in vitro studies for comparative purposes.[3][4][5][6][7][8][9]
Clinical Efficacy: Tedizolid versus Linezolid
Clinical trials provide crucial data on the in vivo performance of antibiotics. A notable example is the comparison of tedizolid and linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI).
| Clinical Endpoint | Tedizolid (200 mg once daily for 6 days) | Linezolid (600 mg twice daily for 10 days) | Treatment Difference (95% CI) |
| Early Clinical Response (48-72 hours) | 79.5% | 79.4% | 0.1% (-4.7% to 4.9%) |
| Investigator-Assessed Clinical Success (Post-Therapy Evaluation) | 85.5% | 86.8% | -1.3% (-5.9% to 3.3%) |
These results from a Phase 3, randomized, double-blind, non-inferiority trial demonstrated that a 6-day course of tedizolid was non-inferior to a 10-day course of linezolid for the treatment of ABSSSI.[10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[11]
Caption: Experimental workflow for MIC determination.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.[12]
-
Antibiotic Dilution: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[13]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.[13]
-
Incubation: The plate is incubated at 35°C for 16 to 20 hours in ambient air.[11]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[12]
Phase 3 Clinical Trial Design: Tedizolid vs. Linezolid for ABSSSI
The comparative efficacy of tedizolid and linezolid was evaluated in a Phase 3, randomized, double-blind, non-inferiority trial.[10]
Caption: Logical relationship of the clinical trial design.
Key Design Elements:
-
Patient Population: Adults with ABSSSI, including cellulitis/erysipelas, major cutaneous abscess, or wound infection, with a lesion size of at least 75 cm².[10]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either tedizolid or linezolid.[10]
-
Blinding: Both patients and investigators were blinded to the treatment assignment.[10]
-
Primary Endpoint: The primary measure of efficacy was the early clinical response at 48 to 72 hours after the start of therapy, defined as at least a 20% reduction in lesion size without receiving a rescue antibacterial therapy.[14]
-
Non-inferiority Margin: The trial was designed to determine if tedizolid was non-inferior to linezolid, with a pre-specified non-inferiority margin of 10%.[14]
Conclusion
The this compound class of antibiotics remains a cornerstone in the treatment of infections caused by multidrug-resistant Gram-positive bacteria. While sharing a common mechanism of action, individual agents within this class exhibit distinct efficacy profiles. Tedizolid has demonstrated non-inferiority to linezolid with a shorter treatment course for ABSSSI. Newer agents such as sutezolid, radezolid, and contezolid show promise with potent in vitro activity against a range of pathogens, including drug-resistant strains. Continued research and clinical evaluation are essential to fully characterize the therapeutic potential of these and other emerging this compound antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms [mdpi.com]
- 5. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and anti-biofilm activity of radezolid against Staphylococcus aureus clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Tedizolid Phosphate and Linezolid in Treating Acute Bacterial Skin and Skin Structure Infections: The ESTABLISH-1 Trial [ciplamed.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 12. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 13. protocols.io [protocols.io]
- 14. Efficacy and Safety of Tedizolid Phosphate versus Linezolid in a Randomized Phase 3 Trial in Patients with Acute Bacterial Skin and Skin Structure Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Oxazolidinone Antibacterials
The emergence of multidrug-resistant (MDR) bacteria represents a significant global health challenge. 4-Oxazolidinones are a crucial class of synthetic antibiotics, distinguished by a unique mechanism of action that makes them effective against many Gram-positive pathogens resistant to other treatments.[1][2][3] This guide provides a detailed comparison of 4-oxazolidinone derivatives, focusing on their structure-activity relationships (SAR) as antibacterial agents, supported by experimental data and protocols.
The this compound Pharmacophore
The antibacterial activity of 4-oxazolidinones is governed by specific structural features. The core pharmacophore consists of the oxazolidinone 'A-ring', an N-aryl 'B-ring', and a C-5 side chain. Modifications at these key positions significantly influence potency, spectrum of activity, and safety profile.[4][5] The essential (S)-configuration at the C-5 position of the A-ring is critical for antibacterial efficacy.[6][7]
The general structure and key regions for modification are illustrated below.
Caption: Core chemical scaffold of 4-oxazolidinones.
Detailed Structure-Activity Relationship (SAR) Analysis
Exhaustive SAR studies have identified the contributions of each component of the oxazolidinone scaffold to its antibacterial effect.
-
A-Ring (Oxazolidinone): The central oxazolidinone ring is a cornerstone of the pharmacophore. While some bioisosteric replacements have been explored, the classic 2-oxazolidinone (B127357) structure remains prevalent.[8] The stereochemistry at the C-5 position is paramount; the (S)-enantiomer is responsible for the antibacterial activity.
-
B-Ring (N-Aryl Group): An aryl ring at the N-3 position is essential. The introduction of a fluorine atom at the meta-position of this phenyl ring (e.g., 3-fluorophenyl) generally increases antibacterial potency.[5][6]
-
C-5 Side Chain: This position is a primary site for modifications to enhance potency and overcome resistance.[9]
-
The N-acetylaminomethyl group, as seen in Linezolid (B1675486), is a well-established moiety.
-
Studies have shown that replacing the carbonyl oxygen of the acetamido group with sulfur (=S) can significantly boost in vitro activity.[10]
-
To combat resistance, particularly from strains carrying the cfr methyltransferase gene, modifications such as replacing the acetamide (B32628) group with a hydroxymethyl or a 1,2,3-triazole moiety have proven effective at retaining activity.[9]
-
-
C-Ring (Para-substituent on B-Ring): The substituent at the para-position of the B-ring heavily influences the compound's pharmacokinetic and safety profiles.[5]
-
In Linezolid, this position is occupied by a morpholine (B109124) ring.
-
Extensive modifications have shown that this position can accommodate larger and more complex heterocyclic structures.[4]
-
Introducing fused heteroaromatic rings with hydrogen bond donor and acceptor functionalities at this position can lead to compounds with superior activity compared to Linezolid, even against resistant strains.[11]
-
The table below summarizes these key SAR findings.
| Pharmacophore Region | Structural Feature | Impact on Activity & Properties |
| A-Ring | (S)-Configuration at C-5 | Essential for antibacterial activity.[6][7] |
| B-Ring | meta-Fluoro substituent | Increases antibacterial potency.[6] |
| C-5 Side Chain | Acetamidomethyl group | Baseline for potent activity. |
| Thiocarbonyl (=S) instead of Carbonyl (=O) | Enhances in vitro activity.[10] | |
| Hydroxymethyl or 1,2,3-Triazole | Maintains activity against cfr-resistant strains.[9] | |
| C-Ring | Morpholine or other heterocycles | Modulates safety, pharmacokinetics, and potency. Can be optimized to overcome resistance.[9][11] |
Comparative Performance of Oxazolidinone Derivatives
The evolution of oxazolidinones from Linezolid to newer agents like Tedizolid demonstrates the successful application of SAR principles to improve potency and combat resistance. The following table compares the in vitro activity (Minimum Inhibitory Concentration, MIC) of different oxazolidinones against key Gram-positive pathogens. Lower MIC values indicate higher potency.
| Compound | C-5 Side Chain Modification | C-Ring Modification | MIC (µg/mL) vs. S. aureus (MSSA) | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. Linezolid-Resistant S. aureus |
| Linezolid | Acetamidomethyl | Morpholine | 1-4 | 1-4 | >16 |
| Tedizolid | Hydroxymethyl | Pyridinyl | 0.25-0.5 | 0.25-0.5 | 1-4 |
| Radezolid | Acetamidomethyl | Biaryl system | 0.25-1 | 0.25-1 | 2-4 |
| LCB01-0648 [12] | Modified acetamidomethyl | Cyclic amidrazone | 0.25-0.5 | 0.5 | 2-4 |
| Compound 12a [11] | Triazolylmethyl | Benzoxazinone | <0.125 | <0.125 | 2 |
Note: Data is compiled from multiple sources for comparative purposes and may vary based on specific strains and testing conditions.[9][11][12]
Mechanism of Action and Resistance
Oxazolidinones possess a distinct mechanism of action, inhibiting the initiation phase of bacterial protein synthesis.[8] They bind to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[6][9][11] This unique target means there is no cross-resistance with most other antibiotic classes.[13]
Caption: Inhibition of protein synthesis by 4-oxazolidinones.
Bacterial resistance to oxazolidinones primarily arises from two mechanisms:
-
Target Site Mutations: Point mutations in the gene encoding for 23S rRNA reduce the binding affinity of the drug.
-
Enzymatic Modification: The acquisition of the horizontally transferred cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates an adenine (B156593) residue (A2503) in the drug's binding site, sterically hindering the drug.[9]
Experimental Protocols
A. General Synthesis of a this compound Core
This protocol describes a common synthetic route involving the construction of a key intermediate followed by Suzuki coupling to introduce the C-ring, a strategy used to generate diverse analogs.[11][14]
Step 1: Synthesis of (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one
-
Start with a commercially available aniline, such as 3-fluoroaniline.
-
Protect the amine group and perform iodination at the para-position relative to the amine.
-
Couple the resulting N-protected 3-fluoro-4-iodoaniline (B1317028) with (R)-glycidyl butyrate. This reaction introduces the chiral C-5 hydroxymethyl side chain and forms the oxazolidinone ring in one step, typically yielding the desired (S)-configuration at C-5 after cyclization.
-
Deprotection and purification yield the key intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Combine the iodo-intermediate from Step 1 (1.0 eq), a suitable heteroaryl boronic acid or pinacol (B44631) ester (1.2 eq), and a base such as K₂CO₃ (3.0 eq) in a solvent mixture like Ethanol/Water.
-
Add a palladium catalyst, for example, PdCl₂(dppf) (0.1 eq).
-
Heat the reaction mixture at 80-90°C for 8-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the final coupled oxazolidinone derivative.
B. Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent against a bacterial strain.[15]
1. Materials:
-
96-well, round-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MH-IIB).
-
Bacterial isolate (e.g., Staphylococcus aureus ATCC 29213 for quality control).
-
Stock solution of the test oxazolidinone in a suitable solvent (e.g., DMSO).
-
Sterile diluents (broth or saline).
-
Spectrophotometer.
2. Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension (typically 1:150 in broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Drug Dilution Series:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the 2x final concentration stock solution of the oxazolidinone to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the positive growth control (no drug), and column 12 serves as the sterility control (no bacteria).[17]
-
-
Inoculation:
-
Within 15-30 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
-
Interpretation:
Caption: Standard workflow for MIC determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antibacterial oxazolidinones: emerging structure-toxicity relationships [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
A Comparative Guide to Transition State Models for 4-Oxazolidinone Reactions
For researchers and professionals in drug development and chemical synthesis, understanding the stereochemical outcome of a reaction is paramount. 4-Oxazolidinones, particularly the Evans chiral auxiliaries, are powerful tools for controlling stereochemistry. The predictability of these reactions stems from well-defined transition state models that rationalize the observed diastereoselectivity. This guide compares the prevailing transition state models for two of the most important transformations involving 4-oxazolidinones: aldol (B89426) and Diels-Alder reactions, providing supporting experimental data, detailed protocols, and clear visualizations.
Aldol Reactions: The Zimmerman-Traxler Model in Action
The boron-mediated aldol reaction of N-acyl 4-oxazolidinones is a cornerstone of asymmetric synthesis. The high diastereoselectivity observed in these reactions is consistently explained by a chair-like six-membered transition state, commonly known as the Zimmerman-Traxler model.
Core Concept: Chelation and Steric Hindrance
The key to the model is the formation of a (Z)-boron enolate which then coordinates with the aldehyde. This assembly arranges into a rigid, chair-like transition state. The stereochemical outcome is dictated by two main factors:
-
Chelation: The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary, locking the conformation.[1][2]
-
Steric Direction: The bulky substituent on the chiral auxiliary (e.g., isopropyl or benzyl (B1604629) group) effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite, less sterically hindered face. The substituents of both the enolate and the aldehyde preferentially occupy equatorial positions in the chair transition state to minimize 1,3-diaxial interactions, leading to the syn-aldol product.[3]
Quantitative Data: Diastereoselectivity in Boron-Mediated Aldol Reactions
The following table summarizes the high diastereoselectivity achieved in Evans aldol reactions, which strongly supports the proposed transition state model.
| Entry | N-Acyl Oxazolidinone (Auxiliary) | Aldehyde | Reagents | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | N-Propionyl (4S-isopropyl) | Isobutyraldehyde | n-Bu₂BOTf, Et₃N | >99:1 | [1] |
| 2 | N-Propionyl (4S,5R-diphenyl) | Benzaldehyde | n-Bu₂BOTf, i-Pr₂NEt | 99:1 | [4] |
| 3 | N-Propionyl (4R-benzyl) | Propionaldehyde | TiCl₄, (-)-Sparteine | 97:3 | [3] |
Experimental Protocol: A Typical Evans Asymmetric Aldol Reaction
This protocol describes the "soft enolization" procedure for generating a boron enolate followed by the aldol addition.[2]
-
Enolate Formation: A solution of the N-acyl 4-oxazolidinone (1.0 equiv) in a dry, non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
Dibutylboron triflate (n-Bu₂BOTf, 1.1 equiv) is added, followed by the dropwise addition of a tertiary amine base such as triethylamine (B128534) (Et₃N, 1.2 equiv) or diisopropylethylamine (i-Pr₂NEt).
-
The mixture is stirred for 30-60 minutes, during which time the solution is often warmed to 0 °C and then re-cooled to -78 °C to ensure complete formation of the (Z)-boron enolate.
-
Aldol Addition: The aldehyde (1.2 equiv), dissolved in the same solvent, is added slowly to the enolate solution at -78 °C.
-
The reaction is stirred for 1-3 hours at -78 °C, then allowed to warm to 0 °C over 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer and methanol. The organic phase is separated, and the aqueous phase is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Analysis: The diastereomeric ratio is determined by analytical techniques such as ¹H NMR spectroscopy or HPLC analysis of the crude product.
Visualization: The Zimmerman-Traxler Transition State
The diagram below illustrates the favored chair-like transition state for the reaction of a (Z)-boron enolate with an aldehyde, leading to the syn aldol adduct.
Caption: Favored transition state for a boron-mediated aldol reaction.
Diels-Alder Reactions: A Lewis Acid-Chelated Model
In the asymmetric Diels-Alder reaction, N-acryloyl-4-oxazolidinones serve as powerful dienophiles. The high degree of stereocontrol is achieved by using a Lewis acid, which enforces a specific conformation on the dienophile, leading to a highly organized transition state.[5][6]
Core Concept: Rigid Dienophile Conformation
The prevailing model involves the bidentate chelation of a Lewis acid (e.g., Et₂AlCl, TiCl₄) to the two carbonyl oxygens of the N-acryloyl oxazolidinone.[5] This chelation locks the dienophile in a rigid s-cis conformation. The bulky substituent of the chiral auxiliary then shields one face of the dienophile. Consequently, the diene can only approach from the less sterically hindered face, resulting in high diastereoselectivity for the endo cycloadduct.[7]
Quantitative Data: Diastereoselectivity in Diels-Alder Reactions
The data below showcase the effectiveness of Lewis acid catalysis in controlling the stereochemical outcome of Diels-Alder reactions with N-acryloyl oxazolidinone dienophiles.
| Entry | Dienophile (Auxiliary) | Diene | Lewis Acid (equiv.) | Diastereomeric Ratio (endo:exo) | Reference |
| 1 | N-Acryloyl (4S-isopropyl) | Cyclopentadiene | Et₂AlCl (1.4) | >100:1 | [5] |
| 2 | N-Crotonoyl (4S-isopropyl) | Cyclopentadiene | Et₂AlCl (1.4) | >100:1 | [5] |
| 3 | N-Acryloyl (4R-benzyl) | Cyclopentadiene | Et₂AlCl (1.6) | 98:2 | [6] |
| 4 | N-Acryloyl (4S-benzyl) | Isoprene | Et₂AlCl (1.4) | >99:1 | [5] |
Experimental Protocol: A Typical Asymmetric Diels-Alder Reaction
-
Catalyst Complexation: To a solution of the N-acryloyl this compound (1.0 equiv) in a dry solvent such as dichloromethane (CH₂Cl₂) at -78 °C or -100 °C under an inert atmosphere, the Lewis acid (e.g., Et₂AlCl, 1.4 equiv) is added dropwise.
-
The mixture is stirred for 5-10 minutes to allow for the formation of the rigid chelated complex.
-
Cycloaddition: The diene (2.0-3.0 equiv) is added to the solution.
-
The reaction is maintained at the low temperature for 2-5 hours until completion (monitored by TLC or LC-MS).
-
Workup: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Analysis: The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
Visualization: Lewis Acid-Chelated Transition State
This diagram shows the Lewis acid-chelated N-acryloyl oxazolidinone and the facial-selective approach of the diene.
References
- 1. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
evaluating the performance of different catalysts in 4-oxazolidinone synthesis
The 4-oxazolidinone core is a privileged scaffold in medicinal chemistry, famously featured in the linezolid (B1675486) class of antibiotics. The efficient and stereoselective synthesis of this heterocyclic motif is a critical endeavor for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the performance of various catalytic systems—metal-based, organocatalytic, and biocatalytic—for the synthesis of 4-oxazolidinones, supported by experimental data and detailed protocols.
Performance Comparison of Key Catalytic Systems
The choice of catalyst profoundly impacts the efficiency, selectivity, and sustainability of this compound synthesis. The following table summarizes the quantitative performance of representative catalysts, offering a comparative overview to aid in catalyst selection.
| Catalyst System | Catalyst Type | Reaction Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantioselectivity (ee %) | Key Advantages |
| Palladium(II) Acetate (B1210297) | Metal | Intramolecular Aminohydroxylation | 5 | 80 | 12-24 | 70-90 | Diastereoselective | High yields, good functional group tolerance.[1][2][3] |
| Copper(I) Iodide | Metal | Four-Component Coupling | 5-30 | 80 | 16 | 60-95 | N/A | High atom economy, convergent synthesis. |
| L-Proline | Organocatalyst | Mannich Reaction/Cyclization | 20-50 | 45-60 | 1-4 | 35-90 | Substrate-dependent | Metal-free, mild conditions, readily available.[4][5][6] |
| Tetraarylphosphonium Salts (TAPS) | Organocatalyst | [3+2] Cycloaddition | 5-10 | 80-120 | 12-24 | up to 95 | Substrate-dependent | Metal-free, high regioselectivity.[7][8] |
| Halohydrin Dehalogenase (HHDH) | Biocatalyst | Epoxide Ring-Opening | Whole Cells | 30 | 3-8 | up to 47 | up to >99 | High enantioselectivity, mild aqueous conditions, sustainable.[9][10][11][12][13][14][15][16][17] |
Experimental Protocols
Detailed methodologies for the synthesis of 4-oxazolidinones using representative catalysts from each class are provided below.
Metal-Catalyzed Synthesis: Palladium-Catalyzed Intramolecular Aminohydroxylation
This protocol describes the synthesis of an oxazolidinone from a cyclic biscarbamate precursor using a palladium catalyst.[1][2][3]
Materials:
-
Cyclic biscarbamate (1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 20 mol%)
-
Anhydrous Toluene (B28343)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the cyclic biscarbamate.
-
Add anhydrous toluene to dissolve the substrate.
-
Add triphenylphosphine and palladium(II) acetate to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired oxazolidinone.
Organocatalytic Synthesis: L-Proline-Mediated Mannich Reaction and Cyclization
This protocol details a microwave-assisted, one-pot synthesis of novel oxazolidinone analogues.[4]
Materials:
-
3-Fluoro-4-morpholinoaniline (1 equiv)
-
Aqueous formaldehyde (B43269) (37 wt. %, 1.2 equiv)
-
α-Hydroxyacetone (1.2 equiv)
-
L-Proline (50 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure:
-
In a microwave vial, combine 3-fluoro-4-morpholinoaniline, aqueous formaldehyde, α-hydroxyacetone, and L-proline in DMSO.
-
Seal the vial and irradiate in a microwave reactor at 60 °C for 1 hour.
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Add methanol to the mixture and cool to 0 °C.
-
Slowly add sodium borohydride in portions and stir for 30 minutes.
-
Quench the reaction with brine and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biocatalytic Synthesis: Halohydrin Dehalogenase-Catalyzed Epoxide Ring-Opening
This protocol describes the enantioselective synthesis of 4-aryl-2-oxazolidinones from racemic epoxides using a recombinant E. coli whole-cell catalyst expressing a halohydrin dehalogenase.[11]
Materials:
-
Racemic aryl epoxide (e.g., styrene (B11656) oxide, 20 mM)
-
Sodium cyanate (B1221674) (NaOCN, 12 mM)
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Recombinant E. coli cells expressing halohydrin dehalogenase (10 g cdw/L)
Procedure:
-
In a temperature-controlled vessel, prepare a suspension of the recombinant E. coli cells in phosphate buffer.
-
Add the racemic aryl epoxide to the cell suspension.
-
Initiate the reaction by adding sodium cyanate.
-
Maintain the reaction at 30 °C with gentle agitation for 3-8 hours. Monitor the conversion and enantiomeric excess of the product by chiral HPLC.
-
Upon completion, centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms and Catalytic Cycles
Understanding the underlying mechanisms of catalysis is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams illustrate the proposed catalytic cycles and reaction pathways for the featured catalytic systems.
References
- 1. Palladium-catalyzed formation of oxazolidinones from biscarbamates: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed formation of oxazolidinones from biscarbamates: a mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Palladium-catalyzed formation of oxazolidinones from biscarbamates: a mechanistic study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oxazolidinone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Engineering of halohydrin dehalogenases for the regio- and stereoselective synthesis of (S)-4-aryl-2-oxazolidinones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. citedrive.com [citedrive.com]
- 14. d-nb.info [d-nb.info]
- 15. Biocatalytic Synthesis of Metaxalone - ChemistryViews [chemistryviews.org]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
Navigating the Landscape of 4-Oxazolidinone Antibiotics: A Comparative Guide to Cross-Reactivity and Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-reactivity and resistance is paramount. This guide provides an objective comparison of the performance of 4-oxazolidinone drugs, a critical class of antibiotics, with a focus on their cross-reactivity and the evolving landscape of bacterial resistance. The information is supported by experimental data to aid in research and development efforts.
The 4-oxazolidinones are a vital class of synthetic antibiotics highly effective against a range of multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, sets them apart from other protein synthesis inhibitors. However, the emergence of resistance threatens their clinical efficacy. This guide delves into the comparative profiles of two prominent 4-oxazolidinones, linezolid (B1675486) and tedizolid (B1663884), examining their cross-reactivity and the mechanisms bacteria employ to evade their action.
Comparative In Vitro Activity of Linezolid and Tedizolid
The in vitro potency of oxazolidinones is a key indicator of their potential clinical utility. Tedizolid, a second-generation oxazolidinone, generally exhibits greater in vitro activity against a broad spectrum of Gram-positive pathogens compared to its predecessor, linezolid. This enhanced potency is reflected in lower minimum inhibitory concentration (MIC) values, as summarized in the tables below.
Minimum Inhibitory Concentration (MIC) Data
The following tables present a summary of MIC data for linezolid and tedizolid against key Gram-positive pathogens, including strains with defined resistance mechanisms. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | Linezolid | 1.5 | 2 | 0.5 - >4 |
| Tedizolid | 0.25 | 0.5 | 0.25 - 1 | |
| Staphylococcus aureus (MRSA) | Linezolid | 1.5 | 2 | 0.5 - >4 |
| Tedizolid | 0.25 | 0.5 | 0.25 - 1 | |
| Enterococcus faecalis | Linezolid | - | 2 | - |
| Tedizolid | - | 0.5 | - | |
| Enterococcus faecium (VRE) | Linezolid | - | 2 | - |
| Tedizolid | - | 0.5 | - | |
| Streptococcus pyogenes | Linezolid | - | 2 | - |
| Tedizolid | - | 0.5 | - | |
| Streptococcus agalactiae | Linezolid | - | 2 | - |
| Tedizolid | - | 0.5 | - | |
| Streptococcus anginosus group | Linezolid | - | 2 | - |
| Tedizolid | - | 0.5 | - |
| Linezolid-Resistant Organism | Resistance Mechanism | Linezolid MIC (µg/mL) | Tedizolid MIC (µg/mL) |
| Staphylococcus aureus | cfr gene | ≥8 | 0.75 - 1 |
| Enterococcus faecium | G2576T in 23S rRNA | 32 - 256 | 2 - 32 |
Understanding the Mechanisms of Action and Resistance
The efficacy of oxazolidinones and the potential for cross-resistance are intrinsically linked to their mechanism of action and the ways bacteria evolve to counteract them.
Signaling Pathway: Oxazolidinone Mechanism of Action
Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit, thereby inhibiting the formation of the 70S initiation complex, a crucial first step in bacterial protein synthesis.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Oxazolidinones
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential safety and logistical information for the proper disposal of 4-oxazolidinones, a class of heterocyclic compounds with diverse applications in medicinal chemistry. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
It is imperative to consult the specific Safety Data Sheet (SDS) for the particular 4-oxazolidinone derivative being used, as hazards and disposal requirements can vary significantly based on its unique chemical structure and functional groups.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn correctly. This typically includes:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (inspect before use).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.
Always have an emergency eyewash station and safety shower readily accessible.
II. General Disposal Protocol for 4-Oxazolidinones
For many this compound derivatives, especially those without highly reactive functional groups, the following general procedure applies. However, always refer to the specific SDS for confirmation.
-
Waste Collection:
-
Solid Waste: Collect surplus and non-recyclable solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing boats, and gloves, should also be placed in the same hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container, with the contents clearly labeled.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with the chemical name, concentration, and any known hazards.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
III. Specific Disposal Protocol for 4-(4-Hydrazinobenzyl)-2-oxazolidinone
Certain this compound derivatives possess functional groups that require neutralization before disposal. A prime example is 4-(4-Hydrazinobenzyl)-2-oxazolidinone, which contains a hazardous hydrazino group. The recommended disposal for this compound involves chemical oxidation.[1]
Experimental Protocol: Neutralization of Hydrazino Group
-
Objective: To neutralize the hazardous hydrazino group through oxidation.
-
Materials:
-
4-(4-Hydrazinobenzyl)-2-oxazolidinone waste
-
Water for dilution
-
Oxidizing agent (e.g., sodium hypochlorite (B82951) solution or calcium hypochlorite)
-
Stir bar and stir plate
-
Large beaker or flask
-
pH paper or pH meter
-
Designated hazardous waste container
-
-
Procedure:
-
Preparation and Safety: Perform the entire procedure in a well-ventilated chemical fume hood, wearing all necessary PPE.
-
Dilution: For small quantities of the waste, dilute it with a large volume of water in a suitable container. A general guideline is to aim for a concentration of less than 1%.[1]
-
Oxidation: Slowly add the oxidizing agent (e.g., sodium hypochlorite) to the diluted waste solution while stirring. The addition should be done in small increments to control any potential exothermic reaction.[1]
-
Monitoring: Continue adding the oxidizing agent until the reaction is complete. This can be qualitatively monitored by the cessation of any gas evolution.
-
Final Disposal: Once the solution is neutralized, it can be collected in a properly labeled hazardous waste container. The label should clearly indicate the original chemical and the treatment process used. Arrange for pickup and disposal by a certified hazardous waste management company.[1]
-
IV. Quantitative Data Summary
The following table summarizes key quantitative data for a representative this compound derivative, 4-(4-Hydrazinobenzyl)-2-oxazolidinone.[1] This data is crucial for understanding the compound's physical properties and potential hazards.
| Property | Value |
| CAS Number | 171550-12-2 |
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| Melting Point | 107-111 °C |
| Boiling Point | 519 °C |
| Density | 1.318 g/cm³ |
| Water Solubility | 0.58 g/L (at 25 °C) |
| Hazard Code | Xn (Harmful) |
V. Visualizing the Disposal Workflow
The following diagrams illustrate the key workflows for the proper handling and disposal of 4-oxazolidinones.
Caption: General disposal workflow for 4-oxazolidinones.
Caption: Disposal workflow for 4-oxazolidinones requiring neutralization.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Oxazolidinone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Oxazolidinone, a class of compounds with significant interest in medicinal chemistry. Adherence to these procedural steps will minimize risks and ensure proper disposal, fostering a secure and productive research setting.
Personal Protective Equipment (PPE)
When handling this compound and its derivatives, a conservative approach to personal protective equipment is crucial, especially given that toxicological properties may not be fully characterized for all specific analogues. The following table summarizes the recommended PPE.[1]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side shields or a face shield | Goggles should be worn at all times. A face shield is recommended when there is a risk of splashing or aerosol generation.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1][2] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept buttoned to protect against accidental skin contact.[1][3] |
| Respiratory | NIOSH-approved respirator | To be used in a well-ventilated area or a chemical fume hood.[1][3][4] If handling powders or if there is a risk of aerosolization, a respirator is necessary.[1][3][4] Consultation with your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing is advised.[1] |
Operational Plan: From Handling to Disposal
A systematic approach is essential for the safe handling and disposal of this compound.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
-
Avoid breathing dust, vapor, mist, or gas.[4]
-
Prevent contact with skin and eyes.[4]
-
Minimize dust generation and accumulation.[5]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, vacuum or sweep up the material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.
Disposal:
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[5][6][7]
-
Consult with your institution's EHS department for specific disposal guidance.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.[4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[4][6] |
Experimental Workflow for Safe Handling
To ensure a safe operational process, the following workflow should be implemented. This diagram illustrates the logical steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
